molecular formula C₁₀₄H₁₆₈N₃₄O₂₀S B612743 Antennapedia Peptide CAS No. 188842-14-0

Antennapedia Peptide

Cat. No.: B612743
CAS No.: 188842-14-0
M. Wt: 2246.80
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antennapedia Peptide is a 16 amino acid peptide, originally derived from the 60 amino acid long homeodomain of the Drosophila transcription factor Antennapedia and is a member of the family of Cell-penetrating peptides.

Properties

CAS No.

188842-14-0

Molecular Formula

C₁₀₄H₁₆₈N₃₄O₂₀S

Molecular Weight

2246.80

IUPAC Name

(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]pentanediamide

InChI

InChI=1S/C104H169N35O19S/c1-6-58(3)84(139-95(152)75(40-42-82(111)141)126-87(144)65(109)30-23-48-120-102(114)115)100(157)133-71(36-18-22-47-108)94(151)138-85(59(4)7-2)101(158)137-79(54-62-57-124-67-32-14-12-29-64(62)67)98(155)134-77(52-60-26-9-8-10-27-60)96(153)131-74(39-41-81(110)140)92(149)136-80(55-83(112)142)99(156)130-73(38-25-50-122-104(118)119)89(146)128-72(37-24-49-121-103(116)117)90(147)132-76(43-51-159-5)93(150)127-70(35-17-21-46-107)91(148)135-78(53-61-56-123-66-31-13-11-28-63(61)66)97(154)129-69(34-16-20-45-106)88(145)125-68(86(113)143)33-15-19-44-105/h8-14,26-29,31-32,56-59,65,68-80,84-85,123-124H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,140)(H2,111,141)(H2,112,142)(H2,113,143)(H,125,145)(H,126,144)(H,127,150)(H,128,146)(H,129,154)(H,130,156)(H,131,153)(H,132,147)(H,133,157)(H,134,155)(H,135,148)(H,136,149)(H,137,158)(H,138,151)(H,139,152)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-/m0/s1

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N

sequence

One Letter Code: RQIKIWFQNRRMKWKK

Origin of Product

United States

Foundational & Exploratory

The Antennapedia Peptide: A Technical Guide to its Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Antennapedia (Antp) peptide, a 16-amino acid sequence derived from the homeodomain of the Drosophila melanogaster Antennapedia protein, has revolutionized the field of molecular delivery. Its remarkable ability to translocate across cellular membranes, a property discovered through a fascinating journey from developmental biology to biophysics, has established it as a cornerstone of cell-penetrating peptide (CPP) technology. This technical guide provides an in-depth exploration of the discovery and history of the Antennapedia peptide, detailing the pivotal experiments and scientific milestones that unveiled its unique capabilities. We present a comprehensive overview of its proposed translocation mechanisms, supported by quantitative data, detailed experimental protocols for its synthesis, purification, and cellular uptake analysis, and visualizations of key biological pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in drug development seeking to understand and harness the power of this influential cell-penetrating peptide.

Discovery and History: From a Homeotic Mutant to a Molecular Vehicle

The story of the this compound begins not with a quest for a drug delivery vehicle, but with a fundamental question in developmental biology: how do genes control the body plan of an organism?

The Antennapedia Mutation: A Leg in Place of an Antenna

In the fruit fly Drosophila melanogaster, a striking mutation known as Antennapedia results in the growth of legs in the place of antennae on the fly's head[1][2]. This "homeotic" transformation, where one body part is replaced by another, pointed to the existence of master regulatory genes that dictate the identity of different body segments. The gene responsible, aptly named Antennapedia (Antp), was identified as a key player in the Antennapedia complex (ANT-C), a cluster of genes responsible for specifying the identity of the head and thoracic segments of the fly[1][3].

The Homeobox and the Homeodomain: A Conserved DNA-Binding Motif

Further investigation into the Antennapedia gene and other homeotic genes led to a groundbreaking discovery in 1984: a conserved 180-base-pair DNA sequence named the "homeobox". This sequence was found to be present in a number of genes that control development in Drosophila and, remarkably, in a wide range of other organisms, from insects to vertebrates, including humans.

The homeobox encodes a 60-amino acid protein domain known as the "homeodomain." Subsequent research revealed that the homeodomain is a DNA-binding motif, enabling the proteins that contain it to function as transcription factors, turning other genes on or off to orchestrate the intricate process of development. The Antennapedia protein, through its homeodomain, acts as a master regulator, controlling the expression of downstream genes that ultimately determine the fate of cells in the thoracic segments[4].

An Unexpected Discovery: The Translocation of the Antennapedia Homeodomain

The pivotal moment in the history of the this compound came from an unexpected observation. In the early 1990s, the research group of Alain Prochiantz was studying the properties of the Antennapedia homeodomain. In a seminal 1991 paper, they reported that the 60-amino acid Antennapedia homeodomain, when added to the culture medium of neuronal cells, could be internalized by the cells and accumulate in the nucleus. This was a surprising finding, as the cell membrane is generally considered impermeable to molecules of this size and charge.

Penetratin: The Minimal Peptide for Translocation

Intrigued by this discovery, the researchers sought to identify the minimal portion of the homeodomain responsible for this remarkable translocation ability. Through a series of elegant experiments involving the synthesis of various fragments of the homeodomain, they pinpointed a 16-amino acid peptide corresponding to the third helix of the homeodomain. This peptide, which they named "Penetratin," was found to be sufficient to mediate the entry of molecules into cells. The sequence of Penetratin is RQIKIWFQNRRMKWKK . This discovery, published in 1994, marked the birth of a new class of molecular tools: cell-penetrating peptides.

Mechanisms of Cellular Uptake

The precise mechanism by which the this compound traverses the cell membrane has been a subject of intense research and debate. It is now generally accepted that multiple pathways contribute to its uptake, and the dominant mechanism can depend on factors such as peptide concentration, cargo, and cell type. The two major proposed mechanisms are direct translocation and endocytosis.

Direct Translocation

This model proposes that the this compound can directly cross the lipid bilayer of the cell membrane in an energy-independent manner. Several hypotheses have been put forward to explain this process:

  • Inverted Micelle Formation: One of the earliest proposed models suggests that the peptide interacts with the negatively charged phospholipids of the cell membrane, inducing a local disruption and the formation of an inverted micelle. The peptide is then encapsulated within this micelle and transported across the membrane, after which the micelle disassembles, releasing the peptide into the cytoplasm.

  • Pore Formation: Another hypothesis suggests that the accumulation of peptide molecules on the membrane surface leads to the transient formation of pores or channels through which the peptide and its cargo can pass.

  • Carpet Model: In this model, the peptide binds to the membrane surface, disrupting the lipid bilayer in a detergent-like manner, which allows the peptide to enter the cell.

Endocytosis

Contrary to the direct translocation model, a significant body of evidence suggests that the this compound can also be internalized through various endocytic pathways, which are energy-dependent processes. These pathways involve the engulfment of the peptide and its cargo into vesicles that are then transported into the cell. The specific endocytic routes implicated in Penetratin uptake include:

  • Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes.

  • Clathrin-Mediated Endocytosis: This is a receptor-mediated process involving the formation of clathrin-coated pits that invaginate to form vesicles.

  • Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.

It is important to note that even when taken up by endocytosis, for the peptide and its cargo to be biologically active, they must escape from the endosomal vesicles into the cytoplasm, a process known as "endosomal escape."

Quantitative Analysis of Cellular Uptake

The efficiency of this compound-mediated delivery is a critical parameter for its application in research and therapeutics. Various quantitative methods have been employed to assess its uptake efficiency, including flow cytometry, fluorescence microscopy, and mass spectrometry. The following table summarizes representative quantitative data on Penetratin uptake from the literature.

Peptide/CargoCell LineConcentration (µM)Incubation TimeUptake Efficiency/Intracellular ConcentrationMethodReference
FITC-PenetratinC6Not SpecifiedNot SpecifiedTime and concentration-dependentNot Specified
FITC-PenetratinB16F10Not SpecifiedNot SpecifiedTime and concentration-dependentNot Specified
FITC-PenetratinMCF-7Not SpecifiedNot SpecifiedTime and concentration-dependentNot Specified
FITC-PenetratinMDA-MB-231Not SpecifiedNot SpecifiedTime and concentration-dependentNot Specified
Tat-peptideHeLa103 hours1.8 ± 0.24 µMMass Spectrometry
BR2-R9-FITCMCF-7548 hours73.8% of cellsCell Counter
BR2-R9-FITCMDA-MB-231548 hours97.6% of cellsCell Counter
R9-FITCMCF-7548 hours21.7% of cellsCell Counter
R9-FITCMDA-MB-231548 hours4.1% of cellsCell Counter
BR2-FITCMDA-MB-231548 hours11.2% of cellsCell Counter
Tamra-Pen-iCAL36Caco-211.5 hours~40% decrease with 10% serumFlow Cytometry
Tamra-Pen-iCAL36Calu-311.5 hours~50% decrease with 20% serumFlow Cytometry

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of the this compound.

Solid-Phase Peptide Synthesis (SPPS) of Penetratin

Principle: This protocol describes the synthesis of the 16-amino acid Penetratin peptide using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase synthesis strategy.

Materials:

  • Rink-amide resin

  • Fmoc-protected amino acids (Arg(Pbf), Gln(Trt), Ile, Lys(Boc), Trp(Boc), Phe, Asn(Trt), Met, Lys(Boc), Trp(Boc), Lys(Boc))

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink-amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF.

    • Add DIC and OxymaPure to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the Penetratin sequence (KKWM RRNQFI KIWQR).

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5 v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization and Characterization: Lyophilize the purified peptide fractions and confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Purification of Recombinant Antennapedia Homeodomain

Principle: This protocol describes the purification of the 60-amino acid Antennapedia homeodomain from E. coli using a histidine-tag affinity chromatography method.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the His-tagged Antennapedia homeodomain sequence.

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing

  • Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Expression:

    • Inoculate a culture of the transformed E. coli in LB medium and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged Antennapedia homeodomain with elution buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against storage buffer to remove imidazole and for buffer exchange.

    • Concentrate the purified protein if necessary.

    • Analyze the purity of the protein by SDS-PAGE.

    • Store the purified protein at -80°C.

Quantification of Cellular Uptake by Flow Cytometry

Principle: This protocol describes the quantification of the cellular uptake of a fluorescently labeled this compound using flow cytometry.

Materials:

  • Fluorescently labeled Penetratin (e.g., FITC-Penetratin)

  • Cultured cells (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow overnight.

  • Peptide Incubation:

    • Prepare different concentrations of the fluorescently labeled Penetratin in serum-free medium.

    • Wash the cells with PBS and replace the medium with the peptide-containing medium.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Washing:

    • Wash the cells with PBS to remove excess peptide.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

    • Wash the cells with cold PBS to remove any remaining extracellularly bound peptide.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the internalized peptide.

    • Use untreated cells as a negative control to set the background fluorescence.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Visualizations: Signaling Pathways and Experimental Workflows

Antennapedia Signaling Pathway in Drosophila Development

The Antennapedia protein functions as a transcription factor, regulating a network of downstream genes to specify the identity of the second thoracic segment (T2) in Drosophila. It achieves this by both activating and repressing target genes.

Antennapedia_Signaling_Pathway Antp Antennapedia (Antp) Transcription Factor hth homothorax (hth) Antp->hth represses salm spalt major (salm) Antp->salm represses leg_genes Leg Development Genes Antp->leg_genes activates Dll Distal-less (Dll) hth->Dll represses antenna_genes Antenna Development Genes hth->antenna_genes activates salm->antenna_genes activates Dll->antenna_genes activates

Caption: Antennapedia gene regulatory network in Drosophila imaginal discs.

Experimental Workflow for Cellular Uptake Analysis by Flow Cytometry

The following diagram illustrates the key steps involved in quantifying the cellular uptake of a fluorescently labeled this compound using flow cytometry.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_analysis Flow Cytometry Analysis cell_seeding 1. Seed cells in a multi-well plate peptide_incubation 2. Incubate cells with fluorescently labeled This compound cell_seeding->peptide_incubation washing 3. Wash cells to remove excess peptide peptide_incubation->washing harvesting 4. Harvest cells using trypsin washing->harvesting resuspension 5. Resuspend cells in PBS harvesting->resuspension acquisition 6. Acquire data on flow cytometer resuspension->acquisition analysis 7. Analyze fluorescence intensity and percentage of positive cells acquisition->analysis

Caption: Workflow for quantifying CPP uptake using flow cytometry.

Proposed Mechanism of this compound Translocation (Inverted Micelle Model)

This diagram illustrates the inverted micelle model, one of the proposed mechanisms for the direct translocation of the this compound across the cell membrane.

Inverted_Micelle_Model start 1. Peptide binding to cell membrane disruption 2. Local membrane disruption start->disruption micelle 3. Inverted micelle formation disruption->micelle translocation 4. Translocation across the membrane micelle->translocation release 5. Release into cytoplasm translocation->release

Caption: The inverted micelle model of this compound translocation.

Conclusion

The discovery of the this compound, a journey that began with the observation of a curious fruit fly mutant, has had a profound impact on cell biology and drug delivery. Its ability to ferry a wide range of molecules across the cellular barrier has opened up new avenues for therapeutic intervention and biological research. While the precise mechanisms of its translocation are still under investigation, the versatility and efficiency of Penetratin and its derivatives continue to make them invaluable tools for the scientific community. This technical guide has provided a comprehensive overview of the history, mechanisms, and practical applications of the this compound, with the aim of empowering researchers to effectively utilize this remarkable molecular vehicle in their own investigations. As our understanding of cell-penetrating peptides continues to evolve, the legacy of the this compound will undoubtedly endure, inspiring new innovations in the quest to conquer the cellular frontier.

References

Antennapedia Homeodomain Cellular Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Antennapedia (Antp) homeodomain, and specifically its third helix, a 16-amino acid peptide known as Penetratin, has garnered significant attention for its remarkable ability to translocate across cellular membranes.[1][2][3] This property has positioned it as a leading cell-penetrating peptide (CPP) for the intracellular delivery of a wide range of therapeutic and diagnostic cargoes.[4][5] This technical guide provides an in-depth exploration of the core mechanisms governing its cellular uptake, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanisms of Cellular Uptake

The precise mechanism of Antennapedia homeodomain and Penetratin uptake has been a subject of extensive research, with evidence pointing towards multiple pathways that can operate simultaneously or become dominant under specific conditions, such as peptide concentration. The primary models proposed are direct translocation across the lipid bilayer and various forms of endocytosis.

1.1. Direct Translocation: An Energy-Independent Pathway

Early studies proposed a non-endocytotic, receptor- and energy-independent mechanism for Penetratin's entry into cells. This model is supported by observations that the peptide can be internalized efficiently at 4°C, a condition that inhibits most energy-dependent cellular processes, including endocytosis. The translocation is not dependent on a chiral receptor, as retro, enantio, and retro-inverso forms of Penetratin are also effectively internalized.

The proposed mechanism for direct translocation involves a two-step process:

  • Phase Transfer via Charge Neutralization : The initial step involves electrostatic interactions between the positively charged Penetratin peptide and negatively charged components of the cell membrane, such as phospholipids. This interaction neutralizes the charge, promoting the transfer of the peptide from the hydrophilic extracellular environment into the hydrophobic core of the lipid bilayer.

  • Tryptophan-Dependent Translocation : Following the initial membrane association, the translocation across the bilayer is critically dependent on specific amino acid residues, most notably tryptophan. The substitution of tryptophan at position 6 with phenylalanine (W6F) impairs the peptide's ability to cross the biological membrane, even though the mutant can still undergo the initial phase transfer. This highlights that simple binding and charge neutralization are insufficient for full translocation, which requires a specific tryptophan-mediated interaction with the lipid core. Some models suggest this process may involve the transient formation of inverted micelles.

G cluster_membrane Cell Membrane cluster_steps phead1 ptail1 phead2 ptail2 phead3 ptail3 phead4 ptail4 phead5 ptail5 phead6 ptail6 phead7 ptail7 phead8 ptail8 Antp_out Antp Peptide (Extracellular) Binding 1. Electrostatic Binding & Charge Neutralization Antp_out->Binding Translocation 2. Tryptophan-Dependent Translocation Binding->Translocation Antp_in Antp Peptide (Intracellular) Translocation->Antp_in Intracellular Cytoplasm Extracellular Extracellular Space

Caption: The two-step model of direct translocation for the Antennapedia peptide.

1.2. Endocytic Pathways

Contrary to a purely direct translocation model, a significant body of evidence demonstrates the involvement of endocytosis in the uptake of Antp and other CPPs. This is particularly prevalent for the full homeodomain or when Penetratin is conjugated to large cargo molecules. Studies suggest that Antp can utilize multiple endocytic pathways simultaneously, including macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid-raft-dependent endocytosis.

  • Lipid Raft-Dependent Endocytosis : Confocal microscopy studies have shown that Antp-peptide conjugates co-localize with cholera toxin, a marker for lipid raft domains, but not with transferrin, a marker for clathrin-mediated endocytosis. The disruption of these lipid rafts using methyl-β-cyclodextrin was found to attenuate peptide uptake, suggesting this is a predominant endocytic route.

  • Macropinocytosis : The complete Antennapedia homeodomain, which exhibits a higher translocation efficiency than Penetratin alone, has been shown to be internalized via macropinocytosis. This is supported by pharmacological inhibition studies and the co-localization of the internalized homeodomain with fluid-phase dyes like dextran. Macropinocytosis is a non-selective process for internalizing large quantities of solute, which may explain its role in the uptake of larger cargo.

G cluster_endo Endocytic Pathways Antp Antp-Cargo Complex Membrane Plasma Membrane Antp->Membrane Direct Direct Translocation Membrane->Direct Energy- Independent Macropinocytosis Macropinocytosis Membrane->Macropinocytosis LipidRaft Lipid Raft-Mediated Membrane->LipidRaft Clathrin Clathrin-Mediated (Lesser Role) Membrane->Clathrin Cytoplasm Cytoplasm Direct->Cytoplasm Energy- Independent Endosome Endosome Escape Endosomal Escape Endosome->Escape Escape->Cytoplasm Macropinocytosis->Endosome LipidRaft->Endosome Clathrin->Endosome

Caption: Overview of parallel uptake mechanisms for the Antennapedia homeodomain.

Quantitative Analysis of Uptake

The efficiency of Antennapedia-mediated delivery can be quantified and compared with other CPPs. The choice of CPP can significantly impact delivery magnitude and associated cytotoxicity.

Table 1: Comparative Uptake and Toxicity of Cell-Penetrating Peptides

CPP Relative Uptake Magnitude (with cargo) Relative Cellular Toxicity
Antennapedia > TAT < TAT < Transportan < Polyarginine
TAT < Antennapedia > Antennapedia
Transportan = Polyarginine > TAT
Polyarginine = Transportan Highest Toxicity

Data synthesized from studies in HeLa, A549, and CHO cell lines.

Table 2: Quantitative Data on Antp-Mediated Molecular Transfer

Experiment Peptide/Cargo Concentration Result Reference
Phase Transfer Assay NBD-Penetratin & PS Lipids 4.4 µM Peptide Optimal transfer at 8:1 lipid:peptide molar ratio
DNA Phase Transfer Penetratin & dsDNA 4.4 µM Peptide Up to 80% of dsDNA transferred to hydrophobic phase
Cellular DNA Uptake (37°C) Penetratin & DNA 32 µM Peptide 30-fold stimulation of DNA internalization
Cellular DNA Uptake (37°C) W6F Mutant & DNA 32 µM Peptide 15-fold stimulation of DNA internalization
Cellular DNA Uptake (4°C) Penetratin & DNA 32 µM Peptide ~60-fold stimulation of DNA internalization

| Cellular DNA Uptake (4°C) | W6F Mutant & DNA | 32 µM Peptide | ~6-fold stimulation (uptake nearly lost) | |

Key Experimental Methodologies

The elucidation of the Antp uptake mechanism relies on a combination of biophysical and cell-based assays.

3.1. Phase Transfer Assay This assay is used to assess the ability of Penetratin to move from a hydrophilic (aqueous) to a hydrophobic (organic) environment, mimicking the transition into a cell membrane.

  • Protocol :

    • A fluorescently labeled peptide (e.g., NBD-Penetratin) is dissolved in an aqueous buffer (e.g., 10 mM Tris, pH 7.4) to a known concentration (e.g., 4.4 µM).

    • Lipids (e.g., phosphatidylserine, PS) are dissolved in an organic solvent like chloroform.

    • The aqueous and organic phases are mixed to allow for interaction.

    • After separation of the phases, the fluorescence remaining in the aqueous phase is quantified. A decrease in aqueous fluorescence indicates a transfer of the peptide into the hydrophobic phase.

    • The assay can be adapted to measure the co-transfer of hydrophilic cargo, such as DNA oligonucleotides, by using a radiolabeled or fluorescently tagged cargo.

3.2. Confocal Microscopy for Live-Cell Imaging This technique is crucial for visualizing the intracellular localization of the peptide and determining the pathway of entry by co-localization with specific endocytic markers.

  • Protocol :

    • Cells (e.g., HeLa cells) are cultured on glass-bottom dishes suitable for microscopy.

    • Cells are incubated with a fluorescently labeled Antp-cargo conjugate (e.g., 5 µM rhodamine-labeled Antp-PKI).

    • To identify the uptake pathway, cells are co-incubated with markers for different endocytic routes (e.g., fluorescently labeled transferrin for clathrin-mediated endocytosis, or cholera toxin subunit B for lipid rafts).

    • To confirm the role of a specific pathway, cells can be pre-treated with pharmacological inhibitors (e.g., methyl-β-cyclodextrin to disrupt lipid rafts).

    • Live cells are imaged at various time points using a confocal microscope to observe the kinetics and spatial distribution of the peptide and markers. Performing imaging on live cells avoids potential artifacts associated with cell fixation.

G Start Start: Culture Cells on Glass-Bottom Dish Incubate Incubate cells with: 1. Fluorescent Antp-Cargo 2. Pathway-specific markers (e.g., Transferrin, Cholera Toxin) Start->Incubate Inhibitor Optional Pre-treatment: Add pharmacological inhibitor (e.g., methyl-β-cyclodextrin) Start->Inhibitor Wash Wash Cells to Remove Extracellular Peptide Incubate->Wash Inhibitor->Incubate if used Image Live-Cell Confocal Microscopy Wash->Image Analyze Analyze Images for: - Intracellular Localization - Co-localization with Markers Image->Analyze Conclusion Determine Predominant Uptake Pathway Analyze->Conclusion

Caption: Experimental workflow for investigating Antp uptake via confocal microscopy.

3.3. FACS Analysis for Quantitative Uptake Flow cytometry (FACS) allows for the high-throughput quantification of peptide internalization across a large cell population.

  • Protocol :

    • Cells (e.g., HeLa, A549, CHO) are incubated with fluorescently labeled CPPs for various time points (e.g., 1-3 hours to determine maximal uptake).

    • Following incubation, cells are washed and treated with trypsin to remove any non-internalized, membrane-bound peptide.

    • Cells are then resuspended in buffer and analyzed by a flow cytometer.

    • The mean fluorescence intensity of the cell population is measured, which is proportional to the amount of internalized peptide. This allows for a quantitative comparison of the uptake efficiency between different CPPs, concentrations, and cell types.

Conclusion

The cellular uptake of the Antennapedia homeodomain is a complex process involving a dual mode of entry. While direct, energy-independent translocation across the plasma membrane is a key feature, particularly for the short Penetratin peptide, endocytic pathways—primarily lipid raft-mediated endocytosis and macropinocytosis—play a significant and often dominant role. The prevalence of each pathway is influenced by factors such as peptide concentration, the nature and size of the conjugated cargo, and the specific cell type. For professionals in drug development, a thorough understanding of these mechanisms is critical for designing efficient and non-toxic delivery vectors tailored to specific therapeutic applications.

References

Penetratin: A Technical Guide to Sequence, Structure, and Cellular Translocation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Penetratin (pAntp) is a highly-studied cell-penetrating peptide (CPP) renowned for its remarkable ability to traverse cellular membranes and deliver a wide array of molecular cargo.[1][2] Originally derived from the third helix of the homeodomain of the Drosophila Antennapedia transcription protein, this 16-amino-acid peptide has become a pivotal tool in drug delivery and molecular biology.[1][3][4] Its capacity to transport molecules like nucleic acids, proteins, and therapeutic agents across the cell membrane, and even the blood-brain barrier, makes it a subject of intense research for applications in gene therapy and targeted drug delivery, particularly for cancer and neurodegenerative diseases.

Peptide Sequence and Physicochemical Properties

Penetratin is characterized by a high proportion of basic (positively charged) and hydrophobic residues, which are critical for its interaction with and subsequent penetration of the negatively charged cell membrane. The primary sequence and core properties are summarized below.

PropertyValueReference
Amino Acid Sequence Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys (RQIKIWFQNRRMKWKK)
Alternative Sequence RQIKIWFQNRRMKWKKGG
Molecular Weight ~2246.8 Da (for 16-residue version)
Classification Cationic, Secondary Amphipathic CPP
Minimal Sequence RRMKWKK (P7), though its delivery efficacy is debated.

Structural Characteristics

The structure of Penetratin is highly dependent on its environment. This conformational flexibility is key to its mechanism of action.

  • In Aqueous Solution: In a standard buffer solution, Penetratin exists primarily as a random coil.

  • In Membrane Environments: Upon interaction with the phospholipid bilayer of a cell membrane, Penetratin undergoes a significant conformational change. Driven by electrostatic interactions between the cationic peptide and anionic membrane components, it folds into a more ordered secondary structure. Biophysical studies, including high-resolution NMR spectroscopy, have shown that Penetratin adopts an α-helical conformation, particularly in the N-terminal region, when embedded in membrane-mimicking environments like micelles or lipid bilayers. The C-terminus often remains more flexible and unstructured.

Mechanism of Cellular Uptake

The precise mechanism of Penetratin's entry into cells is a subject of ongoing research and is understood to be a multi-faceted process dependent on factors like peptide concentration and cargo type. Several models have been proposed, and it is likely that multiple pathways occur concurrently.

The initial step universally involves the electrostatic interaction between the positively charged Penetratin and negatively charged components of the cell surface, such as heparan sulfates and phospholipids. Following this binding, internalization is thought to proceed via one or more of the following pathways.

Penetratin_Uptake_Mechanisms cluster_start Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Intracellular Space / Cytosol cluster_pathways Internalization Pathways Penetratin Penetratin-Cargo Complex Binding Electrostatic Binding (to GAGs, Phospholipids) Penetratin->Binding Direct Direct Translocation (Pore Formation / Membrane Destabilization) Binding->Direct Endocytosis Endocytosis (e.g., Macropinocytosis) Binding->Endocytosis Micelle Inverted Micelle Formation Binding->Micelle CargoRelease Cargo Release Direct->CargoRelease Endosome Endosome Endocytosis->Endosome Micelle->CargoRelease Escape Endosomal Escape Endosome->Escape Escape->CargoRelease

Figure 1: Proposed mechanisms for Penetratin-mediated cellular uptake.
  • Direct Translocation: Some evidence suggests Penetratin can directly penetrate the lipid bilayer without requiring energy-dependent processes. This may involve the formation of transient pores or other forms of membrane destabilization that allow the peptide and its cargo to pass directly into the cytosol.

  • Endocytosis: Penetratin uptake can also be an energy-dependent process involving endocytic pathways. This is initiated by the interaction of the peptide with cell surface proteoglycans, which promotes internalization into endosomes. For the attached cargo to become biologically active, it must then escape the endosome and enter the cytoplasm.

  • Inverted Micelle Formation: A third model proposes that Penetratin dimers interact with negatively charged phospholipids to form an inverted micelle structure within the membrane bilayer. This structure encapsulates the hydrophilic peptide, facilitating its passage through the hydrophobic membrane core.

Experimental Protocols

Investigating the efficacy and mechanism of Penetratin requires specific experimental procedures. Below are generalized protocols for peptide synthesis and a cellular uptake assay.

Protocol: CPP-Mediated Plasmid Delivery

This protocol outlines a general method for transfecting cells with a plasmid DNA using a CPP like Penetratin.

  • Cell Culture: Plate target cells in appropriate culture dishes and grow until they are healthy and sub-confluent at the time of transfection.

  • Reagent Preparation:

    • Prepare a stock solution of Penetratin (e.g., 1-10 mM) in sterile, nuclease-free water.

    • Prepare the DNA plasmid at a concentration of 1-2 µg/µL.

  • Complex Formation:

    • In a sterile microcentrifuge tube, mix the Penetratin and plasmid DNA solutions. A common starting point is a molar ratio of 5:1 to 10:1 (CPP:DNA).

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of CPP-DNA nanocomplexes.

  • Transfection:

    • Dilute the complexes in a sterile, serum-free medium.

    • Remove the existing medium from the cells and add the diluted complex solution dropwise.

    • Incubate the cells with the complexes at 37°C in a CO2 incubator for 4 to 48 hours, depending on the cell line and experimental goals.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with a fresh, complete culture medium.

    • Allow the cells to grow for another 24-72 hours before analysis.

  • Analysis: Assess transfection efficiency by measuring the expression of a reporter gene on the plasmid (e.g., GFP via fluorescence microscopy or flow cytometry) or by assaying the function of the delivered gene.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Plate and Culture Cells Complex_Formation 3. Form CPP-Cargo Complexes (Incubate 20-30 min) Reagent_Prep 2. Prepare CPP and Cargo (e.g., Plasmid) Stocks Reagent_Prep->Complex_Formation Incubation 4. Add Complexes to Cells (Incubate 4-48h) Complex_Formation->Incubation Media_Change 5. Replace with Fresh Media Incubation->Media_Change Growth 6. Culture for 24-72h Media_Change->Growth Assay 7. Analyze Cargo Activity (e.g., Microscopy, FACS, Western Blot) Growth->Assay

Figure 2: General experimental workflow for CPP-mediated cargo delivery.

Quantitative Data Summary

The efficiency of Penetratin can be influenced by modifications to its sequence. Truncating the peptide can significantly impact its ability to not only enter cells but also to deliver functional cargo to the cytosol.

PeptideSequenceRelative Internalization EfficiencyEfficacy in Cytosolic Cargo DeliveryReference
Penetratin (P16) RQIKIWFQNRRMKWKK100% (Baseline)Effective
Truncated Penetratin (P7) RRMKWKK~60%Ineffective

As shown in the table, while the shortened P7 sequence retains a significant portion of its ability to be internalized by cells, it is largely ineffective at delivering a bioactive cargo to the cytosol, highlighting that cellular entry alone is insufficient for successful delivery. The full-length sequence is required for proper interaction with the lipid bilayer to enable cytosolic access.

References

The Unlocking of the Cell: An In-depth Technical Guide to the Mechanism of Action of the Antennapedia Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Antennapedia (Antp) peptide, a 16-amino acid sequence derived from the third helix of the Drosophila Antennapedia homeodomain, has emerged as a powerful tool in cellular and molecular biology. Its remarkable ability to traverse cellular membranes, a feat that has earned it the classification of a cell-penetrating peptide (CPP), has opened new avenues for the intracellular delivery of a wide array of cargo molecules, from small molecules and peptides to large proteins and nucleic acids. This technical guide provides a comprehensive overview of the current understanding of the Antennapedia peptide's mechanism of action, with a focus on the molecular interactions and cellular pathways that govern its entry into cells.

I. Core Mechanisms of Cellular Uptake: A Dual Modality

The scientific community has extensively investigated the precise mechanisms by which the this compound, also known as Penetratin, achieves cellular internalization. The prevailing evidence points towards a dual modality of uptake, encompassing both direct translocation across the plasma membrane and energy-dependent endocytotic pathways. The dominance of one pathway over the other appears to be influenced by several factors, including peptide concentration, the nature of the conjugated cargo, and the specific cell type.

Direct Translocation: An Energy-Independent Passage

Early investigations into the Antp peptide's mechanism of action revealed its capacity to enter cells at low temperatures (4°C), a condition that effectively halts energy-dependent cellular processes like endocytosis. This observation provided strong evidence for a direct translocation mechanism, a physical passage across the lipid bilayer that does not require cellular energy expenditure. This process is thought to be initiated by the electrostatic interaction between the positively charged amino acid residues of the Antp peptide and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans and the head groups of acidic phospholipids like phosphatidylserine[1][2].

Several models have been proposed to elucidate the molecular events of direct translocation:

  • The Inverted Micelle Model: This model postulates that the interaction of the Antp peptide with the lipid bilayer induces a localized destabilization, leading to the formation of inverted micelles. In this transient structure, the polar head groups of the phospholipids orient inwards to surround the peptide, creating a hydrophilic core that facilitates its transport across the hydrophobic membrane interior[3][4].

  • Pore Formation and the "Electroporation-like" Mechanism: Another proposed mechanism involves the formation of transient pores or disruptions in the membrane. High-resolution NMR studies have suggested that the Antp peptide, particularly its critical tryptophan residues, can insert deep into the hydrophobic core of the membrane. This insertion is thought to induce a change in the orientation of the lipid headgroups, creating a localized electric field gradient that facilitates the peptide's passage in a manner akin to electroporation[5]. This translocation does not appear to involve the formation of stable pores that would lead to cellular leakage.

  • The Two-Step "Phase Transfer and Translocation" Model: This model breaks down the direct translocation process into two critical events. The first step is a "phase transfer," where the peptide moves from the aqueous extracellular environment into the hydrophobic environment of the lipid bilayer. This is driven by charge neutralization through interactions with negatively charged lipids. The second step is the actual translocation across the membrane, a process that is critically dependent on the presence of specific tryptophan residues within the peptide sequence.

Endocytosis: An Energy-Dependent Engulfment

Contrary to the initial belief that Antp uptake was solely an energy-independent process, a significant body of evidence now supports the involvement of endocytotic pathways, particularly at higher peptide concentrations. Endocytosis is an active cellular process where the cell membrane engulfs substances from the external environment, forming vesicles that are then transported into the cell's interior. For the this compound, several endocytotic routes have been implicated:

  • Macropinocytosis: This form of endocytosis involves the formation of large, irregular vesicles called macropinosomes and is often triggered by the binding of ligands to the cell surface.

  • Clathrin-Mediated Endocytosis: This pathway is characterized by the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles. Studies have shown a higher contribution of this pathway for Antp uptake compared to other CPPs like TAT.

  • Caveolae-Dependent Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane that are also involved in cellular uptake.

The involvement of endocytosis is often demonstrated by the inhibition of peptide uptake in the presence of metabolic inhibitors or at low temperatures. Furthermore, co-localization studies using markers for specific endocytotic pathways have provided visual evidence for the internalization of Antp via these routes. It is important to note that for cargo delivered via endocytosis, endosomal escape is a critical subsequent step for the cargo to reach its intracellular target.

II. Quantitative Data on this compound Interactions and Uptake

The following tables summarize key quantitative data from various studies, providing a comparative overview of the parameters influencing the this compound's interaction with membranes and its cellular uptake.

ParameterValueExperimental ContextReference
Optimal Lipid:Peptide Molar Ratio for Phase Transfer 8:1NBD-Penetratin transfer from aqueous to hydrophobic phase in the presence of phosphatidylserine (PS).
Peptide Concentration for DNA Internalization 32 µMPenetratin promoting the uptake of 6.5 nM dsDNA oligonucleotides into COS7 cells.
Peptide Concentration for Confocal Microscopy 100 µMPenetratin facilitating the nuclear localization of 0.2 µM FITC-labeled dsDNA in COS7 cells at 4°C.
Peptide Concentration for Cellular Uptake Studies 0.5 - 10 µMConcentration range used to study the internalization of an Antp analogue in CHO cells, showing a cooperative sigmoidal-like uptake curve.
Maximal Uptake Time 1 - 3 hoursKinetic profile of unconjugated this compound uptake in HeLa, A549, and CHO cell lines as determined by FACS analysis.

III. Experimental Protocols: Methodologies for Studying the Mechanism of Action

A variety of experimental techniques have been employed to dissect the mechanism of this compound uptake. Below are detailed methodologies for key experiments cited in the literature.

Phase Transfer Assay

This assay is used to assess the ability of the this compound to facilitate the transfer of a molecule from a hydrophilic (aqueous) to a hydrophobic (organic) phase, mimicking the initial step of membrane interaction.

Protocol:

  • Prepare a solution of NBD (nitrobenzoxadiazole)-labeled Penetratin at a concentration of 2.2 µM in 10 mM Tris buffer, pH 7.4.

  • Prepare lipid solutions (e.g., phosphatidylserine, phosphatidylcholine) in chloroform.

  • Mix the NBD-Penetratin solution with the lipid solution in a two-phase system (water/chloroform).

  • Vortex the mixture to allow for partitioning of the peptide.

  • Allow the phases to separate by centrifugation.

  • Quantify the amount of NBD-Penetratin remaining in the aqueous phase by measuring the NBD fluorescence.

  • A decrease in fluorescence in the aqueous phase indicates a transfer of the peptide into the hydrophobic phase.

Reference for this protocol is based on the description in.

Cellular Uptake of Oligonucleotides

This experiment is designed to quantify the ability of the this compound to deliver a cargo, in this case, a DNA oligonucleotide, into living cells.

Protocol:

  • Culture cells (e.g., COS7) in appropriate growth medium.

  • Prepare a solution of 32P-labeled double-stranded DNA oligonucleotide (6.5 nM) in serum-free medium.

  • Pre-incubate the labeled oligonucleotide with or without the this compound (e.g., 32 µM) for a specified time.

  • Add the mixture to the cultured cells and incubate for 2 hours at 37°C or 4°C.

  • Wash the cells extensively with PBS to remove non-internalized peptide and oligonucleotide.

  • Lyse the cells and quantify the internalized radioactivity using a scintillation counter.

  • Compare the radioactivity in cells treated with the peptide to control cells (oligonucleotide alone) to determine the enhancement of uptake.

Reference for this protocol is based on the description in.

Confocal Microscopy for Intracellular Localization

This technique provides visual evidence of the intracellular localization of the this compound and its cargo.

Protocol:

  • Seed cells (e.g., COS7) on glass coverslips and allow them to adhere.

  • Prepare a solution of FITC (fluorescein isothiocyanate)-labeled dsDNA oligonucleotide (0.2 µM) with or without the this compound (100 µM) in serum-free medium.

  • Incubate the cells with the mixture for 2 hours at 4°C to favor direct translocation.

  • Wash the cells with PBS.

  • Fix the cells with an appropriate fixative (note: some studies suggest that fixation can cause artifacts, so live-cell imaging is an alternative).

  • Mount the coverslips on microscope slides.

  • Visualize the intracellular fluorescence using a confocal microscope to determine the subcellular localization of the labeled oligonucleotide.

Reference for this protocol is based on the description in.

IV. Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Antp_Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_direct Direct Translocation (Energy-Independent) cluster_endocytosis Endocytosis (Energy-Dependent) Antp This compound Membrane Negatively Charged Membrane Components (Lipids, GAGs) Antp->Membrane 1. Electrostatic Interaction Pore Transient Pore Formation Membrane->Pore InvertedMicelle Inverted Micelle Formation Membrane->InvertedMicelle Macropinocytosis Macropinocytosis Membrane->Macropinocytosis Clathrin Clathrin-mediated Membrane->Clathrin Caveolae Caveolae-dependent Membrane->Caveolae Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Targeting Endosome Endosome Endosome->Cytoplasm Endosomal Escape Pore->Cytoplasm Translocation InvertedMicelle->Cytoplasm Translocation Macropinocytosis->Endosome Clathrin->Endosome Caveolae->Endosome

Caption: Overview of this compound cellular uptake mechanisms.

Phase_Transfer_Assay_Workflow start Start prepare_peptide Prepare NBD-labeled Antp in aqueous buffer start->prepare_peptide prepare_lipid Prepare lipids in chloroform start->prepare_lipid mix Mix aqueous and organic phases prepare_peptide->mix prepare_lipid->mix vortex Vortex to allow partitioning mix->vortex separate Centrifuge to separate phases vortex->separate measure Measure fluorescence of the aqueous phase separate->measure analyze Analyze decrease in fluorescence measure->analyze end End analyze->end

Caption: Experimental workflow for the phase transfer assay.

Cellular_Uptake_Workflow start Start culture_cells Culture cells start->culture_cells prepare_complex Prepare radiolabeled cargo with/without Antp start->prepare_complex incubate Incubate cells with complex (4°C or 37°C) culture_cells->incubate prepare_complex->incubate wash Wash cells to remove non-internalized complex incubate->wash lyse Lyse cells wash->lyse quantify Quantify internalized radioactivity lyse->quantify analyze Compare uptake with and without Antp quantify->analyze end End analyze->end

References

A Technical Guide to the Energy-Independent Translocation of the Antennapedia Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Antennapedia (Antp) peptide, a 16-amino acid sequence derived from the third helix of the Drosophila Antennapedia homeodomain, has garnered significant attention as a cell-penetrating peptide (CPP) capable of traversing biological membranes. A substantial body of evidence supports a receptor- and energy-independent mechanism for its translocation, making it a promising vector for the intracellular delivery of therapeutic cargo. This technical guide provides an in-depth exploration of the core mechanisms governing this process, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction to Antennapedia Peptide and its Translocation Properties

The Antennapedia homeodomain is a highly conserved 60-amino acid DNA-binding motif found in a class of transcription factors crucial for embryonic development.[1][2] Unexpectedly, it was discovered that this homeodomain and its third helix, also known as Penetratin, could readily enter cells, even at low temperatures that inhibit energy-dependent uptake pathways.[1][3] This observation pointed towards an unconventional, non-endocytotic mechanism of internalization.[4] Further studies using retro, enantio, and retro-inverso forms of Penetratin, which are also efficiently internalized, confirmed that the translocation is independent of chiral receptors. This energy- and receptor-independent translocation is a key feature that distinguishes it from many other cellular uptake mechanisms and makes it an attractive tool for drug delivery.

The Core Mechanism: A Two-Step Energy-Independent Process

The energy-independent translocation of the this compound is widely accepted to occur via a direct interaction with the plasma membrane, bypassing the need for metabolic energy. This process can be dissected into two principal steps:

  • Phase Transfer via Electrostatic Interaction and Charge Neutralization: The initial event is the electrostatic interaction of the positively charged Antp peptide with the negatively charged phospholipids, such as phosphatidylserine (PS), on the outer leaflet of the cell membrane. This interaction leads to charge neutralization, facilitating the transfer of the peptide from the aqueous extracellular environment into the hydrophobic core of the lipid bilayer. This "phase transfer" is a critical prerequisite for translocation.

  • Tryptophan-Dependent Translocation: Following insertion into the membrane, the subsequent translocation into the cytoplasm is critically dependent on a specific tryptophan residue (W48 in the homeodomain, W6 in the 16-amino acid Penetratin peptide). A mutant form of the peptide where this tryptophan is replaced by phenylalanine (W6F) can still undergo phase transfer but fails to translocate across the membrane at 4°C, highlighting the crucial role of the indole ring of tryptophan in this step. The proposed mechanism for this final translocation step involves the induction of a transient membrane destabilization, possibly through the formation of inverted micelles, which allows the peptide and its associated cargo to enter the cytoplasm without forming pores.

The following diagram illustrates this proposed two-step mechanism.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Antp This compound (Positively Charged) LipidHead_neg Negatively Charged Phospholipid Heads Antp->LipidHead_neg 1. Electrostatic Interaction & Charge Neutralization MembraneCore Hydrophobic Core LipidHead_neg->MembraneCore Phase Transfer Antp_in This compound (Inside Cell) MembraneCore->Antp_in 2. Tryptophan-Dependent Translocation (Inverted Micelle Formation)

Fig. 1: Proposed two-step energy-independent translocation pathway.

Quantitative Data on Translocation Efficiency

The efficiency of Antennapedia-mediated translocation has been quantified in various experimental settings. The following tables summarize key findings.

Experiment Peptide/Cargo Concentration Key Finding Reference
Phase Transfer AssayNBD-Penetratin4.4 µMOptimal phase transfer achieved at an 8:1 lipid (PS) to peptide molar ratio.
DNA Transfer (in vitro)Penetratin + dsDNA4.4 µM PenetratinPromoted the transfer of up to 80% of dsDNA oligonucleotides into a hydrophobic phase.
Cellular DNA Uptake (4°C)Penetratin + 32P-dsDNA32 µM Penetratin, 6.5 nM dsDNA60-fold increase in DNA internalization in COS7 cells compared to control.
Cellular DNA Uptake (37°C)Penetratin + 32P-dsDNA32 µM Penetratin, 6.5 nM dsDNA30-fold increase in DNA internalization in COS7 cells.
Mutant Peptide DNA Uptake (4°C)W6F Penetratin + 32P-dsDNA32 µM W6F Penetratin, 6.5 nM dsDNAOnly a 6-fold increase in DNA internalization, demonstrating the importance of Tryptophan.
Confocal MicroscopyPenetratin + FITC-dsDNA100 µM Penetratin, 0.2 µM FITC-dsDNAStrong nuclear signal in all cells after 2 hours at 4°C.

Table 1: Quantitative analysis of this compound-mediated transfer and uptake.

Cell Line Unconjugated Peptide Uptake Ranking Peptide-Cargo Conjugate Uptake Ranking Reference
A549, HeLa, CHOPolyarginine > Antennapedia > TAT = TransportanPolyarginine = Transportan > Antennapedia > TAT

Table 2: Comparative cellular uptake of different cell-penetrating peptides.

Key Experimental Protocols

The study of Antennapedia's energy-independent translocation relies on a set of specialized in vitro and cell-based assays.

Phase Transfer Assay

This assay is fundamental to demonstrating the first step of the translocation mechanism: the transfer of the peptide from an aqueous to a hydrophobic environment.

Objective: To quantify the transfer of a fluorescently labeled this compound from an aqueous phase to an organic phase in the presence or absence of lipids.

Materials:

  • NBD (7-nitrobenz-2-oxa-1,3-diazol)-labeled this compound (NBD-Penetratin)

  • Aqueous buffer: 10 mM Tris, pH 7.4

  • Organic solvent: Chloroform

  • Lipids: Phosphatidylserine (PS) and Phosphatidylcholine (PC) dissolved in chloroform

  • Fluorimeter

Procedure:

  • Prepare a solution of NBD-Penetratin in the aqueous buffer (e.g., 4.4 µM).

  • In a separate tube, prepare the organic phase (chloroform) with or without lipids at the desired concentration.

  • Mix 1 mL of the aqueous phase with 1 mL of the organic phase.

  • Vortex the mixture vigorously for 30 seconds to create an emulsion.

  • Separate the two phases by either overnight incubation at 4°C or by centrifugation at 800 x g for 15 minutes.

  • Carefully collect the aqueous phase.

  • Quantify the amount of NBD-Penetratin remaining in the aqueous phase using a fluorimeter (excitation at 464 nm, emission at 537 nm).

  • The amount of peptide transferred to the organic phase can be calculated by subtracting the remaining aqueous fluorescence from the initial fluorescence.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Aqueous Phase: NBD-Penetratin in Tris Buffer C Mix Aqueous and Organic Phases (1:1) A->C B Prepare Organic Phase: Chloroform +/- Lipids B->C D Vortex (30s) C->D E Separate Phases (Centrifugation or Incubation) D->E F Collect Aqueous Phase E->F G Quantify NBD Fluorescence (Fluorimeter) F->G H Calculate Phase Transfer Efficiency G->H

Fig. 2: Workflow for the Phase Transfer Assay.
Cellular Uptake Assay at Low Temperature

This assay provides evidence for energy-independent translocation by demonstrating peptide uptake under conditions where energy-dependent pathways are inhibited.

Objective: To quantify the internalization of this compound and its cargo into cultured cells at 4°C.

Materials:

  • Cultured cells (e.g., COS7)

  • Cell culture medium (e.g., DMEM)

  • This compound (Penetratin)

  • Fluorescently or radioactively labeled cargo (e.g., FITC-dsDNA or 32P-dsDNA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Instrumentation for detection (Confocal microscope, scintillation counter, or flow cytometer)

Procedure:

  • Seed cells in appropriate culture plates (e.g., 24-well plates or plates with coverslips) and grow to a suitable confluency.

  • Pre-cool all solutions and the cells to 4°C.

  • Wash the cells twice with ice-cold PBS.

  • Prepare the incubation medium containing the Antp peptide and labeled cargo at the desired concentrations in serum-free medium.

  • Incubate the cells with the peptide-cargo mixture for a defined period (e.g., 2 hours) at 4°C.

  • Remove the incubation medium and wash the cells twice with ice-cold PBS containing 0.5 M NaCl, followed by one wash with ice-cold PBS to remove non-specifically bound peptide.

  • Treat the cells with trypsin to detach them and to remove any remaining surface-bound peptide.

  • For quantification of radiolabeled cargo, lyse the cells and measure the radioactivity using a scintillation counter.

  • For visualization of fluorescent cargo, fix the cells (if necessary, using a mild fixation protocol) and mount them for confocal microscopy.

  • For flow cytometry, quench the trypsin activity, wash the cells, and resuspend them in an appropriate buffer for analysis.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are a powerful tool to study the direct interaction of the this compound with a lipid bilayer in a simplified, protein-free system.

Objective: To create cell-sized vesicles with a single lipid bilayer for microscopy studies.

Materials:

  • Lipids (e.g., POPC, with a small percentage of negatively charged lipids like MPB-PE)

  • Chloroform

  • Indium Tin Oxide (ITO) coated glass slides

  • Function generator and amplifier for applying an AC electric field

Procedure (Electroformation Method):

  • Prepare a lipid solution in chloroform.

  • Deposit a small volume of the lipid solution onto the conductive side of an ITO-coated glass slide and allow the solvent to evaporate, forming a thin lipid film.

  • Assemble a chamber with two such slides facing each other, separated by a spacer.

  • Fill the chamber with a swelling buffer (e.g., sucrose solution).

  • Apply an AC electric field (e.g., 10 Hz, 1-2 V) to the slides for several hours. This induces the lipid film to swell and form GUVs.

  • The GUVs can then be harvested and used for microscopy experiments where fluorescently labeled Antp peptide is added to observe its interaction with the vesicle membrane.

Conclusion

The this compound's ability to translocate across cell membranes in an energy-independent manner presents a significant advantage for the delivery of a wide range of cargo molecules, including peptides, nucleic acids, and small proteins. The two-step mechanism, initiated by electrostatic interactions and culminated by a tryptophan-dependent translocation, provides a framework for understanding and potentially enhancing its delivery efficiency. The experimental protocols outlined in this guide offer robust methods for researchers to investigate this phenomenon further and to evaluate the potential of Antennapedia-based vectors in their specific drug development applications. While alternative uptake pathways like endocytosis may contribute under certain conditions, the energy-independent direct translocation remains a core and defining feature of the this compound.

References

The Pivotal Role of Tryptophan Residues in Penetratin's Cellular Translocation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Penetratin, a 16-amino-acid peptide derived from the Antennapedia homeodomain, has been extensively studied for its remarkable ability to traverse cellular membranes and deliver a variety of cargo molecules. Central to its function are two highly conserved tryptophan (Trp) residues. This technical guide delves into the critical role of these aromatic residues, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate processes involved in Penetratin's mechanism of action.

Tryptophan Residues: The Anchors and Engines of Penetratin's Function

Penetratin's primary sequence (RQIKIWFQNRRMKWKK) contains two tryptophan residues at positions 6 (Trp48) and 14 (Trp56) relative to the start of the full Antennapedia homeodomain's third helix. These residues are not merely passive structural components; they are actively involved in the peptide's interaction with and translocation across the lipid bilayer.

Their key functions include:

  • Membrane Anchoring and Insertion: The indole side chain of tryptophan has a unique amphipathic nature, allowing it to partition favorably at the lipid-water interface of the cell membrane.[1][2] Experimental evidence suggests that upon interaction with negatively charged membranes, Penetratin undergoes a conformational change from a random coil to an α-helix, with its tryptophan residues orienting parallel to the membrane surface.[3][4] Fluorescence quenching studies have revealed that Trp48 inserts deeper into the lipid bilayer compared to Trp56.[5] This differential insertion is crucial for initiating membrane perturbation.

  • Driving Translocation: The interaction of tryptophan residues with the membrane is not static. It is believed to be a key driver of the translocation process. One proposed mechanism involves the tryptophan residues inducing a local destabilization of the lipid bilayer, facilitating the peptide's entry. This process is a critical step in the direct translocation pathway.

  • Facilitating Endocytosis: Beyond direct translocation, tryptophan residues are also implicated in the endocytic uptake of Penetratin. They have been shown to play a significant role in the interaction with cell-surface glycosaminoglycans (GAGs). The affinity of Penetratin analogs for heparin, a type of GAG, increases linearly with the number of tryptophan residues. This interaction can trigger GAG-dependent endocytosis.

The substitution of these tryptophan residues, particularly with phenylalanine, has been shown to significantly impair the cellular uptake of Penetratin, underscoring their indispensable role.

Quantitative Analysis of Tryptophan's Contribution

The following tables summarize quantitative data from various biophysical studies, highlighting the impact of tryptophan residues on Penetratin's interaction with model membranes and its cellular uptake.

Peptide VariantLipid Vesicle CompositionFluorescence Quantum Yield (Relative to free Trp)Maximum Emission Wavelength (λmax) Blue Shift (nm)Key FindingReference
Wild-type PenetratinPOPC/POPGIncrease upon bindingSignificant blue shiftIndicates Trp insertion into a less polar environment.
W48F-PenetratinPC/PS (80:20)-Smaller blue shift than W56FSuggests W56 is in a more hydrophobic environment in this mutant.
W56F-PenetratinPC/PS (80:20)-Larger blue shift than W48FIndicates a deeper insertion of Trp48 into the bilayer.
PenetratinDOPC/DOPG--Binding affinity increases with cholesterol content.

Table 1: Tryptophan Fluorescence Spectroscopy Data for Penetratin and its Analogs.

PeptideGAGDissociation Constant (KCellular Uptake in CHO cells (fold increase vs. no Trp)Key FindingReference
Penetratin analog (1 Trp)Heparin302Affinity for GAGs and cellular uptake are dependent on the number of Trp residues.
Penetratin analog (2 Trp)Heparin-10
Penetratin analog (3 Trp)Heparin-20
Penetratin analog (6 Trp)Heparin1.5-

Table 2: Impact of Tryptophan Number on GAG Binding and Cellular Uptake.

Peptide VariantCellular Uptake Efficiency (% of Wild-type Penetratin)Key FindingReference
W6F (W48F) MutantAlmost complete loss of internalizationDemonstrates the critical role of Trp48 in translocation.
Phe(6,14)-penetratinDecreased cellular uptakeConfirms the beneficial presence of tryptophans for efficient internalization.

Table 3: Effect of Tryptophan Substitution on Cellular Uptake.

Experimental Methodologies

The following are detailed protocols for key experiments used to elucidate the role of tryptophan residues in Penetratin function.

Intrinsic Tryptophan Fluorescence Spectroscopy

This technique is used to monitor the local environment of the tryptophan residues as the peptide interacts with lipid vesicles.

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. Lipids (e.g., POPC, POPG, DOPC, DOPG) in chloroform are dried to a thin film under nitrogen and then placed under vacuum. The lipid film is hydrated with a buffer (e.g., 10 mM Tris, pH 7.4) and subjected to freeze-thaw cycles. The resulting multilamellar vesicles are then extruded through polycarbonate filters with a defined pore size (e.g., 100 nm) to form LUVs.

  • Fluorescence Measurements:

    • A solution of the peptide (e.g., 1 µM) in buffer is placed in a quartz cuvette.

    • The intrinsic tryptophan fluorescence is excited at approximately 295 nm to minimize tyrosine excitation.

    • The emission spectrum is recorded from 300 to 400 nm.

    • Aliquots of the LUV suspension are titrated into the peptide solution.

    • The emission spectrum is recorded after each addition and equilibration.

    • Changes in fluorescence intensity (quantum yield) and the position of the maximum emission wavelength (blue shift) are analyzed to infer the extent of tryptophan burial in the hydrophobic membrane core.

  • Quenching Studies: To determine the depth of tryptophan insertion, quenching agents that reside at different depths in the bilayer (e.g., brominated lipids) are incorporated into the LUVs. The degree of fluorescence quenching provides information on the proximity of the tryptophans to the quencher.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the secondary structure of Penetratin in solution and upon interaction with membranes.

  • Sample Preparation: The peptide is dissolved in buffer or in the presence of LUVs at a desired peptide-to-lipid ratio.

  • CD Measurements:

    • Far-UV CD spectra (typically 190-250 nm) are recorded at a controlled temperature.

    • The spectra of the buffer and the LUVs alone are subtracted as background.

    • The resulting spectrum is analyzed to determine the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm and a positive band around 192 nm.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of Penetratin binding to GAGs or lipid vesicles.

  • Sample Preparation: The peptide solution is placed in the sample cell of the calorimeter, and the GAG or vesicle solution is loaded into the injection syringe.

  • ITC Experiment:

    • Small aliquots of the titrant (GAGs or vesicles) are injected into the sample cell.

    • The heat change associated with each injection is measured.

    • The resulting data is plotted as heat change per injection versus the molar ratio of titrant to peptide.

    • The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (K

Cellular Uptake Assays using Flow Cytometry

Flow cytometry provides a quantitative measure of peptide internalization into living cells.

  • Cell Culture and Labeling:

    • Cells (e.g., Chinese Hamster Ovary - CHO) are cultured to a suitable confluency.

    • The peptide is labeled with a fluorescent dye (e.g., FITC or TAMRA).

  • Uptake Experiment:

    • Cells are incubated with the fluorescently labeled peptide at a specific concentration and for a defined period at 37°C.

    • To distinguish between membrane-bound and internalized peptide, the cells can be treated with trypsin to remove surface-bound peptide or a quenching agent like Trypan Blue.

    • As a control for energy-dependent uptake, experiments are also performed at 4°C.

  • Flow Cytometry Analysis:

    • The cells are washed, harvested, and resuspended in a suitable buffer (e.g., PBS).

    • The fluorescence intensity of individual cells is measured using a flow cytometer.

    • The mean fluorescence intensity of the cell population is used to quantify the extent of peptide uptake.

Visualizing the Process: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in Penetratin function and the experimental workflow for their study.

Penetratin_Mechanism Penetratin Penetratin (Random Coil in Solution) GAGs Glycosaminoglycans (GAGs) Penetratin->GAGs Binding Binding Electrostatic Binding & Conformational Change (α-helix) Penetratin->Binding Initial Interaction Membrane Cell Membrane (Negatively Charged) Membrane->Binding Endocytosis GAG-Mediated Endocytosis GAGs->Endocytosis Insertion Trp-Mediated Membrane Insertion Binding->Insertion Hydrophobic Interaction Translocation Direct Translocation Insertion->Translocation Membrane Destabilization Cytosol Cytosol/Nucleus Translocation->Cytosol Endocytosis->Cytosol

Caption: Penetratin's dual mechanism of cellular entry.

Experimental_Workflow start Hypothesis: Trp residues are key for Penetratin function peptide_synthesis Peptide Synthesis (WT & Mutants) start->peptide_synthesis biophysical Biophysical Characterization peptide_synthesis->biophysical cellular Cellular Uptake Assays peptide_synthesis->cellular fluorescence Fluorescence Spectroscopy (Trp Environment) biophysical->fluorescence Interaction with model membranes cd Circular Dichroism (Secondary Structure) biophysical->cd Structural changes itc ITC (Binding Thermodynamics) biophysical->itc Binding affinity analysis Data Analysis & Interpretation fluorescence->analysis cd->analysis itc->analysis flow_cytometry Flow Cytometry (Quantification) cellular->flow_cytometry microscopy Confocal Microscopy (Localization) cellular->microscopy flow_cytometry->analysis microscopy->analysis

Caption: Workflow for studying Penetratin-membrane interactions.

Conclusion

The tryptophan residues in Penetratin are far more than simple hydrophobic anchors. They are dynamic players that are integral to the peptide's ability to recognize, bind to, and ultimately cross the cellular membrane. A thorough understanding of their multifaceted role is essential for the rational design of more efficient cell-penetrating peptides for therapeutic and diagnostic applications. By leveraging the experimental techniques outlined in this guide, researchers can continue to unravel the complexities of Penetratin's function and harness its potential for drug delivery.

References

The Architect of Thoracic Identity: A Technical Guide to the Antennapedia Homeobox Gene in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Antennapedia (Antp) gene in Drosophila melanogaster stands as a paradigm of homeotic gene function, offering profound insights into the genetic control of development and body plan organization. As a member of the Hox gene family, Antp plays a pivotal role in specifying the identity of the second thoracic segment (T2), ensuring the correct formation of legs. This technical guide provides an in-depth exploration of the molecular functions of the Antennapedia gene, its regulatory networks, and the experimental methodologies used to elucidate its role. We will delve into the classic gain-of-function and loss-of-function phenotypes, the structure and DNA-binding properties of the Antp protein, and its downstream targets. This document aims to be a comprehensive resource for researchers in developmental biology, genetics, and those in the pharmaceutical sector looking to understand the fundamental principles of gene regulation and its implications in disease.

Introduction: The Role of Antennapedia in Drosophila Development

The Antennapedia (Antp) gene is a homeotic selector gene in Drosophila melanogaster that belongs to the Antennapedia complex (ANT-C), one of the two Hox gene clusters in flies.[1][2] These genes are crucial for establishing the anterior-posterior axis and specifying the identity of different body segments.[3] Antp's primary function is to define the identity of the second thoracic segment (T2), which in a wild-type fly, gives rise to the second pair of legs and the wings.[4] The expression of Antp is tightly regulated, both spatially and temporally, to ensure proper development.[5]

Mutations in Antp lead to dramatic homeotic transformations, providing some of the most striking visual evidence of gene function. Gain-of-function mutations, where Antp is ectopically expressed in the head, result in the transformation of antennae into a pair of T2 legs, a phenotype that gives the gene its name. Conversely, loss-of-function mutations in the thorax can lead to the transformation of the second pair of legs into antennae. These phenotypes underscore the role of Antp as a master regulator of segmental identity.

The Antp gene spans over 100 kilobases and contains two promoters, P1 and P2, which drive complex and overlapping expression patterns during development. The gene produces multiple transcripts through alternative splicing, although the functional differences between the resulting protein isoforms are not fully understood. The Antp protein is a transcription factor containing a highly conserved 60-amino acid DNA-binding motif known as the homeodomain. This domain allows the Antp protein to bind to specific DNA sequences and regulate the expression of a suite of downstream target genes, thereby orchestrating the developmental program of the T2 segment.

Molecular Function of the Antennapedia Protein

The Antp protein functions as a transcription factor, modulating the expression of target genes to specify the T2 segmental identity. Its function is intrinsically linked to its structure, particularly the homeodomain, and its interactions with other proteins.

Protein Structure and DNA Binding

The key functional domain of the Antp protein is the homeodomain, a 60-amino acid motif that forms a helix-turn-helix structure. This structure mediates sequence-specific DNA binding. The Antp homeodomain binds to DNA as a monomer, with in vitro studies demonstrating stable complex formation.

Parameter Value Method
Dissociation Constant (Kd)1.6 x 10-9 MEquilibrium binding studies
Dissociation Constant (Kd)1.8 x 10-10 MKinetic binding studies
Table 1: DNA Binding Affinity of the Antennapedia Homeodomain. This table summarizes the in vitro DNA binding properties of the purified Antp homeodomain peptide.
Transcriptional Regulation of Downstream Targets

Antp exerts its developmental control by either activating or repressing a battery of downstream target genes. The identification of these targets has been crucial to understanding the genetic hierarchy of thoracic development.

Key downstream targets of Antp include:

  • homothorax (hth) : Antp represses the transcription of hth in the leg imaginal discs. hth is considered an "antennal-determining gene," and its repression by Antp is a critical step in specifying leg identity over antennal identity.

  • spalt major (salm) : Antp negatively regulates salm. In gain-of-function Antp mutants where antennae are transformed into legs, salm expression is strongly repressed in the antennal disc. Conversely, in loss-of-function Antp mutant clones in the leg, salm is derepressed.

  • teashirt (tsh) : In the embryonic visceral mesoderm, Antp activates the expression of tsh, a gene encoding a zinc-finger protein required for the proper formation of anterior and central midgut structures.

  • spineless (ss) : Antp directly represses the antennal-specific enhancer of spineless, preventing its activation in the leg.

Phenotypic Consequences of Altered Antennapedia Function

The functional importance of Antp is most vividly demonstrated by the phenotypes resulting from its misexpression.

Gain-of-Function Phenotype

Dominant, gain-of-function mutations that cause ectopic expression of Antp in the head region lead to the classic homeotic transformation of antennae into mesothoracic (T2) legs. This occurs because Antp represses antennal identity genes, such as hth, and promotes the leg developmental program.

Loss-of-Function Phenotype

Recessive, loss-of-function mutations in Antp result in the transformation of structures in the second thoracic segment into more anterior structures, typically antennae. For example, the second pair of legs can be partially or fully transformed into antennae. Homozygous null mutations of Antp are lethal during embryogenesis due to severe defects in thoracic development.

The Antennapedia Gene Regulatory Network

The function of Antp is embedded within a complex network of regulatory interactions. It is regulated by upstream genes and, in turn, regulates a cascade of downstream targets.

Antennapedia_Regulatory_Network cluster_upstream Upstream Regulators cluster_downstream Downstream Targets Polycomb_Group Polycomb_Group Trithorax_Group Trithorax_Group Antp Antennapedia (Antp) Trithorax_Group->Antp activation Homothorax_Upstream homothorax Homothorax_Upstream->Antp activation (in wing disc) hth homothorax (hth) Antp->hth repression salm spalt major (salm) Antp->salm repression ss spineless (ss) Antp->ss repression tsh teashirt (tsh) Antp->tsh activation (in visceral mesoderm) ey eyeless (ey) Antp->ey repression (protein-protein interaction) hth->salm activation

Figure 1: Simplified Antennapedia Gene Regulatory Network.

Upstream, Antp expression is modulated by the Polycomb and Trithorax group proteins, which are responsible for maintaining the repressed and active states of gene expression, respectively. Interestingly, in the wing imaginal disc, Homothorax acts as a positive regulator of Antp. Downstream, Antp's repression of hth is a key event. hth itself is a positive regulator of salm, creating a regulatory cascade. Antp also directly represses spineless (ss). In a different context, the visceral mesoderm, Antp activates tsh. Furthermore, Antp can physically interact with the Eyeless (Ey) protein, mutually inhibiting each other's function, which is relevant for the eye reduction phenotype seen in some Antp gain-of-function mutants.

Experimental Protocols

A variety of experimental techniques are employed to study Antp function. Below are outlines of key methodologies.

Immunohistochemistry for Protein Localization

This technique is used to visualize the spatial distribution of the Antp protein in tissues like imaginal discs.

Protocol Outline:

  • Dissection: Third instar larvae are dissected in phosphate-buffered saline (PBS) to isolate imaginal discs.

  • Fixation: The dissected tissues are fixed, typically with a paraformaldehyde-based fixative, to preserve cellular structures.

  • Permeabilization: Tissues are treated with a detergent (e.g., Triton X-100) in PBS (PBT) to allow antibodies to penetrate the cells.

  • Blocking: Tissues are incubated in a blocking solution (e.g., normal goat serum in PBT) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Tissues are incubated with a primary antibody specific to the Antp protein.

  • Washing: Unbound primary antibody is removed by washing with PBT.

  • Secondary Antibody Incubation: Tissues are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Final Washes and Mounting: Tissues are washed again and mounted on a slide with anti-fade mounting medium for visualization by fluorescence microscopy.

In Situ Hybridization for mRNA Localization

This method is used to detect the location of Antp mRNA transcripts within embryos or imaginal discs.

Protocol Outline:

  • Probe Synthesis: A labeled antisense RNA probe complementary to the Antp mRNA is synthesized in vitro. The probe is often labeled with digoxigenin (DIG).

  • Tissue Preparation: Embryos or imaginal discs are collected, fixed, and permeabilized.

  • Hybridization: The tissues are incubated with the labeled probe, which hybridizes to the endogenous Antp mRNA.

  • Washing: Excess and non-specifically bound probe is washed away.

  • Antibody Incubation: An antibody conjugated to an enzyme (e.g., alkaline phosphatase) that specifically recognizes the probe label (e.g., anti-DIG-AP) is added.

  • Detection: A colorimetric substrate is added, which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA. Alternatively, fluorescent detection methods can be used.

Experimental_Workflow_Gene_Expression_Analysis cluster_protein Protein Level Analysis cluster_mrna mRNA Level Analysis Dissection_p Dissect Imaginal Discs Fixation_p Fixation Dissection_p->Fixation_p Immunostaining Immunohistochemistry (Anti-Antp Antibody) Fixation_p->Immunostaining Microscopy_p Fluorescence Microscopy Immunostaining->Microscopy_p Dissection_m Dissect Imaginal Discs or Collect Embryos Fixation_m Fixation & Permeabilization Dissection_m->Fixation_m Hybridization In Situ Hybridization (Antp antisense probe) Fixation_m->Hybridization Microscopy_m Light/Fluorescence Microscopy Hybridization->Microscopy_m

Figure 2: Workflow for Analyzing Antp Expression.
Genetic Manipulation using CRISPR/Cas9

The CRISPR/Cas9 system allows for precise targeted mutagenesis of the Antp gene to create loss-of-function alleles.

Protocol Outline:

  • Guide RNA (gRNA) Design and Synthesis: gRNAs are designed to target a specific sequence within the Antp gene. These can be synthesized in vitro or expressed from a plasmid.

  • Cas9 and gRNA Delivery: The Cas9 nuclease (as protein or mRNA) and the gRNA are injected into early-stage Drosophila embryos.

  • Generation of Mutant Lines: The injected embryos are raised, and their progeny are screened for mutations in the Antp gene. This can be done by PCR and sequencing.

  • Phenotypic Analysis: The resulting mutant lines are analyzed for developmental defects and homeotic transformations.

Chromatin Immunoprecipitation (ChIP) for DNA Binding Site Identification

ChIP is used to identify the genomic regions that the Antp protein binds to in vivo.

Protocol Outline:

  • Cross-linking: Drosophila embryos or tissues are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: The cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.

  • Immunoprecipitation: An antibody specific to the Antp protein is used to pull down the Antp protein along with the cross-linked DNA fragments.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA can be analyzed by qPCR to test for enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify all binding sites across the genome.

Conclusion and Future Directions

The Antennapedia gene has been instrumental in shaping our understanding of developmental genetics. Its role as a master regulator of segment identity in Drosophila provides a clear and compelling example of how a single gene can orchestrate a complex developmental program. The classic homeotic transformations resulting from Antp mutations continue to be a powerful tool for both research and education.

Future research will likely focus on several key areas. A complete and quantitative understanding of the Antp gene regulatory network, including the identification of all its direct and indirect targets and the dynamics of their regulation, remains a major goal. The use of advanced techniques like single-cell RNA-seq in Antp mutants will provide unprecedented resolution of its effects on cell fate decisions. Furthermore, understanding how the Antp protein interacts with other transcription factors and the chromatin landscape to achieve its precise regulatory output will provide deeper insights into the mechanisms of transcriptional control. For drug development professionals, the principles of developmental gene regulation illuminated by the study of Antp can inform strategies for understanding and potentially treating congenital abnormalities and other diseases with a developmental origin. The intricate control of a master regulatory gene like Antennapedia serves as a powerful model for the complex genetic pathways that underpin human health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antennapedia Peptide as a Cell-Penetrating Peptide

The Antennapedia (pAntp) peptide, also known as Penetratin, is a 16-amino acid peptide derived from the third helix of the Drosophila Antennapedia homeodomain.[1][2] It has garnered significant attention within the scientific community for its remarkable ability to translocate across cellular membranes and deliver a wide array of cargo molecules into cells.[2][3] This property makes it a valuable tool in drug delivery and molecular biology research.[4] This guide provides a comprehensive technical overview of the this compound, including its mechanism of action, quantitative delivery efficiency, cytotoxicity, and detailed experimental protocols.

Mechanism of Cellular Uptake

The precise mechanism by which this compound enters cells has been a subject of extensive research, with evidence supporting multiple pathways. The uptake is generally considered to be a receptor- and energy-independent process, capable of occurring at both 37°C and 4°C. The primary models for its translocation include direct penetration of the lipid bilayer and endocytotic pathways.

Direct Translocation: This model proposes a two-step process:

  • Electrostatic Interaction and Phase Transfer: The highly cationic nature of the peptide facilitates its initial binding to negatively charged components of the cell membrane, such as phospholipids. This interaction neutralizes the charge and promotes the transfer of the peptide from the aqueous extracellular environment into the hydrophobic lipid bilayer.

  • Tryptophan-Dependent Translocation: Following insertion into the membrane, the peptide translocates across the bilayer. This step is critically dependent on a specific tryptophan residue (Trp48 in the homeodomain, position 6 in the 16-mer peptide). Studies have shown that replacing this tryptophan with phenylalanine, while not affecting lipid interaction, significantly impairs cellular internalization, suggesting a crucial role for the indole ring of tryptophan in crossing the membrane. One proposed mechanism for this translocation is the formation of transient inverted micelles.

Endocytotic Pathways: While direct translocation is a prominent theory, substantial evidence also points to the involvement of endocytosis.

  • Macropinocytosis: This form of fluid-phase endocytosis has been identified as a major internalization route for the full Antennapedia homeodomain and the peptide itself. This pathway involves the non-selective engulfment of extracellular fluid, including the peptide and its cargo.

  • Lipid Raft-Dependent Endocytosis: Studies comparing Antennapedia with other cell-penetrating peptides (CPPs) like TAT have shown that its uptake predominantly occurs via lipid raft-mediated endocytosis and is independent of the clathrin-mediated pathway.

G cluster_membrane Cellular Membrane pAntp_extra This compound (Extracellular) binding 1. Binding to Negatively Charged Lipids pAntp_extra->binding Electrostatic Interaction lipid_raft Lipid Raft pAntp_extra->lipid_raft insertion 2. Hydrophobic Insertion (Phase Transfer) binding->insertion translocation 3. Trp-Dependent Translocation insertion->translocation pAntp_intra_direct Intracellular Peptide translocation->pAntp_intra_direct Direct Penetration pAntp_intra_endo Intracellular Peptide endocytosis Endocytosis (Macropinocytosis/ Lipid Raft-Mediated) lipid_raft->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape escape->pAntp_intra_endo

Proposed Mechanisms of Antennapedia Cellular Uptake.

Quantitative Analysis of Uptake and Delivery

The efficiency of Antennapedia-mediated delivery is a critical factor for its application. Quantitative data from various studies allow for a comparative assessment of its performance against other common CPPs.

Table 1: Comparative Cellular Uptake and Cytotoxicity of CPPs This table summarizes data from studies using FACS analysis to compare the uptake and toxicity of different CPPs conjugated to a peptide cargo in various cell lines (HeLa, A549, CHO).

Cell-Penetrating PeptideRelative Uptake MagnitudeRelative Cytotoxicity (at 100 µM)
Antennapedia (pAntp) > TATVery Low (< TAT)
TAT < AntennapediaLow
Transportan > AntennapediaModerate
Polyarginine (Arg9) ≈ TransportanHigh

Data synthesized from studies by Jones et al.

Table 2: Antennapedia-Mediated Delivery of Double-Stranded DNA (dsDNA) This table presents the efficiency of unconjugated Antennapedia (Penetratin) in facilitating the internalization of dsDNA into COS7 cells. The data highlights the temperature dependence and the critical role of the Tryptophan at position 6 (W6).

ConditionPeptide ConcentrationIncubation TemperatureFold Stimulation of DNA Uptake (vs. Control)
Penetratin (Wild Type) 32 µM37°C~30-fold
Penetratin (Wild Type) 32 µM4°C~60-fold
Penetratin (W6F Mutant) 32 µM37°C~15-fold
Penetratin (W6F Mutant) 32 µM4°C~6-fold

Data from a study by Dom et al.

The data collectively indicates that while other CPPs like Polyarginine may show higher uptake, Antennapedia offers a superior balance of delivery efficiency and low cytotoxicity, making it an optimal choice for many in vitro applications.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound.

SPPS is the standard method for chemically synthesizing peptides like Antennapedia. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is most commonly used.

G start Start: Rink Amide Resin deprotection 1. Fmoc Deprotection (20% Piperidine in NMP) start->deprotection wash1 Wash (NMP) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) wash1->coupling wash2 Wash (NMP, DCM) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat Is sequence complete? No cleavage 3. Cleavage and Side-Chain Deprotection (TFA Cocktail) wash2->cleavage Yes repeat->deprotection purification 4. Precipitation, Lyophilization & HPLC Purification cleavage->purification end Final Peptide purification->end

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Start with a Rink Amide resin for a C-terminally amidated peptide. Swell the resin in N-Methyl-2-pyrrolidone (NMP).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it twice with 20% piperidine in NMP for 10-30 minutes.

  • Washing: Thoroughly wash the resin with NMP to remove residual piperidine and by-products.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (1.5-2 equivalents) using a coupling agent like HBTU/HOBt in the presence of a base (DIEA). Add this mixture to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with NMP and Dichloromethane (DCM) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the Antennapedia sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in a water/acetonitrile mixture, and lyophilize. Purify the final product using reverse-phase HPLC. Confirm identity via mass spectrometry.

This protocol describes a common method to quantify the internalization of fluorescently labeled this compound using flow cytometry (FACS).

G seed 1. Seed Cells (e.g., HeLa) in 24-well plates incubate1 Incubate 24h seed->incubate1 treat 2. Treat with Fluorescently-labeled pAntp-Cargo Conjugate incubate1->treat incubate2 Incubate 1-3h at 37°C treat->incubate2 wash 3. Wash Cells (PBS) incubate2->wash detach 4. Detach Cells (Trypsin) wash->detach fix 5. Fix Cells (Optional) (Paraformaldehyde) detach->fix analyze 6. Analyze by Flow Cytometry (FACS) fix->analyze data Quantify Mean Fluorescence Intensity analyze->data

Experimental Workflow for a Cellular Uptake Assay.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, COS7) in 24-well plates at a density of 3-6 x 10⁴ cells per well and allow them to adhere overnight.

  • Peptide Treatment: Prepare a solution of fluorescently labeled this compound (e.g., FITC-pAntp) in serum-free medium (like DMEM). Aspirate the culture medium from the cells, wash with PBS, and add the peptide solution at the desired concentration (e.g., 10-100 µM).

  • Incubation: Incubate the cells with the peptide for the desired time (typically 1-3 hours) at 37°C. For mechanism studies, a parallel experiment can be run at 4°C to inhibit energy-dependent uptake.

  • Washing and Detachment: After incubation, wash the cells three times with PBS to remove non-internalized peptide. Detach the cells using trypsin.

  • Analysis: Resuspend the cells in PBS or a suitable buffer for flow cytometry. Analyze the cell population to determine the mean fluorescence intensity, which corresponds to the amount of internalized peptide.

This protocol assesses the effect of the this compound on cell viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with various concentrations of the this compound or peptide-cargo conjugate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known toxin as a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is directly proportional to the absorbance and is typically expressed as a percentage relative to the untreated control cells.

References

Biophysical Properties of Penetratin's Interaction with Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biophysical principles governing the interaction between the cell-penetrating peptide (CPP) Penetratin and lipid membranes. Understanding these interactions at a molecular level is paramount for the rational design of CPP-based drug delivery systems and for elucidating the mechanisms of cellular uptake. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the proposed interaction pathways.

Introduction to Penetratin and its Interaction with Lipid Membranes

Penetratin is a 16-amino-acid peptide (RQIKIWFQNRRMKWKK) derived from the third helix of the Antennapedia homeodomain.[1] It is one of the most extensively studied CPPs due to its ability to translocate across cellular membranes and deliver a variety of cargo molecules.[2] The translocation process is complex and thought to involve a combination of direct membrane penetration and endocytic pathways.[3][4] The initial and critical step in both pathways is the direct interaction of Penetratin with the lipid bilayer of the cell membrane. This interaction is governed by a combination of electrostatic and hydrophobic forces.[2]

The cationic nature of Penetratin, with its numerous arginine and lysine residues, facilitates an initial electrostatic attraction to the negatively charged components of cell membranes, such as phosphatidylserine (PS) and phosphatidylglycerol (PG). Following this initial binding, the peptide undergoes a conformational change and inserts into the lipid bilayer, a process driven by hydrophobic interactions involving its tryptophan and other nonpolar residues. The specific biophysical consequences of this interaction, including changes in membrane structure and the thermodynamics of binding, are highly dependent on the lipid composition of the membrane.

Quantitative Analysis of Penetratin-Lipid Interactions

The interaction of Penetratin with lipid membranes has been quantified using a variety of biophysical techniques. The following tables summarize key parameters from the literature, providing a comparative overview of binding affinities, structural changes, and effects on membrane properties.

Parameter Lipid Composition Technique Value Reference
Binding Affinity (Kd) Negatively charged vesiclesFluorescence TitrationMicromolar range
Neutral (PC) vesiclesFluorescence TitrationWeak binding
PC/PS (80/20) vesiclesFluorescence SpectroscopySignificantly decreased with cholesterol
Secondary Structure Aqueous BufferCircular Dichroism (CD)Random coil
Negatively charged vesicles (PC/PS)Circular Dichroism (CD)Increased α-helical content
Cancer cell model membrane (with DPPS)Raman SpectroscopyPredominantly helical
Healthy cell model membrane (no DPPS)Raman Spectroscopyβ-sheet and random coil
Insertion Depth Negatively charged vesiclesTrp Fluorescence QuenchingClose to the water-lipid interface
Zeta Potential of Complex Cancer cell model (PEN-C-)Zeta Potential AnalysisHighly negative
Healthy cell model (PEN-H-)Zeta Potential AnalysisNeutral

Table 1: Summary of Quantitative Data on Penetratin-Lipid Interactions.

Key Experimental Methodologies

A comprehensive understanding of Penetratin-lipid interactions is derived from a suite of biophysical techniques. Below are detailed overviews of the core experimental protocols.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a versatile tool for studying peptide-membrane interactions, providing information on binding affinity, peptide conformation, and insertion depth.

Experimental Protocol: Tryptophan Fluorescence Titration to Determine Binding Affinity

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition using the extrusion method. This involves dissolving lipids in chloroform, evaporating the solvent to form a thin film, hydrating the film with buffer, and extruding the resulting multilamellar vesicles through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Sample Preparation: In a quartz cuvette, place a solution of Penetratin at a fixed concentration (e.g., 1-5 µM) in a suitable buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4).

  • Titration: Sequentially add small aliquots of the LUV suspension to the cuvette containing the Penetratin solution.

  • Data Acquisition: After each addition and a brief equilibration period, record the intrinsic tryptophan fluorescence emission spectrum (excitation at ~295 nm, emission scan from ~310 to 400 nm).

  • Data Analysis: The binding of Penetratin to the vesicles often results in a blue shift of the maximum emission wavelength and a change in fluorescence intensity. Plot the change in fluorescence intensity or wavelength as a function of the lipid concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Experimental Protocol: ITC Measurement of Penetratin-Vesicle Binding

  • Vesicle and Peptide Preparation: Prepare LUVs as described for fluorescence spectroscopy. Prepare a concentrated solution of Penetratin in the same buffer used for vesicle preparation. Degas both solutions to prevent bubble formation in the calorimeter.

  • Instrument Setup: Equilibrate the ITC instrument (e.g., a MicroCal VP-ITC) at the desired temperature.

  • Loading the Calorimeter: Fill the sample cell (typically ~1.4 mL) with the Penetratin solution (e.g., 10-50 µM). Fill the injection syringe with the LUV suspension (e.g., 1-10 mM total lipid concentration).

  • Titration: Perform a series of injections (e.g., 5-10 µL each) of the lipid vesicle suspension into the sample cell containing the peptide solution.

  • Data Acquisition: The instrument records the heat flow as a function of time. Each injection produces a heat peak corresponding to the binding event.

  • Data Analysis: Integrate the heat peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of lipid to peptide. Fit the data to a suitable binding model (e.g., one-site or two-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in different environments.

Experimental Protocol: CD Analysis of Penetratin Secondary Structure

  • Sample Preparation: Prepare solutions of Penetratin (e.g., 10-50 µM) in buffer alone and in the presence of LUVs of different lipid compositions at a desired peptide-to-lipid ratio.

  • Data Acquisition: Record the CD spectra of the samples in a quartz cuvette with a short path length (e.g., 1 mm) over the far-UV range (e.g., 190-260 nm).

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm. Deconvolution algorithms can be used for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information about the peptide and its orientation within the membrane.

Experimental Protocol: Solution NMR for Structure Determination in Micelles

  • Sample Preparation: Prepare a sample of isotopically labeled (15N and/or 13C) Penetratin dissolved in a buffer containing detergent micelles (e.g., dodecylphosphocholine, DPC) that mimic a membrane environment.

  • Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, NOESY, TOCSY) on a high-field NMR spectrometer.

  • Data Analysis: The NMR data are used to assign the resonances of the peptide's atoms. Nuclear Overhauser effect (NOE) distance restraints are used to calculate the three-dimensional structure of the peptide. Paramagnetic relaxation enhancement (PRE) experiments can be used to determine the peptide's depth of insertion into the micelle.

Visualization of Interaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the study of Penetratin-lipid interactions.

Penetratin_Interaction_Pathway cluster_solution Aqueous Environment cluster_membrane Lipid Bilayer cluster_outcome Translocation/Perturbation Penetratin_sol Penetratin (Random Coil) Membrane Anionic Lipid Bilayer Penetratin_sol->Membrane Electrostatic Attraction Bound_Peptide Surface-Bound Penetratin (α-helical) Membrane->Bound_Peptide Conformational Change Inserted_Peptide Inserted Penetratin Bound_Peptide->Inserted_Peptide Hydrophobic Insertion Endocytosis Endocytosis Bound_Peptide->Endocytosis Translocation Direct Translocation Inserted_Peptide->Translocation Pore_Formation Pore Formation Inserted_Peptide->Pore_Formation

Caption: Proposed pathway of Penetratin interaction with an anionic lipid bilayer.

ITC_Workflow start Start prep Prepare LUVs and Penetratin Solution start->prep degas Degas Samples prep->degas load Load Calorimeter: Peptide in Cell, LUVs in Syringe degas->load titrate Perform Titration (Inject LUVs into Peptide) load->titrate acquire Acquire Heat Flow Data titrate->acquire analyze Integrate Peaks and Fit Binding Isotherm acquire->analyze results Thermodynamic Parameters (Ka, ΔH, n) analyze->results end End results->end

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Fluorescence_Spectroscopy_Workflow start Start prep_vesicles Prepare LUVs start->prep_vesicles prep_peptide Prepare Penetratin Solution start->prep_peptide titration Titrate LUVs into Penetratin Solution prep_vesicles->titration prep_peptide->titration record_spectra Record Tryptophan Fluorescence Spectra titration->record_spectra plot_data Plot ΔFluorescence vs. [Lipid] record_spectra->plot_data fit_curve Fit Binding Curve plot_data->fit_curve result Determine Binding Affinity (Kd) fit_curve->result end End result->end

Caption: Experimental workflow for Fluorescence Spectroscopy Titration.

Conclusion

The interaction of Penetratin with lipid membranes is a multifaceted process characterized by initial electrostatic binding, followed by a conformational change and partial insertion into the bilayer. The strength and nature of this interaction are critically dependent on the lipid composition, with a clear preference for anionic lipids. The biophysical techniques outlined in this guide provide a robust framework for quantifying the thermodynamics, kinetics, and structural changes associated with this process. A thorough understanding of these fundamental biophysical properties is essential for the continued development of Penetratin and other CPPs as effective tools for intracellular drug delivery. Future research employing a combination of these experimental approaches with advanced computational methods, such as molecular dynamics simulations, will further refine our understanding of the intricate dance between Penetratin and the cell membrane.

References

Methodological & Application

Application Notes and Protocols for Penetratin-Mediated siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful tool for gene silencing and has immense therapeutic potential. However, its clinical application is hindered by the challenges of efficient and safe intracellular delivery.[1][2] Cell-penetrating peptides (CPPs), such as Penetratin, have emerged as promising non-viral vectors for siRNA delivery.[3] Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain, can translocate across cellular membranes and deliver various cargo molecules, including siRNA, into the cytoplasm.[3][4] This document provides a detailed protocol for the formation of Penetratin-siRNA complexes and their application in mediating gene silencing in mammalian cells.

Mechanism of Action

Penetratin-mediated siRNA delivery involves a multi-step process that begins with the formation of non-covalent complexes between the cationic Penetratin peptide and the anionic siRNA molecule. These interactions are primarily electrostatic, leading to the condensation of siRNA into stable nanoparticles. The resulting complexes can then interact with the cell surface and are internalized, primarily through endocytosis. A critical and often rate-limiting step for successful gene silencing is the escape of the siRNA from the endosomal compartment into the cytoplasm, where it can be loaded into the RNA-induced silencing complex (RISC) to mediate the degradation of the target mRNA. While Penetratin facilitates cellular uptake, its ability to promote endosomal escape can be limited, and strategies to enhance this step are an active area of research.

Quantitative Data Summary

The efficiency of Penetratin-mediated siRNA delivery and subsequent gene silencing is influenced by several factors, including the peptide-to-siRNA ratio, the concentration of the complexes, and the cell type. The following tables summarize key quantitative data from relevant studies.

ParameterValueCell LineTarget GeneReference
Optimal Peptide:siRNA Molar Ratio 20:1HEp-2RSV F gene
10:1 - 80:1 (tested range)U2OSGAPDH
Transfection Efficiency ~93% at 48h (20:1 ratio)HEp-2-
Gene Knockdown Efficiency ~20% (10µM conjugate)L929p38 MAP kinase
Up to 90% (with MPGα, a similar CPP)HeLaLuciferase
~99% reduction in viral geneHEp-2RSV F gene
Cell Viability >80% (up to 100 nM for 48h with CS-MSN)MDA-MB-231-
~100%HEp-2-

Note: CS-MSN refers to CPP-capped stealth magnetic nanovectors, a more complex delivery system incorporating CPPs.

Experimental Protocols

Protocol 1: Formation of Penetratin-siRNA Complexes

This protocol describes the preparation of Penetratin-siRNA complexes for subsequent cell culture experiments.

Materials:

  • Penetratin peptide (lyophilized)

  • siRNA (lyophilized, targeting the gene of interest and a non-targeting control)

  • Nuclease-free water

  • Phosphate Buffered Saline (PBS), sterile

Procedure:

  • Reconstitution of Penetratin and siRNA:

    • Reconstitute lyophilized Penetratin to a stock concentration of 1 mM in nuclease-free water. Aliquot and store at -20°C.

    • Reconstitute lyophilized siRNA to a stock concentration of 20 µM in nuclease-free water. Aliquot and store at -20°C.

  • Complex Formation:

    • Determine the desired peptide-to-siRNA molar ratio (e.g., 20:1).

    • In a sterile microcentrifuge tube, dilute the required amount of siRNA stock solution in PBS.

    • In a separate sterile microcentrifuge tube, dilute the required amount of Penetratin stock solution in PBS.

    • Add the diluted Penetratin solution to the diluted siRNA solution. Note: Always add the peptide to the siRNA to ensure proper complex formation.

    • Mix gently by pipetting up and down.

    • Incubate the mixture at room temperature for 30-40 minutes to allow for stable complex formation.

Protocol 2: Cell Transfection with Penetratin-siRNA Complexes

This protocol outlines the steps for transfecting mammalian cells with the pre-formed Penetratin-siRNA complexes.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Penetratin-siRNA complexes (from Protocol 1)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, gently wash the cells with serum-free medium.

    • Add the desired volume of the prepared Penetratin-siRNA complexes to the cells. The final siRNA concentration typically ranges from 10 to 100 nM.

    • Incubate the cells with the complexes for 4 hours at 37°C in a CO2 incubator.

    • After the 4-hour incubation, add complete medium to the wells.

  • Post-Transfection Incubation:

    • Incubate the cells for 24-72 hours post-transfection before assessing gene knockdown. The optimal incubation time will depend on the stability of the target protein.

  • Assessment of Gene Knockdown:

    • Analyze the knockdown of the target gene at the mRNA level using RT-qPCR or at the protein level using Western blotting.

Visualizations

experimental_workflow cluster_prep Complex Formation cluster_transfection Cell Transfection cluster_analysis Analysis siRNA siRNA Stock Dilute_siRNA Dilute siRNA in PBS siRNA->Dilute_siRNA Penetratin Penetratin Stock Dilute_Penetratin Dilute Penetratin in PBS Penetratin->Dilute_Penetratin Mix Mix Penetratin and siRNA Dilute_siRNA->Mix Dilute_Penetratin->Mix Incubate Incubate 30-40 min Mix->Incubate Add_Complexes Add Complexes to Cells Incubate->Add_Complexes Seed_Cells Seed Cells (24h prior) Wash_Cells Wash Cells Seed_Cells->Wash_Cells Wash_Cells->Add_Complexes Incubate_4h Incubate 4h Add_Complexes->Incubate_4h Add_Medium Add Complete Medium Incubate_4h->Add_Medium Incubate_24_72h Incubate 24-72h Add_Medium->Incubate_24_72h Analyze_Knockdown Analyze Gene Knockdown (RT-qPCR/Western Blot) Incubate_24_72h->Analyze_Knockdown

Caption: Experimental workflow for Penetratin-mediated siRNA delivery.

signaling_pathway cluster_uptake Cellular Uptake cluster_cytoplasm Cytoplasm Penetratin_siRNA Penetratin-siRNA Complex Cell_Surface Cell Surface Interaction Penetratin_siRNA->Cell_Surface Endocytosis Endocytosis Cell_Surface->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Crucial Step siRNA_Release siRNA Release Endosomal_Escape->siRNA_Release RISC_Loading RISC Loading siRNA_Release->RISC_Loading mRNA_Cleavage Target mRNA Cleavage RISC_Loading->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Mechanism of Penetratin-mediated siRNA delivery and gene silencing.

Conclusion

Penetratin represents a valuable tool for the non-viral delivery of siRNA in research settings. The protocols provided herein offer a foundation for utilizing this CPP for gene silencing studies. Optimization of parameters such as peptide-to-siRNA ratios and incubation times may be necessary for specific cell types and siRNA sequences to achieve maximal knockdown efficiency with minimal cytotoxicity. Further research into enhancing the endosomal escape of Penetratin-siRNA complexes will be crucial for advancing their therapeutic applications.

References

Application Notes and Protocols for Covalent Conjugation of Cargo to Antennapedia Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent conjugation of various cargo molecules to the Antennapedia (Antp) peptide, a well-characterized cell-penetrating peptide (CPP). The protocols outlined below are intended to serve as a practical resource for researchers in drug delivery, gene therapy, and molecular probe development.

Introduction to Antennapedia Peptide as a Delivery Vector

The this compound (Antp), also known as Penetratin, is a 16-amino acid peptide derived from the third helix of the Drosophila Antennapedia homeodomain.[1] It belongs to the family of cell-penetrating peptides (CPPs), which are short peptides capable of traversing biological membranes and delivering a variety of "cargo" molecules into cells.[2] This property makes Antp a valuable tool for overcoming the limitations of cellular delivery for many therapeutic and diagnostic agents.[2]

Cargo can be associated with Antp through non-covalent interactions or, more stably, through covalent chemical linkages.[3] Covalent conjugation ensures that the cargo remains attached to the peptide until it reaches its intracellular target, which is often crucial for its biological activity. A wide range of cargo has been successfully delivered into cells using Antp, including small molecules, peptides, proteins, nucleic acids (like siRNA and antisense oligonucleotides), and even nanoparticles.[3]

The cellular uptake of Antp and its conjugates is a complex process that can occur through two main pathways: direct translocation across the plasma membrane and endocytosis. Direct translocation is an energy-independent process, while endocytosis is an energy-dependent pathway that involves the engulfment of the conjugate into vesicles. Escape from these endosomal vesicles is a critical step for the cargo to reach its cytosolic or nuclear target.

Covalent Conjugation Chemistries

The choice of conjugation chemistry depends on the nature of the cargo molecule and the available functional groups on both the Antp peptide and the cargo. It is often desirable to have a specific and efficient reaction that results in a stable linkage with a well-defined cargo-to-peptide ratio.

Thiol-Maleimide Chemistry

This is one of the most widely used methods for bioconjugation. It involves the reaction of a maleimide group with a sulfhydryl (thiol) group, typically from a cysteine residue.

  • Principle: The maleimide group reacts specifically with the thiol group of a cysteine residue to form a stable thioether bond.

  • Requirements:

    • The Antp peptide needs to be synthesized with a unique cysteine residue, usually at the N- or C-terminus, to ensure site-specific conjugation.

    • The cargo molecule must be functionalized with a maleimide group.

  • Advantages: High specificity, rapid reaction kinetics, and stability of the resulting conjugate.

Amide Bond Formation (EDC/NHS Chemistry)

This method targets primary amines (e.g., from lysine residues or the N-terminus) and carboxyl groups.

  • Principle: A carboxyl group is activated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester. This activated ester then reacts with a primary amine to form a stable amide bond.

  • Requirements:

    • One of the molecules (Antp or cargo) must have a free carboxyl group, and the other must have a primary amine.

    • The Antp peptide has several lysine residues that can be targeted, leading to a potentially heterogeneous product. For site-specific conjugation, a unique lysine or a C-terminal carboxyl group can be utilized.

  • Advantages: A very common and well-established method.

  • Disadvantages: Can lead to a heterogeneous mixture of conjugates if multiple primary amines are present on the peptide.

"Click" Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Click chemistry provides a highly efficient and specific method for conjugation.

  • Principle: A copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linkage.

  • Requirements:

    • The Antp peptide must be functionalized with either an azide or an alkyne group.

    • The cargo molecule must be functionalized with the corresponding reactive partner (alkyne or azide).

  • Advantages: High efficiency, specificity, and biocompatibility (can be performed in aqueous buffers).

Disulfide Bond Formation

This strategy creates a reducible linkage, which can be advantageous for intracellular cargo release.

  • Principle: A thiol-containing molecule reacts with another thiol-containing molecule in the presence of an oxidizing agent, or with a pyridyl disulfide-activated molecule, to form a disulfide bond.

  • Requirements:

    • Both the Antp peptide and the cargo must contain a free thiol group or be activated for disulfide exchange.

  • Advantages: The disulfide bond can be cleaved inside the cell by reducing agents like glutathione, allowing for the release of the cargo from the Antp peptide.

  • Disadvantages: The disulfide bond may be prematurely cleaved in the extracellular environment.

Quantitative Data on Conjugation and Cellular Uptake

The efficiency of conjugation and subsequent cellular uptake are critical parameters for the successful application of Antp-cargo conjugates. The following tables summarize representative quantitative data from the literature. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions, cell types, and analytical methods.

Table 1: Representative Conjugation Efficiencies for this compound

Cargo TypeConjugation ChemistryAntp DerivativeCargo DerivativeReported Yield/EfficiencyReference
OligonucleotideDisulfideCys-AntpThiol-Oligonucleotide>60% (isolated yield)
Protein (Cytochrome c)Thiol-MaleimideAntpSMCC-activated Cytochrome cNot explicitly quantified
Small Molecule (Fluorescein)Amide (NHS ester)N-terminal amineFluorescein-NHSHigh (not quantified)N/A
Nanoparticle (Gold)ThiolCys-AntpGold surfaceHigh loading (not quantified as % yield)

Table 2: Cellular Uptake Efficiency of Antennapedia-Cargo Conjugates

CargoCell LineIncubation TimeConcentrationUptake Efficiency/ObservationReference
PKI peptideHeLa, A549, CHO1-3 hours10 µMMaximal uptake observed
OligonucleotideHeLaNot specifiedSubmicromolarEnhanced nuclear delivery
Cytochrome cHeLaNot specified5 µg/mLActivation of apoptosis
NBD peptideA5497 hours10-100 µMConcentration-dependent uptake

Experimental Protocols

The following are detailed protocols for the conjugation, purification, and characterization of Antp-cargo conjugates, as well as for assessing their cellular uptake.

Protocol 1: Conjugation of a Cysteine-Containing Antp to a Maleimide-Activated Cargo

This protocol describes a common method for site-specific conjugation.

Materials:

  • Cysteine-terminated this compound (e.g., Ac-Cys-RQIKIWFQNRRMKWKK-NH2)

  • Maleimide-activated cargo molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1-2 mM EDTA

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)

  • Analytical instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing Antp peptide in the conjugation buffer. If the peptide has formed disulfide-linked dimers, add a 2-3 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.

  • Cargo Preparation: Dissolve the maleimide-activated cargo in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute it into the conjugation buffer.

  • Conjugation Reaction: Add the maleimide-activated cargo solution to the peptide solution. A molar ratio of 1.2-1.5 moles of maleimide-cargo per mole of peptide is a good starting point.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if the cargo is light-sensitive.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as β-mercaptoethanol or cysteine can be added to the reaction mixture.

  • Purification: Purify the Antp-cargo conjugate from unreacted peptide, cargo, and byproducts using RP-HPLC. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry. The expected mass will be the sum of the masses of the peptide and the cargo.

    • Quantify the conjugate concentration using UV-Vis spectroscopy at a wavelength where either the peptide or the cargo absorbs, or by using a peptide quantification assay.

Protocol 2: Characterization of Antp-Cargo Conjugates

A. Mass Spectrometry:

  • Prepare the purified conjugate sample by diluting it in an appropriate solvent.

  • For MALDI-TOF MS, mix the sample with a suitable matrix (e.g., sinapinic acid for larger molecules) and spot it onto the target plate.

  • For ESI-MS, infuse the sample directly into the mass spectrometer.

  • Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the conjugate.

B. RP-HPLC Analysis:

  • Inject a small aliquot of the purified conjugate onto an analytical C18 RP-HPLC column.

  • Run a gradient of acetonitrile in water (both containing 0.1% TFA) at a flow rate of 1 mL/min.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and another wavelength if the cargo has a chromophore).

  • Purity is assessed by the percentage of the main peak area relative to the total peak area.

Protocol 3: Cellular Uptake Assay using Flow Cytometry

This protocol is for quantifying the cellular uptake of a fluorescently labeled Antp-cargo conjugate.

Materials:

  • Fluorescently labeled Antp-cargo conjugate

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubation with Conjugate: The next day, remove the culture medium and wash the cells with PBS. Add fresh medium containing the fluorescently labeled Antp-cargo conjugate at the desired concentration (e.g., 1-10 µM).

  • Incubation: Incubate the cells for a specific time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the medium containing the conjugate and wash the cells three times with cold PBS to remove any conjugate that is not internalized.

  • Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.

  • Sample Preparation: Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% fetal bovine serum).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorescent label with the appropriate laser and measure the emission in the corresponding channel.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative amount of cellular uptake. Untreated cells should be used as a negative control.

Visualizations

Experimental Workflow for Antp-Cargo Conjugation

experimental_workflow cluster_synthesis Peptide & Cargo Synthesis cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization cluster_application Application Antp This compound (with reactive group) Reaction Covalent Ligation (e.g., Thiol-Maleimide, Click Chemistry) Antp->Reaction Cargo Cargo Molecule (with complementary group) Cargo->Reaction Purify RP-HPLC Reaction->Purify Characterize Mass Spectrometry RP-HPLC Analysis Purify->Characterize Application Cellular Uptake Assays Functional Studies Characterize->Application

Caption: Workflow for covalent conjugation of cargo to this compound.

Cellular Uptake Pathways of Antp-Cargo Conjugates

cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Antp_Cargo Antp-Cargo Conjugate Direct_Translocation Direct Translocation Antp_Cargo->Direct_Translocation Energy-Independent Endocytosis Endocytosis Antp_Cargo->Endocytosis Energy-Dependent Cytosol Cytosol / Nucleus (Target Site) Direct_Translocation->Cytosol Endosome Endosome Endocytosis->Endosome Cargo_Release Cargo Release Endosome->Cargo_Release Endosomal Escape Cargo_Release->Cytosol

Caption: Major cellular uptake pathways for Antennapedia-cargo conjugates.

References

Application Notes and Protocols for Non-covalent Complex Formation with Penetratin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penetratin (RQIKIWFQNRRMKWKK) is a well-characterized cell-penetrating peptide (CPP) derived from the third helix of the Antennapedia homeodomain.[1] Its ability to traverse cellular membranes makes it an invaluable tool for the intracellular delivery of various cargo molecules that are otherwise membrane-impermeable. One of the key strategies for utilizing Penetratin is through the formation of non-covalent complexes with therapeutic or diagnostic agents. This approach is favored for its simplicity, efficiency, and the potential for the auto-release of the cargo within the cell.[2][3]

These application notes provide a comprehensive overview of the principles and methodologies for forming and characterizing non-covalent complexes with Penetratin. Detailed protocols for key analytical techniques are provided to guide researchers in quantifying the binding affinity and thermodynamics of these interactions.

Mechanism of Non-covalent Complex Formation

The formation of non-covalent complexes between the cationic Penetratin peptide and its cargo is primarily driven by electrostatic interactions.[3] Penetratin is rich in positively charged amino acids (arginine and lysine), which readily interact with negatively charged moieties on cargo molecules such as the phosphate backbone of nucleic acids (siRNA, plasmid DNA) or acidic residues on proteins. Hydrophobic interactions can also contribute to the stability of these complexes. This self-assembly process leads to the formation of nanoparticles that can be internalized by cells. The net positive charge of the resulting complex is a crucial factor for efficient cellular uptake.

Quantitative Analysis of Penetratin-Cargo Interactions

The stability and efficacy of Penetratin-cargo complexes are determined by their binding affinity and thermodynamic parameters. Techniques such as Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) are instrumental in quantifying these interactions.

Table 1: Summary of Reported Binding Affinities and Thermodynamic Parameters for Penetratin Non-covalent Complexes

Cargo TypeInteracting PartnerTechniqueDissociation Constant (Kᵈ)Thermodynamic Parameters (ΔH, TΔS)Stoichiometry (n)Reference(s)
Protein G-actinITC~10 µMNot Reported~5 peptides per actin monomer
Lipids Phospholipid VesiclesFluorescenceMicromolar rangeNot ReportedNot Applicable
Glycosaminoglycans (GAGs) Heparan SulfateITCLow micromolar rangeEnthalpy and entropy drivenNot Reported
Nucleic Acids siRNAMolecular DockingFavorable binding energyNot ApplicableNot Reported
Nucleic Acids DNANot SpecifiedNot ReportedNot ReportedNot Reported

Note: The data in this table is illustrative of the typical ranges found in the literature. The exact binding parameters are highly dependent on the specific cargo, buffer conditions, and the experimental technique used.

Experimental Protocols

Protocol 1: Characterization of Penetratin-Cargo Binding using Fluorescence Spectroscopy

This protocol describes the use of intrinsic tryptophan fluorescence quenching of Penetratin upon binding to a cargo molecule.

Workflow for Fluorescence Quenching Assay

G cluster_prep Sample Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis Prepare Penetratin Solution Prepare Penetratin Solution Determine Concentrations Determine Concentrations Prepare Penetratin Solution->Determine Concentrations Prepare Cargo Solution Prepare Cargo Solution Prepare Cargo Solution->Determine Concentrations Place Penetratin in Cuvette Place Penetratin in Cuvette Determine Concentrations->Place Penetratin in Cuvette Record Initial Spectrum Record Initial Spectrum Place Penetratin in Cuvette->Record Initial Spectrum Titrate with Cargo Titrate with Cargo Record Initial Spectrum->Titrate with Cargo Record Spectrum after each addition Record Spectrum after each addition Titrate with Cargo->Record Spectrum after each addition Repeat Record Spectrum after each addition->Titrate with Cargo Repeat Correct for Dilution and Inner Filter Effect Correct for Dilution and Inner Filter Effect Record Spectrum after each addition->Correct for Dilution and Inner Filter Effect Plot Fluorescence Change vs. Cargo Concentration Plot Fluorescence Change vs. Cargo Concentration Correct for Dilution and Inner Filter Effect->Plot Fluorescence Change vs. Cargo Concentration Fit Data to Binding Isotherm Fit Data to Binding Isotherm Plot Fluorescence Change vs. Cargo Concentration->Fit Data to Binding Isotherm Determine Kd Determine Kd Fit Data to Binding Isotherm->Determine Kd

Caption: Workflow for determining binding affinity using fluorescence quenching.

Materials:

  • Penetratin peptide

  • Cargo molecule (e.g., protein, nucleic acid)

  • Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Penetratin in the binding buffer.

    • Prepare a stock solution of the cargo molecule in the same binding buffer.

    • Accurately determine the concentrations of both stock solutions.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Set the emission scan range from 310 nm to 450 nm.

    • Pipette a known volume and concentration of the Penetratin solution into the cuvette.

    • Record the initial fluorescence spectrum.

  • Titration:

    • Add small aliquots of the cargo solution to the Penetratin solution in the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point.

    • If the cargo absorbs at the excitation or emission wavelengths, correct for the inner filter effect.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of the cargo.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kᵈ).

Protocol 2: Isothermal Titration Calorimetry (ITC) of Penetratin-Cargo Interaction

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

Workflow for Isothermal Titration Calorimetry

G cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Dialyze Penetratin and Cargo Dialyze Penetratin and Cargo Degas Solutions Degas Solutions Dialyze Penetratin and Cargo->Degas Solutions Load Penetratin into Syringe Load Penetratin into Syringe Degas Solutions->Load Penetratin into Syringe Load Cargo into Cell Load Cargo into Cell Degas Solutions->Load Cargo into Cell Equilibrate Temperature Equilibrate Temperature Load Penetratin into Syringe->Equilibrate Temperature Load Cargo into Cell->Equilibrate Temperature Perform Titration Perform Titration Equilibrate Temperature->Perform Titration Integrate Injection Heats Integrate Injection Heats Perform Titration->Integrate Injection Heats Subtract Heat of Dilution Subtract Heat of Dilution Integrate Injection Heats->Subtract Heat of Dilution Plot Heat vs. Molar Ratio Plot Heat vs. Molar Ratio Subtract Heat of Dilution->Plot Heat vs. Molar Ratio Fit to Binding Model Fit to Binding Model Plot Heat vs. Molar Ratio->Fit to Binding Model Determine Kd, ΔH, ΔS, n Determine Kd, ΔH, ΔS, n Fit to Binding Model->Determine Kd, ΔH, ΔS, n

Caption: Workflow for ITC analysis of Penetratin-cargo binding.

Materials:

  • Penetratin peptide

  • Cargo molecule

  • Identical, high-purity buffer for both samples (e.g., PBS or HEPES, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both Penetratin and the cargo molecule against the same buffer to minimize buffer mismatch heats.

    • Accurately determine the concentrations of both solutions.

    • Degas both solutions immediately before use to prevent air bubbles.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters (e.g., 20 injections of 2 µL each).

  • Experiment:

    • Load the cargo solution (e.g., 10-50 µM) into the sample cell.

    • Load the Penetratin solution (e.g., 100-500 µM, typically 10-fold higher than the cargo concentration) into the injection syringe.

    • Perform a control experiment by titrating Penetratin into the buffer to determine the heat of dilution.

    • Perform the main experiment by titrating Penetratin into the cargo solution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the corrected heat per mole of injectant against the molar ratio of Penetratin to cargo.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kᵈ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).

Protocol 3: Surface Plasmon Resonance (SPR) Analysis of Penetratin-Cargo Interaction

SPR is a label-free technique for real-time monitoring of binding events at a sensor surface. This protocol describes the immobilization of a cargo molecule and the analysis of Penetratin binding.

Workflow for Surface Plasmon Resonance

G cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Prepare Sensor Chip Prepare Sensor Chip Immobilize Cargo Immobilize Cargo Prepare Sensor Chip->Immobilize Cargo Equilibrate with Running Buffer Equilibrate with Running Buffer Immobilize Cargo->Equilibrate with Running Buffer Prepare Penetratin Analytes Prepare Penetratin Analytes Inject Penetratin (Association) Inject Penetratin (Association) Prepare Penetratin Analytes->Inject Penetratin (Association) Equilibrate with Running Buffer->Inject Penetratin (Association) Flow Running Buffer (Dissociation) Flow Running Buffer (Dissociation) Inject Penetratin (Association)->Flow Running Buffer (Dissociation) Regenerate Surface Regenerate Surface Flow Running Buffer (Dissociation)->Regenerate Surface Reference Subtract Sensorgram Reference Subtract Sensorgram Flow Running Buffer (Dissociation)->Reference Subtract Sensorgram Regenerate Surface->Inject Penetratin (Association) Next Concentration Fit Association/Dissociation Curves Fit Association/Dissociation Curves Reference Subtract Sensorgram->Fit Association/Dissociation Curves Determine kon, koff, Kd Determine kon, koff, Kd Fit Association/Dissociation Curves->Determine kon, koff, Kd

Caption: Workflow for SPR analysis of Penetratin-cargo interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Penetratin peptide

  • Cargo molecule

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Immobilization:

    • Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).

    • Inject the cargo molecule over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

    • Prepare a series of dilutions of Penetratin in the running buffer.

    • Inject the lowest concentration of Penetratin over the sensor surface to monitor association, followed by a flow of running buffer to monitor dissociation.

    • Regenerate the sensor surface by injecting the regeneration solution to remove bound Penetratin.

    • Repeat the injection and regeneration steps for each concentration of Penetratin.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᵈ = kₔ/kₐ).

Cellular Uptake Pathway of Penetratin-Cargo Complexes

Penetratin and its non-covalent cargo complexes are predominantly internalized through endocytosis. The process is initiated by the interaction of the positively charged complex with negatively charged components of the cell surface, such as glycosaminoglycans (GAGs) and phospholipids. This interaction can trigger different endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis. Following internalization, the complex is enclosed within endosomes. For the cargo to exert its biological function, it must escape the endosome and be released into the cytoplasm, a process that is often a rate-limiting step in CPP-mediated delivery.

Signaling Pathway for Penetratin-Mediated Endocytosis

G Penetratin_Cargo Penetratin-Cargo Complex Binding Electrostatic Interaction Penetratin_Cargo->Binding Cell_Surface Cell Surface (GAGs, Phospholipids) Cell_Surface->Binding Clathrin_Pit Clathrin-Coated Pit Binding->Clathrin_Pit Clathrin-Mediated Macropinocytosis Membrane Ruffling (Macropinocytosis) Binding->Macropinocytosis Clathrin-Independent Endosome Early Endosome Clathrin_Pit->Endosome Macropinocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Escape Endosomal Escape Late_Endosome->Escape Cytosol Cytosolic Release of Cargo Escape->Cytosol Biological_Effect Biological Effect Cytosol->Biological_Effect

Caption: Cellular uptake of Penetratin-cargo complexes via endocytosis.

Conclusion

The formation of non-covalent complexes with Penetratin is a versatile and effective strategy for the intracellular delivery of a wide range of macromolecules. A thorough understanding of the binding thermodynamics and the cellular uptake mechanisms is crucial for the rational design and optimization of Penetratin-based delivery systems. The protocols and information provided herein serve as a valuable resource for researchers aiming to harness the potential of Penetratin in their drug development and research endeavors.

References

Application Notes & Protocols: Antennapedia Peptide for Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Antennapedia Peptide

The Antennapedia (Antp) peptide, also known as Penetratin, is a 16-amino acid cell-penetrating peptide (CPP) derived from the third helix of the Drosophila Antennapedia homeodomain.[1][2][3] Its remarkable ability to translocate across cellular membranes makes it a powerful tool for enhancing the intracellular delivery of various molecular cargoes, including nanoparticles.[2] The typical sequence of Penetratin is H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-OH (RQIKIWFQNRRMKWKK).[1]

Functionalizing the surface of nanoparticles with this compound overcomes the significant barrier of the plasma membrane, which typically limits the efficacy of nanomedicines. This strategy is employed to improve the delivery of therapeutic and diagnostic agents, such as drugs, proteins, and nucleic acids, directly into the cytoplasm and nucleus of target cells.

Principle of Translocation: The cellular uptake of Antennapedia is a complex process. It is generally considered to be receptor- and energy-independent, involving direct interaction with the membrane's lipid bilayer. The process is thought to occur in two steps: an initial electrostatic interaction with negatively charged membrane components, followed by a tryptophan-dependent translocation that may involve the transient formation of inverted micelles. While direct membrane penetration occurs, some studies suggest that at higher concentrations or with certain cargo, endocytic pathways can also contribute to the uptake.

Applications in Research and Drug Development

Surface functionalization with this compound is a versatile strategy with numerous applications:

  • Targeted Drug Delivery: Enhancing the intracellular concentration of chemotherapeutic agents in cancer cells, thereby increasing efficacy and potentially reducing side effects.

  • Gene Therapy: Facilitating the delivery of nucleic acids (e.g., siRNA, plasmids) into cells for gene silencing or expression.

  • Imaging and Diagnostics: Delivering contrast agents or quantum dots for high-resolution intracellular imaging.

  • Protein Therapeutics: Enabling the entry of biologically active proteins and peptides into cells to modulate cellular functions.

Experimental Protocols

Protocol 1: Conjugation of this compound to Nanoparticles

This protocol describes a general method for conjugating a thiol-modified this compound to gold nanoparticles (AuNPs), a common model system. The principle relies on the strong affinity between sulfur and gold, forming a stable dative bond. This method can be adapted for other types of nanoparticles (e.g., PLGA, silica) by using appropriate surface chemistries, such as carbodiimide chemistry for particles with carboxyl groups.

Materials:

  • Gold Nanoparticles (AuNPs) of desired size (e.g., 20 nm)

  • Thiol-modified this compound (Cys-RQIKIWFQNRRMKWKK)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Storage Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)

  • Microcentrifuge tubes

Procedure:

  • Peptide Reduction:

    • Dissolve the thiol-modified this compound in nuclease-free water to a stock concentration of 1 mM.

    • Add a 10-fold molar excess of TCEP to the peptide solution.

    • Incubate at room temperature for 1 hour to reduce any disulfide bonds.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the AuNP solution.

    • Add the reduced, thiol-modified this compound to the AuNP solution at a specific molar ratio (optimization may be required, start with a 100:1 peptide-to-NP ratio).

    • Incubate the mixture at room temperature for at least 2 hours with gentle mixing to allow for the formation of the gold-thiol bond.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).

    • Carefully remove the supernatant containing unconjugated peptide.

    • Resuspend the pellet in PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound peptide.

  • Final Resuspension and Storage:

    • Resuspend the final pellet in the desired storage buffer.

    • Store the Antp-functionalized nanoparticles at 4°C until use.

Protocol 2: Characterization of Antp-Functionalized Nanoparticles

Characterization is a critical step to confirm successful conjugation and assess the physicochemical properties of the functionalized nanoparticles.

A. UV-Vis Spectroscopy:

  • Purpose: To confirm peptide conjugation by observing the shift in the surface plasmon resonance (SPR) peak of AuNPs.

  • Method: Acquire the UV-Vis spectra of the nanoparticles before and after conjugation. A red-shift in the SPR peak indicates a change in the surface dielectric environment, consistent with peptide binding.

B. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter and size distribution.

  • Method: Dilute a small aliquot of the nanoparticle solution in an appropriate buffer. An increase in hydrodynamic diameter post-conjugation confirms the presence of the peptide layer.

C. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles.

  • Method: Measure the zeta potential using an appropriate instrument. Antennapedia is a cationic peptide, so successful conjugation should lead to an increase in the zeta potential (a more positive value) compared to the bare nanoparticles.

D. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the size, morphology, and aggregation state of the nanoparticles.

  • Method: Deposit a drop of the nanoparticle solution onto a TEM grid and allow it to dry. Image the nanoparticles to confirm they remain monodisperse after functionalization.

Protocol 3: Quantitative In Vitro Cellular Uptake Assay

This protocol uses flow cytometry to quantify the cellular uptake of fluorescently labeled Antp-functionalized nanoparticles.

Materials:

  • Fluorescently labeled Antp-functionalized nanoparticles (e.g., containing a fluorescent dye).

  • Non-functionalized fluorescent nanoparticles (as a negative control).

  • Mammalian cell line (e.g., HeLa or RAW 264.7 macrophages).

  • Complete cell culture medium.

  • Phosphate Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

  • Nanoparticle Treatment:

    • Prepare different concentrations of both functionalized and non-functionalized nanoparticles in serum-free media.

    • Remove the old media from the cells, wash once with PBS.

    • Add the nanoparticle solutions to the cells and incubate for a set time period (e.g., 4 hours) at 37°C.

  • Cell Harvesting and Preparation:

    • Wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

    • Harvest the cells using Trypsin-EDTA.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cells in cold PBS or a suitable flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell samples on a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Use untreated cells to set the baseline fluorescence.

    • Quantify uptake by measuring the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).

Expected Results and Data Presentation

Quantitative data from characterization and uptake experiments should be summarized for clarity.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles20.5 ± 1.20.15-30.2 ± 2.5
Antp-Functionalized NPs35.8 ± 2.10.21+15.7 ± 3.1

Table 2: Cellular Uptake Efficiency via Flow Cytometry

Treatment GroupConcentration (µg/mL)% Positive CellsMean Fluorescence Intensity (MFI)
Untreated Control00.5%150
Bare Nanoparticles1015.2%1,200
Antp-Functionalized NPs1085.7%25,000
Antp-Functionalized NPs2598.1%68,000

Visualizations

G Experimental Workflow for Antp-NP Synthesis and Testing cluster_synthesis Synthesis & Functionalization cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_result Outcome NP_Synth Nanoparticle Synthesis Conjugation Peptide Conjugation to Nanoparticle NP_Synth->Conjugation Peptide_Prep Thiolated Antp Peptide Preparation Peptide_Prep->Conjugation Purification Purification via Centrifugation Conjugation->Purification DLS DLS (Size) Purification->DLS Zeta Zeta Potential (Charge) Purification->Zeta TEM TEM (Morphology) Purification->TEM UVVis UV-Vis (SPR) Purification->UVVis Incubation Incubation with Functionalized NPs Purification->Incubation Cell_Culture Cell Seeding Cell_Culture->Incubation Flow_Cytometry Uptake Analysis (Flow Cytometry) Incubation->Flow_Cytometry Data_Analysis Quantitative Data Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow from nanoparticle synthesis to in vitro cellular uptake analysis.

G Mechanism of Antp-NP Cellular Uptake Extracellular Extracellular Space Intracellular Intracellular Space (Cytoplasm) Membrane AntpNP Antp-Functionalized Nanoparticle Electrostatic 1. Electrostatic Interaction AntpNP->Electrostatic Cationic Antp attracted to anionic membrane Endocytosis Alternative Pathway: Endocytosis AntpNP->Endocytosis Energy-dependent pathway Insertion 2. Tryptophan-Mediated Membrane Insertion Electrostatic->Insertion Translocation 3. Direct Translocation (Inverted Micelle Model) Insertion->Translocation InternalizedNP Internalized Nanoparticle Translocation->InternalizedNP Endocytosis->InternalizedNP

Caption: Proposed mechanisms for cellular entry of Antennapedia-functionalized nanoparticles.

References

Application Notes and Protocols: Utilizing Penetratin for shRNA-Mediated Inhibition of Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The targeted delivery of short hairpin RNA (shRNA) represents a promising therapeutic strategy for combating viral infections by silencing essential viral genes. A significant challenge in this approach is the efficient and safe delivery of shRNA into target cells. Cell-penetrating peptides (CPPs), such as Penetratin, have emerged as effective non-viral vectors for intracellular delivery of various therapeutic molecules, including nucleic acids.[1][2][3] Penetratin, a well-characterized CPP, can form non-covalent complexes with shRNA-encoding plasmids, facilitating their entry into cells with high efficiency and low cytotoxicity.[1][2] This document provides detailed protocols and application notes based on a study that successfully utilized Penetratin to deliver shRNA targeting the Respiratory Syncytial Virus (RSV) F gene, leading to a significant reduction in viral replication and virus-induced apoptosis.

Principle

Penetratin is a 16-amino-acid peptide (RQIKIWFQNRRMKWKK) that can translocate across cellular membranes. It can be complexed with negatively charged shRNA-containing plasmids through electrostatic interactions. The formation of these complexes results in nanoparticles that can be internalized by cells, likely through endocytosis. Once inside the cell, the shRNA is expressed and processed by the cell's RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) is incorporated into the RNA-induced silencing complex (RISC), which then recognizes and cleaves the target viral mRNA, leading to the inhibition of viral protein synthesis and subsequent suppression of viral replication.

Data Presentation

The following tables summarize the quantitative data from a study investigating the efficacy of Penetratin-shRNA complexes in inhibiting RSV replication.

Table 1: Physicochemical Properties of Penetratin-shRNA Complexes

Molar Ratio (Penetratin:shRNA)Particle Size (nm)Zeta Potential (mV)
5:1Not specifiedNot specified
10:1Not specifiedNot specified
20:1164+8.7

Table 2: Transfection Efficiency and Cytotoxicity in HEp-2 Cells

Delivery VehicleMolar RatioTransfection EfficiencyCell Viability
Penetratin-shRNA20:1Up to 93%~100%
Penetratin-shRNA25:1Not specifiedNot specified
LipofectamineNot specified81.2%Not specified

Table 3: Inhibition of RSV Replication in HEp-2 Cells

TreatmentRSV F Gene Copy Number (per mL)Viral Titer (PFU/mL)Reduction in Viral Load
Untreated8.8 x 10^51.8 x 10^6-
Penetratin-shRNA5.45 x 10^38.3 x 10^4~99.38%
Ribavirin6.28 x 10^39.3 x 10^4~99.28%
Penetratin-shRNA + Ribavirin4.5 x 10^2Not specified~99.95%

Experimental Protocols

Protocol 1: Preparation of Penetratin-shRNA Complexes

This protocol describes the formation of non-covalent complexes between Penetratin and a plasmid encoding shRNA.

Materials:

  • Penetratin peptide (e.g., synthesized with >95% purity)

  • Plasmid DNA encoding the desired shRNA (pGFP-V-RS containing shRNA in the cited study)

  • HEPES-buffered saline (HBS): 15 mM HEPES, 150 mM NaCl, pH 7.4

Procedure:

  • Prepare stock solutions of Penetratin and the shRNA plasmid in HBS.

  • To form the complexes, mix the Penetratin solution with the shRNA plasmid solution at the desired molar ratio (e.g., 20:1).

  • Briefly agitate the mixture.

  • Incubate at room temperature for 45-60 minutes to allow for complex formation.

Protocol 2: Characterization of Penetratin-shRNA Complexes (Optional but Recommended)

a) Gel Retardation Assay:

  • Prepare Penetratin-shRNA complexes at various molar ratios (e.g., 1:1 to 25:1).

  • Load the complexes onto a 1% agarose gel.

  • Run the gel and visualize the DNA to determine the optimal ratio at which the peptide completely retards the migration of the plasmid DNA.

b) Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

  • Prepare Penetratin-shRNA complexes in 10 mM HEPES buffer (pH 7.4) at the desired molar ratios.

  • Use a Zetasizer instrument to measure the particle size (hydrodynamic diameter) and zeta potential of the complexes.

  • Perform measurements in triplicate for accuracy.

Protocol 3: In Vitro Transfection of Cells with Penetratin-shRNA Complexes

This protocol is for delivering the complexes to a cell line susceptible to the target virus (e.g., HEp-2 or A549 cells for RSV).

Materials:

  • HEp-2 or A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Penetratin-shRNA complexes (from Protocol 1)

  • 96-well or other appropriate cell culture plates

Procedure:

  • Seed the cells in the culture plates and grow them to approximately 70% confluency.

  • Replace the growth medium with fresh medium.

  • Add the prepared Penetratin-shRNA complexes to the cells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

Protocol 4: Assessment of Antiviral Efficacy

a) Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate.

  • Once at 70% confluency, treat the cells with different concentrations of Penetratin-shRNA complexes.

  • Incubate for 24, 48, and 72 hours.

  • Perform an MTT assay to determine cell viability and the 50% cytotoxic concentration (CC50).

b) Viral Load Quantification (Real-Time RT-PCR):

  • Infect the transfected cells with the target virus.

  • After a suitable incubation period (e.g., 24 hours post-transfection), extract total viral RNA from the cells.

  • Perform real-time RT-PCR to quantify the copy number of a specific viral gene (e.g., the RSV F gene).

c) Viral Titer Determination (Plaque Assay):

  • Infect transfected HEp-2 cell monolayers with the virus.

  • Overlay the cells with a medium containing 0.3% agarose.

  • Incubate for an appropriate time for plaque formation (e.g., 5 days).

  • Stain the cells and count the plaque-forming units (PFU) to determine the viral titer.

Visualizations

experimental_workflow cluster_preparation Complex Preparation cluster_invitro In Vitro Experiments cluster_analysis Analysis penetratin Penetratin Stock mixing Mix at 20:1 Molar Ratio (45-60 min incubation) penetratin->mixing shrna shRNA Plasmid Stock shrna->mixing complexes Penetratin-shRNA Complexes mixing->complexes transfection Transfection complexes->transfection cells HEp-2 Cells (70% confluency) cells->transfection infection RSV Infection transfection->infection qpcr Real-Time RT-PCR (Viral Gene Quantification) infection->qpcr plaque Plaque Assay (Viral Titer) infection->plaque apoptosis Apoptosis Assays infection->apoptosis

Caption: Experimental workflow for Penetratin-mediated shRNA delivery and antiviral testing.

signaling_pathway cluster_delivery Cellular Delivery cluster_rnai RNAi Pathway cluster_inhibition Viral Inhibition complex Penetratin-shRNA Nanocomplex endocytosis Endocytosis complex->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape shrna_plasmid shRNA Plasmid escape->shrna_plasmid transcription Transcription shrna_plasmid->transcription pre_shrna pre-shRNA transcription->pre_shrna dicer Dicer pre_shrna->dicer sirna siRNA dicer->sirna risc RISC Loading sirna->risc cleavage mRNA Cleavage risc->cleavage viral_mrna Viral mRNA (e.g., F gene) viral_mrna->cleavage inhibition Inhibition of Viral Protein Synthesis cleavage->inhibition no_replication Reduced Viral Replication inhibition->no_replication

Caption: Mechanism of Penetratin-shRNA delivery and viral inhibition via RNAi.

References

Application Notes and Protocols for Antennapedia Peptide-Mediated Plasmid DNA Transfection in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Antennapedia peptide, a cell-penetrating peptide (CPP) derived from the Drosophila melanogaster Antennapedia homeodomain, offers a promising alternative to traditional viral and lipid-based methods for delivering plasmid DNA into mammalian cells.[1] Its ability to translocate across cellular membranes with low associated toxicity makes it an attractive vector for gene delivery in research and therapeutic applications.[2] These application notes provide a comprehensive guide to using the this compound for plasmid DNA transfection, including detailed protocols, data interpretation, and troubleshooting.

Introduction to this compound (Penetratin)

The this compound, also known as Penetratin, is a 16-amino acid cationic peptide with the sequence RQIKIWFQNRRMKWKK.[1] Its mechanism of cellular entry is not fully elucidated but is understood to involve a multi-step process. Initially, the positively charged peptide interacts with negatively charged components of the cell membrane.[2][3] This is followed by internalization, which can occur through direct translocation across the lipid bilayer or via endocytic pathways, including lipid raft-mediated endocytosis. A critical and often rate-limiting step for successful transfection is the subsequent escape of the peptide-plasmid complex from endosomal vesicles into the cytoplasm.

Data Summary

While extensive quantitative data for this compound-mediated plasmid DNA transfection is limited in publicly available literature, the following tables summarize key performance indicators based on studies with oligonucleotides and comparative data from other common transfection reagents. This information provides a valuable baseline for optimizing plasmid DNA delivery.

Table 1: Performance of this compound in Oligonucleotide Delivery

ParameterCell TypeCargoPeptide ConcentrationTransfection Efficiency/UptakeReference
Cellular UptakeCOS7dsDNA oligonucleotide32 µM~60-fold increase over DNA alone at 4°C
Cellular UptakeCOS7dsDNA oligonucleotide32 µM~15-fold increase over DNA alone at 37°C

Table 2: Comparative Analysis of Transfection Reagents for Plasmid DNA Delivery

Transfection ReagentCell LinePlasmidTransfection Efficiency (%)CytotoxicityReference
Lipofectamine 3000CHO-K1pCDH64%Moderate
Lipofectamine 3000HEK293pCDH53%Moderate
TurbofectCHO-K1pEGFP-N174%Low
TurbofectHEK293pEGFP-N159%Low
PEI293TpmaxGFP32%High at optimal N/P
This compound Various Plasmid DNA Dependent on optimization Generally low N/A

Note: The data for Lipofectamine 3000, Turbofect, and PEI are provided for comparative context. The efficiency of this compound for plasmid DNA transfection requires empirical optimization.

Experimental Protocols

Preparation of this compound-Plasmid DNA Complexes

The formation of stable complexes between the cationic this compound and the anionic plasmid DNA is crucial for successful transfection. This is primarily governed by the N/P ratio, which is the molar ratio of the nitrogen atoms in the peptide's amine groups to the phosphate groups in the DNA backbone.

Materials:

  • This compound (Penetratin)

  • High-quality, endotoxin-free plasmid DNA

  • Nuclease-free water or a suitable buffer (e.g., 10 mM HEPES, pH 7.3)

Protocol:

  • Peptide and DNA Preparation:

    • Prepare a stock solution of the this compound (e.g., 1 mM) in nuclease-free water.

    • Prepare a stock solution of the plasmid DNA (e.g., 1 mg/mL) in nuclease-free water or TE buffer.

  • Complex Formation:

    • In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in your chosen buffer.

    • In a separate tube, dilute the calculated amount of this compound to achieve the desired N/P ratio. A common starting point for optimization is an N/P ratio between 5:1 and 10:1.

    • Add the diluted peptide solution to the diluted DNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable complexes.

Transfection of Adherent Mammalian Cells

Materials:

  • Healthy, sub-confluent mammalian cells in culture

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • This compound-plasmid DNA complexes

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, gently wash the cells with PBS.

    • Replace the medium with fresh, serum-free medium.

    • Add the pre-formed this compound-plasmid DNA complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: After the incubation period, replace the transfection medium with complete, serum-containing medium.

  • Analysis: Analyze gene expression 24-72 hours post-transfection.

Assessment of Cell Viability (WST-1 Assay)

Materials:

  • Transfected and control cells in a 96-well plate

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Following the post-transfection incubation period (e.g., 24 or 48 hours), add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 30 minutes to 4 hours at 37°C.

  • Shake the plate thoroughly for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Visualizations

Experimental Workflow

G cluster_prep Complex Formation cluster_transfection Transfection cluster_analysis Analysis pDNA Plasmid DNA Dilution mix Mix and Incubate (20-30 min) pDNA->mix peptide This compound Dilution peptide->mix add_complex Add Peptide-DNA Complex mix->add_complex seed Seed Mammalian Cells (70-90% confluency) wash Wash cells and add serum-free medium seed->wash wash->add_complex incubate_transfect Incubate (4-6 hours) add_complex->incubate_transfect change_medium Replace with complete medium incubate_transfect->change_medium incubate_analysis Incubate (24-72 hours) change_medium->incubate_analysis analyze Analyze Gene Expression & Cell Viability incubate_analysis->analyze

Caption: Workflow for this compound-mediated plasmid DNA transfection.

Proposed Mechanism of Cellular Uptake

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space complex Antennapedia-Plasmid DNA Complex interaction Interaction with Membrane complex->interaction internalization Internalization (Endocytosis) interaction->internalization endosome Endosome internalization->endosome Vesicle Formation escape Endosomal Escape endosome->escape cytoplasm Cytoplasmic Release escape->cytoplasm nucleus Nuclear Entry cytoplasm->nucleus expression Gene Expression nucleus->expression

Caption: Proposed pathway of Antennapedia-mediated plasmid delivery.

References

Application Notes and Protocols for Fluorescent Labeling of Antennapedia Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antennapedia peptide, a 16-amino acid sequence (RQIKIWFQNRRMKWKK), is a well-characterized cell-penetrating peptide (CPP) capable of translocating across cellular membranes. This property makes it an invaluable tool for delivering various molecular cargoes, such as drugs, nucleic acids, and imaging agents, into cells. Fluorescently labeling the this compound allows for the direct visualization and tracking of its uptake, intracellular localization, and distribution, providing critical insights for drug delivery and cellular biology research.

This document provides a detailed protocol for the fluorescent labeling of the this compound at its N-terminus using an amine-reactive fluorescent dye, specifically a Carboxyfluorescein (FAM) N-hydroxysuccinimide (NHS) ester. The protocol covers the labeling reaction, purification of the labeled peptide by High-Performance Liquid Chromatography (HPLC), and characterization of the final product.

Materials and Reagents

Reagent/MaterialRecommended SupplierPurpose
This compound (H-RQIKIWFQNRRMKWKK-NH2), lyophilized powder, >95% purityCustom Peptide Synthesis ProviderPeptide to be labeled
5-Carboxyfluorescein, Succinimidyl Ester (5-FAM, SE)Thermo Fisher Scientific, LumiprobeAmine-reactive fluorescent dye
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for dissolving the fluorescent dye
0.1 M Sodium Bicarbonate Buffer (pH 8.3)Prepared in-houseReaction buffer for labeling
HPLC Grade Water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A)Fisher ScientificMobile phase for HPLC purification
HPLC Grade Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) (Solvent B)Fisher ScientificMobile phase for HPLC purification
C18 Reverse-Phase HPLC Column (e.g., 5 µm particle size, 100 Å pore size)Waters, Agilent TechnologiesStationary phase for peptide separation
0.5 M Hydroxylamine solution, pH 8.5 (Optional)Prepared in-houseTo quench the labeling reaction

Experimental Protocols

Preparation of Reagents
  • This compound Solution: Dissolve the lyophilized this compound in the 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to a final concentration of 1-10 mg/mL. The optimal concentration should be determined based on the specific batch and solubility.

  • Fluorescent Dye Solution: Immediately before use, dissolve the 5-FAM, SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1] This solution should be protected from light.

Fluorescent Labeling Reaction

The following protocol is optimized for labeling the N-terminal primary amine of the this compound.

  • Reaction Setup: In a microcentrifuge tube, combine the this compound solution and the freshly prepared 5-FAM, SE solution. A 1.5 to 5-fold molar excess of the dye over the peptide is recommended as a starting point.[1] The reaction should be performed in the 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) to ensure the primary amine is deprotonated and reactive.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Quenching (Optional): To stop the reaction, add hydroxylamine to a final concentration of 10-50 mM and incubate for an additional 30 minutes at room temperature. This step is optional but can prevent over-labeling.

Purification by Reverse-Phase HPLC

Purification of the fluorescently labeled peptide from unreacted dye and unlabeled peptide is crucial and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

  • Sample Preparation: Acidify the reaction mixture with a small volume of 10% TFA in water to ensure peptide protonation before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Solvent A: HPLC grade water with 0.1% TFA.

    • Solvent B: HPLC grade acetonitrile with 0.1% TFA.

    • Flow Rate: 1 mL/min for an analytical column.

    • Detection: Monitor the elution profile at two wavelengths: 220 nm for the peptide backbone and 495 nm for the FAM dye.[2]

    • Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes is a good starting point for separation. The labeled peptide will be more hydrophobic than the unlabeled peptide and will therefore have a longer retention time.

  • Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 220 nm and 495 nm.

  • Solvent Removal: Lyophilize the collected fractions to remove the HPLC solvents and obtain the purified, labeled peptide as a powder.

Characterization of the Labeled Peptide
  • Mass Spectrometry: Confirm the successful conjugation of the FAM dye to the this compound by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass of the labeled peptide will be the mass of the unlabeled peptide plus the mass of the FAM dye (approximately 376.32 Da for the added moiety from 5-FAM, SE).

  • UV-Vis Spectroscopy for Degree of Labeling (DOL):

    • Dissolve the purified, lyophilized FAM-Antennapedia peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • Measure the absorbance of the solution at 280 nm (A280) and 494 nm (A494).

    • Calculate the concentration of the FAM dye using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of fluorescein at pH > 8 at 494 nm is approximately 75,000 M⁻¹cm⁻¹.

    • Calculate the concentration of the peptide. The absorbance of the peptide at 280 nm will be a combination of the peptide's intrinsic absorbance and the contribution from the FAM dye. A correction factor is needed to account for the dye's absorbance at 280 nm. The correction factor (CF) for FAM is approximately 0.3.

      • Corrected A280 = A280 - (A494 * CF)

    • Calculate the peptide concentration using its molar extinction coefficient at 280 nm (for this compound, this can be estimated based on its amino acid composition, primarily from the Tryptophan residues).

    • The Degree of Labeling (DOL) is the molar ratio of the dye to the peptide. An ideal DOL for most applications is between 0.5 and 1.

Quantitative Data Summary

ParameterValue/RangeNotes
This compound
SequenceH-RQIKIWFQNRRMKWKK-NH2
Molecular Weight (Monoisotopic)~2244.4 Da
5-FAM, SE Dye
Molecular Weight475.4 Da
Excitation Maximum (λex)~494 nmpH dependent
Emission Maximum (λem)~518 nmpH dependent
Labeling Reaction
Reaction Buffer0.1 M Sodium Bicarbonate
Reaction pH8.3 - 8.5Critical for amine reactivity
Dye:Peptide Molar Ratio1.5:1 to 5:1To be optimized for desired DOL
Reaction Time1 - 2 hours
Reaction TemperatureRoom Temperature
Purification & Analysis
HPLC ColumnC18 Reverse-Phase
Mobile Phase AH₂O + 0.1% TFA
Mobile Phase BAcetonitrile + 0.1% TFA
Expected Mass Shift after Labeling+ ~376.32 DaMass of the FAM moiety
Desired Degree of Labeling (DOL)0.5 - 1.0Minimizes self-quenching and peptide perturbation

Visualizations

Experimental_Workflow Experimental Workflow for Fluorescent Labeling cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_peptide Dissolve this compound in 0.1 M Sodium Bicarbonate (pH 8.3) reaction Mix Peptide and Dye Solutions (1.5-5x molar excess of dye) Incubate 1-2h at RT, protected from light prep_peptide->reaction prep_dye Dissolve 5-FAM, SE in anhydrous DMF or DMSO prep_dye->reaction hplc Purify by Reverse-Phase HPLC (C18 column, H2O/ACN gradient with 0.1% TFA) reaction->hplc collect Collect Fractions of Labeled Peptide hplc->collect lyophilize Lyophilize Fractions collect->lyophilize mass_spec Confirm Mass by Mass Spectrometry lyophilize->mass_spec uv_vis Determine Degree of Labeling (DOL) by UV-Vis Spectroscopy lyophilize->uv_vis

Caption: Workflow for fluorescently labeling this compound.

Labeling_Reaction N-terminal Labeling Reaction Chemistry peptide This compound (H₂N-RQIKI...-NH₂) reagents + peptide->reagents nhs_dye 5-FAM, SE (NHS Ester) labeled_peptide FAM-Antennapedia Peptide (FAM-NH-RQIKI...-NH₂) nhs_dye->labeled_peptide pH 8.3-8.5 Room Temp products + labeled_peptide->products nhs N-hydroxysuccinimide (byproduct) reagents->nhs_dye products->nhs

Caption: Amine-reactive labeling of this compound.

References

Application Notes: Antennapedia Peptide for Enhanced Antibody Delivery into Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of many antibody-based cancer therapies is limited by their inability to access intracellular targets. Cell-penetrating peptides (CPPs) offer a promising strategy to overcome this barrier. The Antennapedia peptide, a 16-amino acid sequence (RQIKIWFQNRRMKWKK) also known as Penetratin, is derived from the third helix of the Drosophila Antennapedia homeodomain. It is one of the most well-characterized CPPs, capable of translocating across cellular membranes to deliver a variety of cargo molecules, including antibodies and antibody fragments, into the cytoplasm and nucleus of cancer cells. This capability opens new avenues for targeting intracellular oncoproteins, transcription factors, and other critical components of cancer signaling pathways that are otherwise inaccessible to conventional antibody therapeutics.

Mechanism of Action

The internalization of the this compound is a rapid process that is largely receptor- and energy-independent. The proposed mechanism involves a two-step process:

  • Electrostatic Interaction and Phase Transfer : The highly cationic peptide initially interacts with negatively charged components of the cell membrane, such as phospholipids. This interaction is believed to neutralize the charge and promote the transfer of the peptide from the aqueous extracellular environment into the hydrophobic lipid bilayer.

  • Translocation : Following the initial membrane interaction, the peptide translocates across the lipid bilayer into the cytoplasm. This step is critically dependent on a specific tryptophan residue within the peptide sequence, which facilitates the passage through the membrane core.

While direct membrane translocation is a key proposed mechanism, other pathways, such as lipid raft-dependent endocytosis and macropinocytosis, may also contribute to the uptake of Antennapedia and its cargo, particularly for larger constructs like antibody conjugates.

Advantages for Antibody Delivery in Oncology

  • Broad Applicability : Efficiently penetrates a wide range of cancer cell types.

  • Low Cytotoxicity : this compound conjugates generally exhibit low intrinsic toxicity, ensuring that the therapeutic effect is primarily due to the antibody cargo.[1][2]

  • Access to Novel Targets : Enables the development of antibody-based drugs against intracellular targets (e.g., c-Myc, p53, signaling kinases).

  • Versatile Conjugation : Can be chemically conjugated or genetically fused to full-length antibodies, antibody fragments (scFv, Fab), or nanobodies without abolishing the activity of either moiety.

Quantitative Data Summary

The following tables summarize key quantitative metrics for Antennapedia-mediated delivery, providing a comparative perspective on its efficiency and safety profile.

Table 1: Comparison of Cell-Penetrating Peptide (CPP) Uptake and Toxicity

CPPRelative Uptake Magnitude (Peptide Conjugate)EC₅₀ for Cytotoxicity (HeLa Cells)Notes
Antennapedia (Penetratin) > TAT~21 µMLow toxicity, making it a favorable choice for in vitro delivery.[2]
TAT < Antennapedia~67 µMToxicity increases upon conjugation.[2]
Transportan > Antennapedia~5 µMHigher uptake but also significantly higher toxicity.[2]
Polyarginine > Antennapedia~12 µMHigh uptake, but also associated with higher toxicity.

Table 2: Internalization Efficiency of an Antennapedia-Antibody Fragment Conjugate

Cellular CompartmentConcentration Factor (Intracellular vs. Extracellular)
Cytoplasm 4-5x higher
Nucleus 7-8x higher
Nucleoli ~10x higher
(Data derived from a study using a fluoresceinated single-chain variable fragment (scFv) antibody fused to the this compound (Fl-G11-scFv-Int(+)) after 5 hours of incubation with HCT116 cells).

Visualizations

Antennapedia_Delivery_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Ab_Antp Antibody-Antennapedia Conjugate Membrane_Surface Lipid Bilayer Surface (Negative Charge) Ab_Antp->Membrane_Surface 1. Electrostatic Interaction Membrane_Core Hydrophobic Core Membrane_Surface->Membrane_Core 2. Phase Transfer Ab_Antp_Internalized Internalized Conjugate Membrane_Core->Ab_Antp_Internalized 3. Translocation Target Intracellular Target (e.g., Oncoprotein) Ab_Antp_Internalized->Target 4. Target Binding

Caption: Mechanism of Antennapedia-mediated antibody delivery.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cellular Assay cluster_analysis Analysis Conjugation 1. Conjugate Antibody to This compound Purification 2. Purify Conjugate Conjugation->Purification Characterization 3. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Characterization Treatment 5. Treat Cells with Ab-Antp Conjugate Characterization->Treatment Cell_Culture 4. Culture Cancer Cells Cell_Culture->Treatment Internalization 6. Assess Internalization (e.g., Fluorescence Microscopy) Treatment->Internalization Function 7. Assess Functional Effect (e.g., Cytotoxicity/MTT Assay) Treatment->Function Signaling_Pathway Ab_Antp Delivered Antibody (e.g., anti-c-Myc scFv) cMyc c-Myc Oncoprotein Ab_Antp->cMyc Inhibits Apoptosis Apoptosis Ab_Antp->Apoptosis Induces Dimer c-Myc/Max Heterodimer cMyc->Dimer Max Max Partner Protein Max->Dimer Ebox E-box DNA Sequence Dimer->Ebox Binds Transcription Gene Transcription (Proliferation Genes) Ebox->Transcription Activates Proliferation Cancer Cell Proliferation Transcription->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Improving Antennapedia Peptide Delivery Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery efficiency of Antennapedia peptide (also known as Penetratin).

Frequently Asked Questions (FAQs)

Q1: What is the this compound and how does it enter cells?

A1: The this compound, or Penetratin, is a 16-amino acid cell-penetrating peptide (CPP) derived from the third helix of the Drosophila Antennapedia homeodomain.[][2][3][4] It facilitates the intracellular delivery of various cargo molecules.[5] Its entry into cells is a multi-step process that can involve both direct translocation across the plasma membrane and endocytosis. The initial interaction is electrostatic, between the positively charged peptide and the negatively charged cell surface. This is followed by a translocation step that is critically dependent on a tryptophan residue at position 6, which is thought to destabilize the lipid bilayer. While it can be receptor- and energy-independent, evidence also points towards uptake via lipid raft-mediated endocytosis.

Q2: What are the main challenges in using this compound for cargo delivery?

A2: The primary challenges include:

  • Endosomal Entrapment: A significant portion of the this compound and its cargo can become trapped in endosomes after uptake, leading to degradation in lysosomes and preventing the cargo from reaching its intracellular target.

  • Low Internalization Efficiency: The efficiency of uptake can vary significantly depending on the cell type, cargo properties (size, charge), and experimental conditions.

  • Lack of Target Specificity: Like most conventional CPPs, this compound can enter nearly all cell types, which can lead to off-target effects in a multicellular organism.

  • Peptide Stability: Peptides can be susceptible to degradation by proteases and may aggregate, affecting their activity.

Q3: Is the this compound toxic to cells?

A3: this compound is generally considered to have low cytotoxicity compared to other cell-penetrating peptides like TAT and polyarginine. However, at high concentrations, it can cause membrane disruption and lead to cell death. It is always recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q4: How can I improve the endosomal escape of my Antennapedia-cargo conjugate?

A4: Enhancing endosomal escape is a critical step for improving delivery efficiency. Strategies include:

  • Co-administration with endosomolytic agents: Using agents that disrupt endosomal membranes, such as chloroquine or fusogenic peptides (e.g., GALA, HA2).

  • Incorporating pH-sensitive linkers: Designing a linker between the peptide and cargo that cleaves in the acidic environment of the endosome, releasing the cargo.

  • Modifying the peptide sequence: While the core Antennapedia sequence is defined, some research explores modifications to enhance its membrane-disruptive properties.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no intracellular uptake of cargo. 1. Suboptimal peptide concentration: The concentration of the this compound-cargo conjugate may be too low for efficient uptake. 2. Inappropriate incubation time: The incubation period may be too short for significant internalization to occur. 3. Peptide aggregation: The peptide may have aggregated, reducing its effective concentration and activity. 4. Cell type resistance: Some cell lines are inherently more resistant to CPP-mediated delivery.1. Perform a dose-response experiment to determine the optimal peptide concentration. Start with a range of 1-20 µM. 2. Optimize the incubation time. A typical range is 1-4 hours. 3. Ensure proper peptide handling and storage. Dissolve the peptide in a suitable buffer and avoid repeated freeze-thaw cycles. Consider using fresh peptide stock. 4. If possible, test the delivery in a different, more permissive cell line to confirm the activity of your conjugate.
High cell death or cytotoxicity observed. 1. Peptide concentration is too high: Excessive concentrations of this compound can disrupt the cell membrane and induce apoptosis. 2. Contamination of peptide stock: The peptide preparation may be contaminated with toxins (e.g., endotoxins) or residual chemicals from synthesis (e.g., TFA).1. Determine the maximum non-toxic concentration using a cytotoxicity assay such as the MTT or WST-1 assay. 2. Use high-purity peptide from a reputable source. Ensure that the peptide has been properly purified and handled.
Cargo is delivered into the cell but shows no biological activity. 1. Endosomal entrapment: The cargo is trapped in endosomes and cannot reach its cytosolic or nuclear target. 2. Cargo degradation: The cargo is being degraded in the endo-lysosomal pathway. 3. Conjugation strategy: The method used to link the peptide to the cargo may have inactivated the cargo.1. Confirm endosomal localization using confocal microscopy with endosomal markers (e.g., LysoTracker). Implement strategies to enhance endosomal escape (see FAQ 4). 2. Use lysosomal inhibitors (e.g., chloroquine, bafilomycin A1) to see if this rescues cargo activity. 3. Consider using a different conjugation chemistry or a cleavable linker that releases the cargo in its active form inside the cell.
High variability in experimental results. 1. Inconsistent cell conditions: Variations in cell density, passage number, or metabolic state can affect uptake efficiency. 2. Inconsistent peptide preparation: Differences in peptide concentration or aggregation state between experiments. 3. Methodological inconsistencies: Variations in incubation times, washing steps, or measurement techniques.1. Standardize cell culture conditions. Use cells within a consistent passage number range and seed them at the same density for each experiment. 2. Prepare fresh peptide dilutions for each experiment from a carefully stored stock solution. 3. Follow a strict, standardized protocol for all steps of the experiment.

Quantitative Data Summary

The following tables summarize typical experimental parameters and comparative data for this compound delivery.

Table 1: Comparison of Cell-Penetrating Peptides

Peptide Relative Uptake Magnitude Relative Cytotoxicity Primary Uptake Mechanism(s)
Antennapedia (Penetratin) ModerateLowDirect translocation, Lipid raft-mediated endocytosis
TAT Low to ModerateModerateLipid raft-mediated endocytosis
Polyarginine HighHighMacropinocytosis
Transportan HighHighDirect translocation, Endocytosis

Data compiled from comparative studies. Actual values may vary depending on cell type, cargo, and experimental conditions.

Table 2: Recommended Starting Concentrations and Incubation Times

Application Peptide Concentration Range (µM) Incubation Time Cell Line Examples
Protein/Peptide Delivery 5 - 201 - 4 hoursHeLa, COS-7, A549
Oligonucleotide Delivery 10 - 502 - 6 hoursCHO, HEK293
Nanoparticle Delivery 1 - 1030 min - 2 hoursVarious

These are general guidelines. Optimal conditions should be determined empirically for each specific application.

Key Experimental Protocols

Protocol 1: Quantification of this compound Uptake by Flow Cytometry

This protocol describes how to quantify the cellular uptake of a fluorescently labeled this compound-cargo conjugate.

Materials:

  • Cells of interest

  • Complete culture medium

  • Fluorescently labeled Antennapedia-cargo conjugate

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Incubate overnight.

  • Peptide Treatment: Prepare different concentrations of the fluorescently labeled Antennapedia-cargo conjugate in serum-free medium.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the peptide solutions to the wells and incubate for 1-4 hours at 37°C. Include a negative control (cells with no peptide).

  • Cell Harvesting: Remove the peptide solution and wash the cells twice with cold PBS to remove surface-bound peptide.

  • Add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete culture medium and transfer the cell suspension to flow cytometry tubes.

  • Centrifuge the cells, discard the supernatant, and resuspend in cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample. The mean fluorescence intensity corresponds to the amount of internalized peptide-cargo conjugate.

Protocol 2: Visualization of Intracellular Localization by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of the this compound-cargo conjugate.

Materials:

  • Cells seeded on glass-bottom dishes or coverslips

  • Fluorescently labeled Antennapedia-cargo conjugate

  • Hoechst stain (for nuclei)

  • LysoTracker Red (for endosomes/lysosomes)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes and treat with the fluorescently labeled peptide as described in Protocol 1.

  • Co-staining (Optional): During the last 30 minutes of incubation, add LysoTracker Red to the medium to label acidic organelles like endosomes and lysosomes.

  • Washing: Wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Nuclear Staining: Wash the cells twice with PBS and then incubate with Hoechst stain for 10 minutes to label the nuclei.

  • Mounting: Wash the cells three times with PBS and mount the coverslips using a suitable mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Analyze the images for co-localization of the peptide-cargo signal with the endosomal/lysosomal marker to assess endosomal entrapment.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol determines the cytotoxic effect of the this compound on a given cell line.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Peptide Treatment: Prepare serial dilutions of the this compound in culture medium.

  • Remove the old medium and add 100 µL of the peptide solutions to the wells. Include a control group with medium only. Incubate for the desired time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group. Plot the viability against the peptide concentration to determine the CC50 (the concentration that causes 50% cell death).

Visualizations

Antennapedia_Delivery_Workflow cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space peptide Antennapedia-Cargo Conjugate membrane_interaction 1. Electrostatic Interaction with Cell Surface peptide->membrane_interaction direct_translocation 2a. Direct Translocation membrane_interaction->direct_translocation endocytosis 2b. Endocytosis (Lipid Raft) membrane_interaction->endocytosis cytosol Cytosolic Cargo Release direct_translocation->cytosol endosome Endosome endocytosis->endosome escape 3. Endosomal Escape endosome->escape degradation Lysosomal Degradation endosome->degradation escape->cytosol

Caption: Workflow of this compound-mediated cargo delivery.

Endosomal_Escape_Challenge cluster_outcomes Potential Fates uptake Antennapedia-Cargo Internalization via Endocytosis endosome Cargo Trapped in Endosome uptake->endosome successful_delivery Successful Delivery: Cargo reaches cytosol/nucleus endosome->successful_delivery Endosomal Escape failed_delivery Failed Delivery: Cargo degraded in lysosome endosome->failed_delivery Endo-lysosomal Fusion

Caption: The endosomal escape challenge in CPP-mediated delivery.

References

Technical Support Center: Reducing Penetratin Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of Penetratin in your primary cell experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using Penetratin with sensitive primary cells.

Q1: My primary cells are dying after treatment with Penetratin. What is the likely cause?

A1: Penetratin, like many cell-penetrating peptides (CPPs), can induce cytotoxicity, particularly in primary cells which are often more sensitive than immortalized cell lines. The primary cause of cell death is typically dose-dependent membrane disruption. At high concentrations, Penetratin can create transient pores in the cell membrane, leading to leakage of cellular contents and ultimately cell death[1][2]. It is also important to consider that the cargo conjugated to Penetratin may contribute to the observed toxicity[3].

Q2: How can I determine the optimal, non-toxic concentration of Penetratin for my primary cells?

A2: The optimal concentration of Penetratin is a balance between efficient cargo delivery and minimal cytotoxicity. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific primary cell type. We recommend testing a range of concentrations (e.g., 1, 5, 10, 20, 50 µM) and assessing cell viability using a standard cytotoxicity assay.[4][5]

Q3: What are the recommended assays to measure Penetratin-induced cytotoxicity?

A3: Several robust assays can be used to quantify cytotoxicity. We recommend a multi-assay approach to get a comprehensive understanding of the cytotoxic effects.

  • Metabolic Viability Assays:

    • AlamarBlue (Resazurin) Assay: Measures the metabolic activity of viable cells.

    • MTT Assay: Assesses cell viability based on the mitochondrial conversion of MTT to formazan.

  • Membrane Integrity Assays:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

    • Cytotox Red/Propidium Iodide Staining: These dyes enter cells with compromised membranes and stain the nucleus, allowing for visualization and quantification of dead cells.

Q4: I'm still observing cytotoxicity even at low concentrations of Penetratin. What other strategies can I employ to reduce it?

A4: If optimizing the concentration is insufficient, consider the following strategies:

  • PEGylation: Conjugating polyethylene glycol (PEG) to Penetratin can shield its positive charge, reducing non-specific interactions with the cell membrane and thereby lowering cytotoxicity. This modification has been shown to be an effective strategy for mitigating the non-specific toxicity of cationic CPPs while preserving their biological activity.

  • Formulation with Liposomes: Encapsulating the Penetratin-cargo complex within liposomes can improve delivery and reduce direct exposure of the peptide to the cell membrane, thus decreasing toxicity.

  • Sequence Analogs: Consider using synthetic analogs of Penetratin, such as Shuffle or Penetramax, which have been shown to have improved drug delivery potential and potentially lower cytotoxicity.

  • Optimize Incubation Time: Reducing the exposure time of the cells to Penetratin can minimize toxicity. We recommend a time-course experiment to determine the shortest incubation time that still allows for efficient cargo delivery.

Q5: Could the cargo I'm delivering with Penetratin be the source of cytotoxicity?

A5: Yes, the cargo itself can be cytotoxic. It is essential to have a control group where you treat the cells with the cargo molecule alone (without Penetratin) to assess its intrinsic toxicity. Additionally, the conjugation of a cargo can sometimes alter the cytotoxic properties of the CPP itself.

Quantitative Data Summary

The following table summarizes cytotoxicity data for various cell-penetrating peptides, including Penetratin, from published studies. This can serve as a reference for expected toxicity levels.

CPPCell LineAssayConcentrationResultReference
PenetratinCaco-2AlamarBlueUp to 100 µMNo evident cytotoxic effect
PenetratinHeLa, CHOWST-1Up to 50 µMNegligible effects on proliferation
TatCaco-2AlamarBlueUp to 100 µMNo evident cytotoxic effect
R8Caco-2AlamarBlueUp to 100 µMNo evident cytotoxic effect
R9Caco-2AlamarBlueUp to 100 µMNo evident cytotoxic effect
pVECCaco-2AlamarBlueUp to 100 µMNo evident cytotoxic effect
RRL helixCaco-2AlamarBlue5 µMToxic
PN159Caco-2AlamarBlue5 µMToxic

Experimental Protocols

Here are detailed protocols for commonly used cytotoxicity assays.

Protocol 1: AlamarBlue Cell Viability Assay

This protocol is adapted from studies assessing CPP cytotoxicity.

  • Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere and grow for 24 hours at 37°C with 5% CO2.

  • Treatment: Prepare serial dilutions of Penetratin or Penetratin-cargo complexes in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control and a positive control for cell death (e.g., treatment with a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 2, 24, or 48 hours) at 37°C with 5% CO2.

  • AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Normalize the fluorescence readings of the treated wells to the untreated control wells (considered 100% viable) to calculate the percentage of cell viability.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the AlamarBlue protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use the absorbance values to calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visual Guides

Signaling Pathway for CPP-Induced Cytotoxicity

G Penetratin Penetratin Membrane Cell Membrane Penetratin->Membrane Interaction Pore Pore Formation Membrane->Pore Disruption at high concentration Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: A simplified diagram illustrating the direct membrane disruption pathway of Penetratin-induced cytotoxicity.

Experimental Workflow for Assessing and Mitigating Cytotoxicity

G Start Start: Cytotoxicity Observed DoseResponse Perform Dose-Response Experiment Start->DoseResponse OptimalConc Optimal Concentration Found? DoseResponse->OptimalConc Proceed Proceed with Experiment OptimalConc->Proceed Yes Modify Implement Mitigation Strategies (PEGylation, Formulation, etc.) OptimalConc->Modify No Reassess Re-assess Cytotoxicity Modify->Reassess Reassess->OptimalConc G Problem High Cell Death with Penetratin CheckConc Is Concentration Optimized? Problem->CheckConc CheckCargo Is Cargo Non-Toxic? CheckConc->CheckCargo Yes OptimizeConc Optimize Concentration CheckConc->OptimizeConc No CheckTime Is Incubation Time Minimized? CheckCargo->CheckTime Yes TestCargo Test Cargo Alone CheckCargo->TestCargo No OptimizeTime Optimize Incubation Time CheckTime->OptimizeTime No ConsiderMods Consider Modifications (PEGylation, Analogs) CheckTime->ConsiderMods Yes

References

Technical Support Center: Enhancing Endosomal Escape of Antennapedia Peptide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antennapedia (also known as Penetratin) peptide conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to endosomal entrapment and enhance the cytosolic delivery of your cargo.

Frequently Asked Questions (FAQs)

Q1: My Antennapedia-cargo conjugate shows high cellular uptake but low biological activity. What is the likely cause?

A1: This is a classic sign of endosomal entrapment. While Antennapedia is efficient at entering cells, primarily through endocytosis, the conjugate can become trapped within endosomes and lysosomes.[1][2] These compartments are destined for degradation, preventing your cargo from reaching its cytosolic or nuclear target. The punctate fluorescence pattern observed via microscopy is a common indicator of endosomal localization.[2]

Q2: How can I confirm that my Antennapedia conjugate is trapped in endosomes?

A2: You can use co-localization studies with endosomal markers. Incubate your cells with the fluorescently labeled Antennapedia conjugate and a fluorescent marker for specific endocytic compartments, such as LysoTracker for acidic organelles (late endosomes and lysosomes). If the fluorescence from your conjugate overlaps with the endosomal marker, it confirms endosomal entrapment.

Q3: What are the main strategies to improve the endosomal escape of my Antennapedia conjugate?

A3: Several strategies can be employed to enhance endosomal escape:

  • Co-administration with endosomolytic agents: Use of chemical agents like chloroquine or fusogenic peptides that disrupt the endosomal membrane.[3][4]

  • Conjugation to pH-sensitive fusogenic peptides: Incorporating peptides that undergo a conformational change at the acidic pH of the endosome, leading to membrane disruption.

  • Addition of Endosomal Escape Domains (EEDs): Fusing short, hydrophobic sequences to your conjugate that can insert into and destabilize the endosomal membrane.

  • Photochemical Internalization (PCI): This technique involves a photosensitizer that, upon light activation, generates reactive oxygen species to rupture endosomal membranes.

Troubleshooting Guide

Issue 1: Low Cytosolic Delivery of Antennapedia-Cargo Conjugate

Problem: Fluorescence microscopy shows a punctate distribution of the labeled conjugate, and the biological effect of the cargo is minimal.

Possible Causes & Solutions:

Cause Suggested Solution Experimental Protocol
Endosomal Entrapment Co-incubate with chloroquine, a lysosomotropic agent that increases endosomal pH and osmotic pressure, leading to swelling and rupture.--INVALID-LINK--
Inefficient Membrane Destabilization Conjugate your cargo to a pH-sensitive fusogenic peptide, such as GALA or an influenza-derived peptide like INF7 or HA2. These peptides become active in the acidic environment of the endosome.--INVALID-LINK--
Lack of a Dedicated Escape Moiety Synthesize your conjugate with a C-terminal Endosomal Escape Domain (EED), such as -GWWG or -GFWFG, which are hydrophobic motifs that can insert into and disrupt the endosomal membrane.--INVALID-LINK--

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing endosomal escape.

Table 1: Effect of Endosomal Escape Enhancers on Transfection Efficiency

Enhancer Cell Line Fold Increase in Transfection Efficiency Reference
Chloroquine (100 µM)H1299~4-fold increase in GFP fluorescence
GALA peptide (0.1 µM)VariousSignificant increase, especially with Lipofectin
INF7 peptideCHO10-fold increase with PEG-DBP vehicles
H5WYG peptideCHOLess effective than INF7

Table 2: Comparison of Endosomal Escape Domains (EEDs) using Split-GFP Assay

EED Motif Fold Increase in GFP Fluorescence (vs. TAT alone) Cytotoxicity Reference
-GWWG~5-foldLow
-GFWFG~5-foldLow
-GFFFFGNot significantHigh

Experimental Protocols

Protocol 1: Chloroquine Co-incubation for Enhanced Endosomal Escape

This protocol describes the use of chloroquine to promote the release of Antennapedia-cargo conjugates from endosomes.

Materials:

  • Cells plated in a suitable format (e.g., 24-well plate)

  • Antennapedia-cargo conjugate

  • Chloroquine diphosphate salt solution (e.g., 10 mM stock in water)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or plate reader for analysis

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Preparation of Treatment Medium: Prepare the treatment medium by diluting the Antennapedia-cargo conjugate to the desired final concentration in complete cell culture medium. In a separate tube, dilute the chloroquine stock solution to a final concentration of 50-100 µM in the same volume of medium.

  • Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the Antennapedia-cargo conjugate and chloroquine to the cells. As a control, treat a set of cells with the conjugate alone.

  • Incubation: Incubate the cells for a period of 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for your specific cargo and cell type.

  • Analysis: After incubation, wash the cells twice with PBS to remove any extracellular conjugate. Analyze the cells for the biological activity of the cargo or visualize the subcellular localization of the fluorescently labeled conjugate using fluorescence microscopy. A diffuse cytosolic and/or nuclear fluorescence pattern, as opposed to a punctate one, indicates successful endosomal escape.

Protocol 2: Conjugation to pH-Sensitive Peptides (e.g., GALA)

This protocol outlines a general strategy for creating a fusion construct of your Antennapedia-cargo with the pH-sensitive fusogenic peptide GALA.

GALA Peptide Sequence: WEAALAEALAEALAEHLAEALAEALEALAA

Materials:

  • Solid-phase peptide synthesizer

  • Fmoc-protected amino acids

  • Resin for peptide synthesis

  • Reagents for peptide cleavage and purification (e.g., TFA cocktail, HPLC)

  • Your Antennapedia-cargo construct with a suitable reactive group for conjugation

Procedure:

  • Peptide Synthesis: Synthesize the GALA-Antennapedia fusion peptide using standard Fmoc solid-phase peptide synthesis. The GALA sequence can be added to the N- or C-terminus of the Antennapedia sequence. A flexible linker (e.g., a few glycine residues) can be incorporated between the two peptides.

  • Cargo Conjugation: If your cargo is a protein or another peptide, it can be included in the solid-phase synthesis. For other types of cargo, the synthesized peptide can be purified and then conjugated to the cargo using appropriate bioconjugation chemistry (e.g., maleimide-thiol coupling, click chemistry).

  • Purification and Characterization: Purify the final conjugate by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

  • Cellular Delivery and Analysis: Treat cells with the GALA-Antennapedia-cargo conjugate and compare its biological activity and subcellular distribution to the Antennapedia-cargo conjugate without the GALA peptide.

Protocol 3: Incorporation of Endosomal Escape Domains (EEDs)

This protocol describes the addition of a simple -GWWG EED to an Antennapedia peptide during solid-phase synthesis.

Materials:

  • Solid-phase peptide synthesizer

  • Fmoc-protected amino acids, including Fmoc-Trp(Boc)-OH and Fmoc-Gly-OH

  • Resin for peptide synthesis

  • Reagents for peptide cleavage and purification

Procedure:

  • Peptide Synthesis: During the solid-phase synthesis of your Antennapedia-cargo peptide, add the -GWWG sequence to the C-terminus of the this compound. The synthesis would proceed by sequentially coupling Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Gly-OH before continuing with the Antennapedia sequence.

  • Cleavage and Purification: Once the synthesis is complete, cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., TFA/TIS/water). Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the mass and purity of the final EED-containing peptide conjugate using mass spectrometry.

  • Functional Assays: Compare the cytosolic delivery and biological activity of the Antennapedia-EED-cargo conjugate with the unmodified Antennapedia-cargo conjugate.

Protocol 4: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

This is a highly sensitive assay to quantify the cytosolic delivery of your conjugate.

Principle: The assay uses a split NanoLuciferase system. A small fragment (HiBiT) is conjugated to your Antennapedia-cargo, and a large, complementary fragment (LgBiT) is expressed in the cytosol of the target cells. Luminescence is only produced when the HiBiT-tagged conjugate escapes the endosome and binds to LgBiT in the cytosol.

Materials:

  • HEK293 cells stably expressing cytosolic LgBiT (or other suitable cell line)

  • Antennapedia-cargo conjugate labeled with the HiBiT peptide

  • Nano-Glo® Live Cell Assay System (or similar)

  • Luminometer

  • Digitonin for cell permeabilization

Procedure:

  • Cell Seeding: Plate the LgBiT-expressing cells in a white, clear-bottom 96-well plate.

  • Treatment: Treat the cells with your HiBiT-labeled Antennapedia-cargo conjugate at various concentrations for 4 hours.

  • Wash: Remove the treatment medium and wash the cells thoroughly with PBS to remove any unbound conjugate.

  • Measure Cytosolic Luminescence: Add the Nano-Glo® substrate to the cells and immediately measure the luminescence using a luminometer. This reading represents the amount of conjugate that has escaped into the cytosol.

  • Measure Total Cellular Uptake: To a parallel set of treated and washed cells, add digitonin to permeabilize the cell membranes, allowing the endosomally trapped HiBiT-conjugate to interact with cytosolic LgBiT. Then add the Nano-Glo® substrate and measure the total luminescence.

  • Calculate Endosomal Escape Efficiency: The efficiency of endosomal escape can be calculated as the ratio of the cytosolic luminescence to the total cellular uptake luminescence.

Visualizations

Endosomal_Escape_Strategies cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_strategies Enhancement Strategies Antennapedia_Conjugate Antennapedia-Cargo Conjugate Endosome Endosome (pH ~5.5-6.5) Antennapedia_Conjugate->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Enhanced) Lysosome Lysosome (Degradation) Endosome->Lysosome Maturation Target Biological Target Cytosol->Target Strategy1 1. Fusogenic Peptides (e.g., GALA) Strategy2 2. Endosomal Escape Domains (e.g., GWWG) Strategy3 3. Chemical Agents (e.g., Chloroquine) Strategy4 4. Photochemical Internalization

Caption: Strategies to enhance the endosomal escape of Antennapedia-cargo conjugates.

SLEEQ_Assay_Workflow cluster_cell LgBiT-expressing Cell Cytosol Cytosol (LgBiT) Luminescence Luminescence Signal Cytosol->Luminescence Complementation Endosome Endosome Endosome->Cytosol Endosomal Escape HiBiT_Conjugate Antennapedia-Cargo-HiBiT HiBiT_Conjugate->Endosome Endocytosis

Caption: Workflow of the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay.

References

Technical Support Center: Overcoming Serum Instability of Antennapedia Peptide Fusions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of serum instability encountered with Antennapedia (Antp) peptide fusions.

Frequently Asked Questions (FAQs)

Q1: My Antennapedia peptide fusion protein is rapidly degrading in serum. What are the primary causes?

A1: The principal cause of degradation for this compound fusions in serum is proteolysis by endogenous enzymes, primarily proteases and peptidases.[1][2] The linear and unstructured nature of many short peptides makes them susceptible to enzymatic cleavage.[3][4] Exopeptidases, which cleave amino acids from the ends of the peptide, and endopeptidases, which cleave within the peptide sequence, are both responsible for this rapid degradation.[4] The specific amino acid sequence of your fusion protein can also create cleavage sites that are particularly vulnerable to serum proteases.

Q2: How can I experimentally measure the serum stability of my Antp fusion peptide?

A2: The most common method for determining serum stability is an in vitro assay where the peptide is incubated with serum over a time course. The amount of intact peptide remaining at various time points is then quantified, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This allows for the calculation of the peptide's half-life in serum. Mass spectrometry can also be used to identify degradation products and pinpoint cleavage sites.

Q3: What are the main strategies to improve the serum half-life of my Antp fusion peptide?

A3: Several strategies can be employed to enhance the serum stability of your peptide:

  • Chemical Modifications: Introducing non-natural amino acids (e.g., D-amino acids) can render the peptide resistant to proteases. Other modifications include N-terminal acetylation or C-terminal amidation to block exopeptidase activity, and cyclization to create a more rigid structure.

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, which can shield it from proteases and reduce renal clearance.

  • Lipidation: The addition of a lipid moiety, such as a fatty acid, can promote binding to serum albumin. This association protects the peptide from degradation and significantly extends its circulation time.

  • Fusion to a Stabilizing Protein: Fusing the Antp peptide to a larger, stable protein like albumin or an immunoglobulin Fc domain can dramatically increase its half-life.

Troubleshooting Guides

Problem: My Antp fusion peptide shows almost complete degradation within minutes of serum incubation.

Possible Cause Troubleshooting Suggestion
Highly susceptible cleavage sites in the peptide sequence. Analyze the amino acid sequence for known protease cleavage sites. Consider site-directed mutagenesis to replace susceptible residues.
Unprotected N- and C-termini. Synthesize the peptide with an acetylated N-terminus and an amidated C-terminus to block exopeptidase activity.
High protease activity in the serum batch. Ensure you are using a consistent and reputable source of serum. Consider using protease inhibitor cocktails in initial experiments to confirm that degradation is enzyme-mediated.

Problem: Chemical modifications (e.g., D-amino acid substitution) are reducing the biological activity of my Antp fusion peptide.

Possible Cause Troubleshooting Suggestion
Alteration of the peptide's secondary structure or binding motif. Instead of a full substitution, try incorporating D-amino acids at specific, non-critical positions. Alternatively, explore other stabilization strategies like PEGylation or lipidation that may have a less direct impact on the peptide's active conformation.
Steric hindrance from the modification. If using a large modification like PEG, consider using a smaller PEG chain or a different attachment site. For lipidation, the length and position of the lipid chain can be optimized.

Data Presentation: Strategies to Enhance Peptide Half-Life

The following table summarizes the impact of various stabilization strategies on the serum half-life of peptides, as reported in the literature.

Peptide/Strategy Modification Resulting Half-Life Reference
Gonadotropin-releasing hormone (GnRH)Natural Peptide5 minutes
TriptorelinGnRH analog with unnatural amino acid substitutions2.8 hours
SomatostatinNatural Peptide3 minutes
LanreotideSomatostatin analog with unnatural amino acids and cyclization23 to 30 days
LiraglutideGLP-1 analogLipid conjugation (palmitoyl chain)~13-14 hours
INF-α-2bNative Protein-
PEGylated INF-α-2bPEG2,40K conjugate330-fold prolonged half-life

Experimental Protocols

Protocol: In Vitro Serum Stability Assay using RP-HPLC

This protocol outlines a general procedure for assessing the stability of an Antp fusion peptide in human serum.

1. Materials and Reagents:

  • Lyophilized Antp fusion peptide (purity >95%)

  • Pooled human serum

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column

2. Preparation of Solutions:

  • Peptide Stock Solution (1 mg/mL): Dissolve the Antp fusion peptide in DMSO.

  • Working Serum Aliquots: Thaw human serum at 37°C, centrifuge to remove cryoprecipitates, and store in single-use aliquots at -80°C.

  • Precipitating Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in acetonitrile.

3. Assay Procedure:

  • Pre-warm the required volume of working serum to 37°C.

  • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Immediately add the aliquot to a tube containing the cold precipitating solution to stop enzymatic activity.

  • Vortex vigorously for 30 seconds and incubate on ice for 20 minutes to precipitate serum proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial.

4. RP-HPLC Analysis:

  • Inject a defined volume of the supernatant onto the RP-HPLC system.

  • Elute the peptide using a gradient of mobile phase B (0.1% TFA in ACN) in mobile phase A (0.1% TFA in water).

  • Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Identify the peak corresponding to the intact peptide based on its retention time (determined from a standard).

  • Integrate the peak area of the intact peptide at each time point.

5. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of intact peptide versus time and calculate the half-life (t½).

Visualizations

cluster_0 Serum Environment Antp Fusion Peptide Antp Fusion Peptide Degraded Fragments Degraded Fragments Antp Fusion Peptide->Degraded Fragments Proteolytic Cleavage Proteases Proteases Proteases->Antp Fusion Peptide Acts on cluster_strategies Stabilization Methods Unstable Antp Peptide Unstable Antp Peptide Stabilization Strategies Stabilization Strategies Unstable Antp Peptide->Stabilization Strategies Stable Antp Peptide Stable Antp Peptide Stabilization Strategies->Stable Antp Peptide Chemical Modification Chemical Modification PEGylation PEGylation Lipidation Lipidation Fusion to Stable Protein Fusion to Stable Protein cluster_workflow Serum Stability Assay Workflow Start Start Incubate Peptide with Serum Incubate Peptide with Serum Start->Incubate Peptide with Serum Time Point Sampling Time Point Sampling Incubate Peptide with Serum->Time Point Sampling Protein Precipitation Protein Precipitation Time Point Sampling->Protein Precipitation RP-HPLC Analysis RP-HPLC Analysis Protein Precipitation->RP-HPLC Analysis Calculate Half-life Calculate Half-life RP-HPLC Analysis->Calculate Half-life End End Calculate Half-life->End

References

Penetratin Technical Support Center: Optimizing Concentration for Maximal Uptake and Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Penetratin, a cell-penetrating peptide (CPP). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize Penetratin concentration for delivering molecular cargo while maintaining high cell viability.

Frequently Asked Questions (FAQs)

Q1: What is Penetratin and how does it work?

Penetratin is a well-studied, 16-amino acid cell-penetrating peptide derived from the Drosophila Antennapedia homeodomain protein.[1][2] It is capable of crossing cellular membranes and transporting a wide range of molecular "cargo" (from small molecules to large DNA fragments and proteins) into cells.[1][][4] Its mechanism of entry is complex and can involve direct translocation across the plasma membrane or energy-dependent pathways like endocytosis. The initial interaction is often facilitated by electrostatic interactions with negatively charged components on the cell surface.

Q2: What is a good starting concentration for a new experiment with Penetratin?

A common starting point is to test a range of concentrations. For initial cytotoxicity and uptake assays, a broad range from 1 µM to 50 µM is advisable. Studies have shown that Penetratin often exhibits minimal cytotoxicity in many cell lines at concentrations up to 50 µM. For example, in Caco-2 epithelial cells, Penetratin did not show evident toxic effects at concentrations up to 100 µM. The optimal concentration is highly dependent on the cell type, the nature of the cargo, and the experimental conditions.

Q3: How does the cargo affect Penetratin's efficacy and toxicity?

The type of cargo, as well as the method of attachment (covalent vs. non-covalent), can significantly influence both uptake efficiency and cytotoxicity. For instance, conjugating Penetratin to a cargo might alter the peptide's properties and its interaction with the cell membrane. In some cases, the presence of a cargo like double-stranded DNA can decrease the cytotoxic side effects of a CPP, likely by altering the peptide's interaction with the cell membrane.

Q4: What are the main mechanisms of Penetratin uptake?

The exact mechanism of Penetratin's translocation across the cell membrane is still debated but is generally understood to occur via two main pathways:

  • Direct Penetration: An energy-independent process where the peptide translocates directly across the lipid bilayer. This may involve the formation of transient pores or inverted micelles.

  • Endocytosis: An energy-dependent process where the peptide and its cargo are engulfed by the cell membrane, forming vesicles. This is a common pathway, especially for CPPs associated with cargo. The specific endocytic route can be concentration-dependent; at lower concentrations, uptake may appear as punctate signals (endosomes), while higher concentrations can lead to a more diffuse signal throughout the cell.

Q5: How long should I incubate cells with Penetratin?

Incubation times can vary significantly, typically ranging from 30 minutes to 24 hours. The penetration process itself can be rapid, with half-times reported to be between 5 and 20 minutes. For uptake assays, shorter incubation times (e.g., 1-4 hours) are common. For cytotoxicity assays, longer incubation periods (e.g., 24 hours or more) are often used to assess long-term effects on cell proliferation and viability.

Troubleshooting Guide

Issue 1: Low Cellular Uptake of Penetratin-Cargo Complex

QuestionPossible CauseSuggested Solution
Is the Penetratin concentration optimal? Concentration is too low for efficient uptake in your specific cell type.Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 50 µM) to identify the optimal level for uptake without inducing significant toxicity.
Is the incubation time sufficient? The incubation period may be too short for significant internalization.Try increasing the incubation time. Perform a time-course experiment (e.g., 30 min, 1h, 4h, 24h) to determine the optimal duration.
Are experimental conditions affecting uptake? Low temperature or ATP depletion can inhibit energy-dependent endocytic pathways. The presence of serum in the media can also sometimes interfere with uptake.Ensure incubation is performed at 37°C. Consider performing the incubation in serum-free media, but be mindful that this can also affect cell health.
Is the cargo interfering with uptake? The size, charge, or nature of the cargo may hinder the translocation process.If using a non-covalent complex, try altering the molar ratio of Penetratin to cargo. If covalently conjugated, ensure the linker is not sterically hindering the peptide's interaction with the membrane.
Is the complex trapped in endosomes? CPP-cargo complexes are often taken up via endocytosis and can become trapped in endosomes, preventing them from reaching their cytosolic target.Co-incubate with endosomal escape-enhancing agents or use modified CPP sequences designed to improve endosomal release. Confirm endosomal localization using co-staining with endosomal markers like LysoTracker.

Issue 2: High Cell Viability Loss or Cytotoxicity

QuestionPossible CauseSuggested Solution
Is the Penetratin concentration too high? While generally well-tolerated, high concentrations of CPPs can disrupt cell membranes and lead to toxicity.Reduce the Penetratin concentration. Perform a dose-response cytotoxicity assay (e.g., MTT, WST-1, LDH) to determine the maximum non-toxic concentration for your cell line.
Is the cargo itself toxic? The conjugated or complexed cargo molecule may have inherent cytotoxic effects.Run a control experiment to assess the toxicity of the cargo molecule alone at equivalent concentrations.
Is the incubation period too long? Prolonged exposure, even at moderate concentrations, may negatively impact cell health and proliferation over time.Reduce the incubation time. Assess viability at multiple time points to find a balance between uptake and viability.
How was the peptide-cargo complex formed? The method of conjugation or complexation can impact the overall toxicity of the final product.If using a covalent strategy, ensure purification methods have removed any toxic reagents. For non-covalent complexes, optimize the mixing ratio as excess, unbound peptide might contribute to toxicity.

Data Presentation: Penetratin Concentration and Cytotoxicity

The following table summarizes cytotoxicity data for Penetratin from various studies to provide a reference for experimental planning.

Cell LineConcentration Range TestedAssayObserved Cytotoxicity/Effect on ViabilityCitation
Caco-21, 5, 10, 50, 100 µMCytotox Red & AlamarBlueNo evident cytotoxic effect observed at any tested concentration.
HeLa & CHOUp to 50 µMWST-1 Assay (measures proliferation)Negligible effects on cell proliferation up to 50 µM.
HeLa & CHOUp to 50 µMLDH Leakage Assay (measures membrane integrity)Virtually no membrane perturbation observed.
Caco-2 & Calu-31, 10, 100 µM (conjugated to iCAL36)LDH Cytotoxicity AssayAt 100 µM, Pen-iCAL36 conjugate reduced cell viability to ~70-80%. No significant effects at 1 µM and 10 µM.
Human Conjunctival Epithelial (NHC)Up to ~2.5 mMNot specifiedLow cytotoxic effect at concentrations below 0.3 mM. IC50 was higher than 2.5 mM.

Experimental Protocols

Protocol 1: Determining Optimal Penetratin Concentration using a Cell Viability Assay (WST-1)

This protocol provides a method to assess the impact of different Penetratin concentrations on cell viability and proliferation.

Materials:

  • Target cells (e.g., HeLa, CHO)

  • 96-well cell culture plates

  • Complete culture medium

  • Penetratin stock solution (e.g., 1 mM in sterile water)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Preparation: Prepare serial dilutions of Penetratin in serum-free or complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" (medium with no peptide) and a "100% lysis control" for background subtraction.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared Penetratin dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C, 5% CO₂.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells.

  • Measurement: Gently shake the plate to ensure a homogenous distribution of the formazan dye. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~690 nm can be used to subtract background noise.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

    • Viability (%) = [(Abssample - Absbackground) / (Abscontrol - Absbackground)] x 100

Protocol 2: Assessing Cellular Uptake of Fluorescently Labeled Penetratin

This protocol uses confocal microscopy to visualize and quantify the internalization of a fluorescently labeled Penetratin-cargo complex.

Materials:

  • Fluorescently labeled Penetratin (e.g., TAMRA-Penetratin)

  • Target cells (e.g., MDA-MB-231)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Complete culture medium and serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear stain (e.g., DAPI or NucBlue)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere and grow to 60-70% confluency.

  • Peptide Preparation: Dilute the fluorescently labeled Penetratin in culture medium (serum-free is often preferred to reduce background) to the desired final concentration (e.g., 5 µM).

  • Treatment: Wash the cells once with warm PBS. Replace the medium with the prepared peptide solution.

  • Incubation: Incubate the cells for the desired time (e.g., 20-60 minutes) at 37°C, 5% CO₂. Protect from light to prevent photobleaching.

  • Washing: After incubation, remove the peptide solution and wash the cells two to three times with cold PBS to remove any peptide that is only loosely attached to the cell surface.

  • Fixation: Fix the cells by adding the fixative solution and incubating for 15-20 minutes at room temperature.

  • Staining: Wash the cells again with PBS. Add the nuclear staining solution and incubate for 5-10 minutes.

  • Imaging: Wash the cells a final time with PBS and add fresh PBS or imaging medium to the dish. Visualize the cells using a confocal microscope with the appropriate laser lines for your fluorophore and nuclear stain.

  • Analysis: Analyze the images to assess the extent and localization of the peptide's uptake (e.g., diffuse in cytoplasm, punctate in vesicles, or nuclear). Quantification can be performed using image analysis software to measure fluorescence intensity per cell.

Visualizations

G cluster_0 A 1. Define Experiment (Cell Type, Cargo) B 2. Dose-Response Viability Assay (e.g., WST-1, MTT, 24h) A->B C 3. Determine Max Non-Toxic Concentration (MNTC) B->C D 4. Uptake Assay at MNTC (Fluorescent Penetratin, 1-4h) C->D E 5. Analyze Uptake & Localization (Microscopy/Flow Cytometry) D->E F 6. Select Optimal Concentration E->F

Caption: Workflow for optimizing Penetratin concentration.

G Start Problem Encountered (Low Uptake or High Toxicity) Q1 Is uptake too low? Start->Q1 A1 Increase Concentration (if below MNTC) Q1->A1 Yes Q2 Is toxicity too high? Q1->Q2 No A2 Increase Incubation Time A1->A2 A3 Use Serum-Free Medium A2->A3 End Re-evaluate Results A3->End B1 Decrease Concentration Q2->B1 Yes Q2->End No B2 Decrease Incubation Time B1->B2 B2->End

Caption: Troubleshooting flowchart for Penetratin experiments.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm Pen Penetratin-Cargo Complex DP Direct Penetration Pen->DP Energy-Independent Endo Endocytosis Pen->Endo Energy-Dependent Membrane Cargo Released Cargo DP->Cargo Vesicle Endosome Endo->Vesicle Release Endosomal Escape or Degradation Vesicle->Release Release->Cargo

Caption: Simplified diagram of Penetratin's cellular entry pathways.

References

Technical Support Center: Strategies to Minimize Off-Target Effects of Penetratin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Penetratin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments using this cell-penetrating peptide (CPP). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects and cytotoxicity when using Penetratin?

A1: The primary causes of off-target effects, including cytotoxicity, stem from Penetratin's inherent properties and its mechanism of action. Key factors include:

  • Membrane Perturbation: At high concentrations, Penetratin can disrupt the cell membrane, leading to leakage of cellular contents and cell death. This is often associated with its cationic and amphipathic nature, which facilitates interaction with the negatively charged components of the cell membrane.[1][2]

  • Lack of Cell Specificity: Like many conventional CPPs, Penetratin can enter a wide variety of cell types, which can lead to unintended effects in non-target cells or tissues.[1][3][4]

  • Cargo-Dependent Toxicity: The nature of the conjugated cargo can significantly influence cytotoxicity. Large or highly charged cargo molecules can alter the conjugate's properties, sometimes increasing its toxic effects. For instance, some studies have shown that Penetratin linked to large cargo peptides can display enhanced toxicity compared to when it's unconjugated or linked to smaller cargoes.

  • Endosomal Entrapment and Escape: While Penetratin can enter cells through direct translocation, it also utilizes endocytic pathways. Inefficient escape from endosomes can lead to degradation of the cargo and potential cytotoxicity related to endosomal disruption.

  • Dose and Concentration: Toxicity is heavily dependent on the peptide concentration. Many studies report that cytotoxic effects become significant at concentrations above 10-30 μM.

Q2: My cells are showing high levels of toxicity after treatment with a Penetratin-cargo conjugate. How can I troubleshoot this?

A2: High cytotoxicity is a common issue. The following workflow can help you diagnose and mitigate the problem.

G cluster_0 Troubleshooting High Cytotoxicity start High Cytotoxicity Observed q1 Is the Penetratin concentration optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the cargo itself toxic? a1_yes->q2 s1 Perform a dose-response assay (e.g., MTT, LDH) to find the optimal concentration. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Run a control with the cargo molecule alone. a2_yes->s2 q3 Could the conjugation strategy be the issue? a2_no->q3 s2_res Consider redesigning the cargo or using a lower dose. s2->s2_res s2_res->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Evaluate different linkers (e.g., cleavable vs. stable). Optimize CPP:cargo ratio. a3_yes->s3 q4 Is non-specific uptake in non-target cells a problem? a3_no->q4 s3->q4 s4 Implement targeting strategies (see FAQ Q3). q4->s4 end_node Reduced Cytotoxicity s4->end_node

Caption: Troubleshooting workflow for high cytotoxicity. (Max Width: 760px)
Q3: How can I improve the target specificity of Penetratin and reduce uptake in non-target cells?

A3: Enhancing target specificity is crucial for therapeutic applications. Several strategies can be employed:

  • Activatable CPPs (ACPPs): This is an advanced strategy where the Penetratin sequence is "masked" or inactivated by a linker that is cleaved only in the target microenvironment (e.g., by enzymes overexpressed in tumors like MMPs). Upon cleavage, the CPP becomes active and can penetrate the target cells. This approach has been shown to reduce toxicity and improve distribution to the target site.

  • Fusion with Homing Peptides: Conjugate Penetratin to a "homing" peptide that specifically binds to receptors overexpressed on your target cells (e.g., RGD peptides for integrin-expressing tumor cells). This creates a dual-domain peptide that first targets the desired cell type and then facilitates internalization.

  • Formulation in Nanoparticles: Encapsulating the Penetratin-cargo conjugate within nanoparticles (e.g., liposomes) can shield the CPP, reducing non-specific interactions during circulation. The nanoparticles can then be surface-functionalized with targeting ligands to direct them to the desired tissue or cells.

  • PEGylation: Attaching polyethylene glycol (PEG) chains can shield the positive charge of Penetratin, which may reduce non-specific binding and uptake by macrophages, potentially increasing circulation time. However, a balance must be struck, as excessive PEGylation can also hinder cellular uptake.

Q4: What are the best chemical modification strategies to reduce Penetratin's inherent toxicity?

A4: Chemical modifications can significantly improve the safety profile of Penetratin.

  • Amino Acid Substitution: Replacing certain natural L-amino acids with their D-enantiomers can increase resistance to degradation by proteases without necessarily compromising uptake efficiency. Additionally, strategically replacing key hydrophobic or cationic residues can modulate the peptide's interaction with the cell membrane to reduce disruption. For example, replacing tryptophan with phenylalanine was found to decrease penetration, suggesting that the larger aromatic ring is important for its function.

  • Cyclization: Converting the linear Penetratin peptide into a cyclic form can enhance stability against exopeptidases and constrain its conformation. This structural rigidity can prevent access by proteases and, in some cases, has been shown to increase cellular uptake.

  • Hydrophobicity Modification: Adjusting the hydrophobicity by adding or modifying aliphatic or aromatic molecules can influence internalization. For Penetratin, both its positive charge and hydrophobicity are important for its function.

Q5: What are the essential control experiments I should run when using Penetratin?

A5: Rigorous controls are essential for interpreting your results accurately.

  • Cargo Alone: Treat cells with the cargo molecule without Penetratin to assess its baseline toxicity and cell permeability.

  • Penetratin Alone: Treat cells with unconjugated Penetratin (at the same concentration as in the conjugate) to determine the toxicity of the peptide itself.

  • Scrambled Peptide Control: Use a peptide with the same amino acid composition as Penetratin but in a scrambled sequence. This helps confirm that the observed effect is due to the specific sequence of Penetratin and not just its charge or composition.

  • Cell Viability Assays: Always run a standard cytotoxicity assay (e.g., MTT, LDH release, or Annexin V/PI staining) in parallel with your functional assays.

  • Uptake Quantification: Use methods like flow cytometry or confocal microscopy with a fluorescently labeled conjugate to confirm and quantify cellular uptake.

Troubleshooting Guides & Experimental Protocols

Guide 1: Assessing Membrane Damage

Issue: You suspect that the observed cytotoxicity is due to direct membrane disruption by your Penetratin conjugate.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised plasma membrane integrity.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.

  • Treatment: Remove the culture medium and add fresh medium containing your Penetratin-cargo conjugate at various concentrations. Include the following controls:

    • Negative Control: Cells treated with vehicle only (e.g., PBS or culture medium). This represents spontaneous LDH release.

    • Positive Control: Cells treated with a lysis buffer (provided with most commercial kits) 45 minutes before the end of the experiment. This represents maximum LDH release.

    • Peptide & Cargo Controls: Cells treated with Penetratin alone and cargo alone.

  • Incubation: Incubate the plate for the desired treatment time (e.g., 1, 4, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: After incubation, carefully collect a sample of the supernatant from each well. Avoid disturbing the cell monolayer.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation & Measurement: Incubate the reaction plate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance at the appropriate wavelength (usually 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Guide 2: Optimizing Conjugate Delivery vs. Toxicity

Issue: You need to find a concentration that maximizes intracellular delivery of your cargo while minimizing cell death.

Protocol: Correlative Flow Cytometry for Uptake and Viability

This protocol allows you to simultaneously measure the amount of internalized cargo and the viability of the cells on a single-cell basis.

Methodology:

  • Preparation: Synthesize your Penetratin-cargo conjugate with a fluorescent label (e.g., FITC, Alexa Fluor 488).

  • Cell Treatment: Treat your cells in suspension or in plates with a range of concentrations of the fluorescent conjugate. Include untreated cells as a control.

  • Incubation: Incubate for the desired time.

  • Cell Harvest & Staining:

    • Harvest the cells (e.g., by trypsinization if they are adherent).

    • Wash the cells with PBS to remove any conjugate that is only bound to the cell surface. Some protocols may include a heparin wash to remove electrostatically bound peptides.

    • Resuspend the cells in a suitable buffer (e.g., Annexin V binding buffer).

    • Add a viability dye, such as Propidium Iodide (PI) or DAPI, which only enters cells with compromised membranes.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Gate 1 (Cell Population): Use forward and side scatter to gate on the main cell population.

    • Gate 2 (Uptake): Measure the fluorescence intensity from your conjugate's label (e.g., in the FITC channel) to quantify uptake.

    • Gate 3 (Viability): Measure the fluorescence from the viability dye (e.g., in the PI channel) to identify dead cells.

  • Data Analysis:

    • Plot the mean fluorescence intensity (MFI) of the conjugate channel against the concentration to generate a dose-response curve for uptake.

    • Plot the percentage of PI-positive (dead) cells against the concentration to generate a dose-response curve for toxicity.

    • Compare the two curves to identify the optimal concentration range.

Data & Visualizations

Comparative Cytotoxicity of CPPs

The toxicity of a CPP is not absolute and can be influenced by the cell line and the presence of cargo.

PeptideConcentration (µM)Cell LineEffectReference
Penetratin up to 50HeLa, CHONo significant effect on proliferation when used alone.
Penetratin + dsDNA up to 50HeLa, CHONon-toxic; dsDNA cargo appears to mitigate potential side effects.
TP10 10HeLa~20% LDH leakage, indicating membrane disturbance.
TP10 20HeLa, CHODisplayed long-term toxic side effects.
Tat up to 50HeLa, CHONo significant effect on proliferation when used alone.
Signaling Pathway: Activatable CPP Strategy

This diagram illustrates the logic behind using an activatable CPP (ACPP) to improve target specificity. The ACPP remains inactive in the general circulation but becomes activated in the specific tumor microenvironment.

G cluster_0 Systemic Circulation (Inactive State) cluster_1 Tumor Microenvironment (Active State) ACPP Inactive ACPP (Penetratin + Masking Domain) NonTarget Non-Target Cell ACPP->NonTarget No Interaction / No Uptake ACPP_in_Tumor Inactive ACPP ACPP->ACPP_in_Tumor Travels to Target Site TumorCell Target Tumor Cell Uptake Cellular Uptake & Cargo Release TumorCell->Uptake Enzyme Tumor-Specific Enzyme (e.g., MMP) ActiveCPP Active Penetratin Enzyme->ActiveCPP ActiveCPP->TumorCell ACPP_in_Tumor->Enzyme Linker Cleavage

Caption: Activation of a Penetratin-based ACPP at a target site. (Max Width: 760px)

References

Technical Support Center: Enhancing Nuclear Localization of Antennapedia Peptide Cargo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the nuclear localization of cargo molecules delivered by the Antennapedia (Antp) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Antennapedia peptide-mediated cellular uptake and nuclear import?

The this compound, a cell-penetrating peptide (CPP), translocates across the plasma membrane primarily through a direct, energy-independent mechanism that involves interaction with membrane lipids.[1] Once inside the cytoplasm, the Antp-cargo fusion protein can be transported to the nucleus. While the Antp peptide itself has some nuclear-localizing properties, efficient nuclear import of the cargo often relies on the cell's endogenous nuclear transport machinery. For larger cargo molecules, this typically involves recognition by importin proteins and transport through the nuclear pore complex (NPC).[2][3]

Q2: How does the size of the cargo protein affect its nuclear localization?

The size of the cargo is a critical factor influencing the efficiency of nuclear import. The nuclear pore complex (NPC) allows for the passive diffusion of small molecules (typically <40 kDa), but larger molecules require active transport mediated by nuclear localization signals (NLSs).[4] For large cargo delivered by Antp, increasing the number of NLSs on the cargo surface can significantly enhance nuclear import efficiency.[4] This is because a higher density of NLSs increases the avidity of the cargo for importin receptors, which facilitates more efficient translocation through the NPC.

Q3: Can adding a classical Nuclear Localization Signal (NLS) to my Antp-cargo fusion protein improve nuclear import?

Yes, fusing a classical NLS, such as the SV40 T-antigen NLS (PKKKRKV), to the Antp-cargo protein is a highly effective strategy to enhance its nuclear accumulation. The Antp peptide facilitates entry into the cytoplasm, and the NLS then acts as a specific signal for the cellular machinery to actively transport the cargo into the nucleus through the nuclear pore complex. The number of NLSs can also influence import efficiency, with multiple NLSs often leading to more robust nuclear targeting.

Q4: My Antp-cargo protein seems to be trapped in vesicles. How can I promote its release into the cytoplasm for nuclear targeting?

A significant challenge in CPP-mediated delivery is the entrapment of the cargo in endosomes following cellular uptake. To improve nuclear delivery, facilitating endosomal escape is crucial. This can be achieved by co-administering endosomolytic agents or by incorporating pH-sensitive fusogenic peptides into the delivery system. These agents work by disrupting the endosomal membrane as the pH within the endosome decreases, leading to the release of the Antp-cargo into the cytoplasm where it can then be transported to the nucleus.

Troubleshooting Guides

Problem 1: Low overall cellular uptake of the Antp-cargo fusion protein.
Possible Cause Suggested Solution
Suboptimal Peptide Concentration Determine the optimal concentration of the Antp-cargo fusion protein through a dose-response experiment. Start with a range of concentrations (e.g., 1-20 µM) and assess uptake using fluorescence microscopy or flow cytometry if the cargo is labeled.
Peptide Degradation Ensure the stability of the Antp peptide and the fusion protein. Use freshly prepared solutions and consider using protease inhibitors during incubation. The stability of the peptide can be affected by factors such as pH and temperature.
Fusion Protein Aggregation Aggregation can hinder cellular uptake. Analyze the purity and aggregation state of the fusion protein using SDS-PAGE and dynamic light scattering. Optimize purification protocols to minimize aggregates. Consider including stabilizing excipients in the formulation.
Cell Type Variability The efficiency of Antp-mediated uptake can vary between different cell lines. If possible, test the uptake in a different cell type known to be permissive to Antp translocation.
Problem 2: The Antp-cargo is successfully internalized by cells but shows poor nuclear localization (predominantly cytoplasmic or vesicular staining).
Possible Cause Suggested Solution
Endosomal Entrapment Co-incubate the cells with an endosomolytic agent (e.g., chloroquine) or a fusogenic peptide to promote endosomal escape. Visualize co-localization with endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) to confirm entrapment.
Inefficient Nuclear Import of Large Cargo For cargo proteins >40 kDa, the addition of one or more classical NLSs (e.g., SV40 NLS) to the fusion construct is highly recommended to engage the active nuclear import machinery.
Suboptimal Linker between Antp and Cargo The linker connecting the Antp peptide and the cargo protein can impact the folding and function of both domains. Experiment with different linker designs (flexible vs. rigid) and lengths to ensure that the Antp peptide is accessible for membrane interaction and the NLS (if present) is available for importin binding.
Fixation Artifacts Certain fixation methods can cause redistribution of CPP-cargo fusions. To confirm localization in living cells, perform live-cell imaging. If fixation is necessary, test different fixation protocols (e.g., methanol vs. paraformaldehyde) to minimize artifacts.

Quantitative Data Summary

Table 1: Influence of Cargo Size and NLS Number on Nuclear Import Efficiency.

Cargo DiameterNumber of NLSsRelative Nuclear Import Flux
~17 nm0No Import
~17 nm30Low
~17 nm60High
~28 nm0No Import
~28 nm60Low
~28 nm120High
~36 nm0No Import
~36 nm120Low
~36 nm240High

Data adapted from a study on capsid-like particles to illustrate the general principle that larger cargo requires a higher number of NLSs for efficient nuclear import.

Key Experimental Protocols

Protocol for Quantifying Nuclear Localization by Confocal Microscopy

This protocol allows for the visualization and quantification of the subcellular localization of a fluorescently labeled Antp-cargo fusion protein.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

  • Treatment: Incubate the cells with the fluorescently labeled Antp-cargo fusion protein at the desired concentration and for various time points.

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular fusion protein.

  • Nuclear Staining: Stain the nuclei with a fluorescent nuclear dye (e.g., DAPI or Hoechst 33342).

  • Imaging: Acquire images using a confocal microscope. Capture images in both the channel for the fluorescent cargo and the channel for the nuclear stain.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to define the nuclear and cytoplasmic regions of interest (ROIs) based on the nuclear stain.

    • Measure the mean fluorescence intensity of the cargo in both the nuclear and cytoplasmic ROIs for multiple cells.

    • Calculate the nuclear-to-cytoplasmic fluorescence ratio (N/C ratio) to quantify the degree of nuclear localization.

Protocol for Assessing Nuclear vs. Cytoplasmic Distribution by Western Blot

This biochemical method provides a quantitative measure of the amount of Antp-cargo protein in the nuclear and cytoplasmic fractions.

  • Cell Treatment and Harvesting: Treat cells with the Antp-cargo fusion protein. After incubation, wash the cells with cold PBS and harvest them by scraping.

  • Cell Fractionation:

    • Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells and disrupt the plasma membrane.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet to remove cytoplasmic contaminants.

    • Lyse the nuclear pellet using a nuclear extraction buffer.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).

  • Western Blotting:

    • Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.

    • Include marker proteins for the cytoplasm (e.g., GAPDH, Tubulin) and the nucleus (e.g., Histone H3, Lamin B) to verify the purity of the fractions.

    • Transfer the proteins to a membrane and probe with an antibody specific to the cargo protein or a tag on the fusion protein.

    • Detect the protein bands using an appropriate secondary antibody and imaging system.

  • Densitometry Analysis: Quantify the band intensities for the cargo protein in the nuclear and cytoplasmic fractions using image analysis software. Normalize the cargo protein signal to the respective fraction marker.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fusion_Protein Antp-Cargo Fusion Protein Expression & Purification Incubation Incubate Cells with Antp-Cargo Fusion_Protein->Incubation Cells Cell Culture Cells->Incubation Washing Wash to Remove Extracellular Protein Incubation->Washing Microscopy Confocal Microscopy Washing->Microscopy Western_Blot Cell Fractionation & Western Blot Washing->Western_Blot

Caption: Experimental workflow for assessing the nuclear localization of Antp-cargo.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Antp_Cargo Antp-Cargo Cytoplasm Cytoplasm Antp_Cargo->Cytoplasm Direct Translocation Endosome Endosome Antp_Cargo->Endosome Endocytosis NPC Nuclear Pore Complex Cytoplasm->NPC Importin-mediated Transport (if NLS present) Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus NPC->Nucleus

Caption: Cellular uptake and nuclear import pathways of Antp-cargo fusion proteins.

References

Technical Support Center: Antennapedia Peptide-Mediated Internalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antennapedia peptide (Antp)-mediated cargo delivery. This resource is designed to assist researchers, scientists, and drug development professionals in their experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

A common question in the application of this compound (also known as Penetratin) as a cell-penetrating peptide (CPP) is how the size of the cargo molecule influences the efficiency of its internalization into cells. This section addresses this and other related queries.

Q1: What is the general mechanism of this compound internalization?

A1: The internalization of the this compound is a complex process that is thought to occur through two primary, non-mutually exclusive pathways:

  • Direct Translocation: This is a rapid, energy-independent process where the peptide directly crosses the cell membrane.[1][2] This mechanism is thought to involve the interaction of the peptide with the phospholipid bilayer of the cell membrane.[2]

  • Endocytosis: This is an energy-dependent process where the peptide and its cargo are engulfed by the cell membrane, forming vesicles.[3][4] The this compound has been shown to utilize lipid raft-dependent endocytosis.

The prevalence of each pathway can depend on factors such as the concentration of the peptide-cargo complex and the cell type being used.

Q2: Is there a maximum cargo size that the this compound can deliver?

A2: While there isn't a definitively established maximum size limit, the this compound has been successfully used to deliver a wide range of cargo sizes, from small molecules to large proteins. The efficiency of internalization may decrease with increasing cargo size, but successful delivery of large molecules has been reported. For instance, a 93 amino acid peptide has been efficiently transported, and even a large protein like a 63 kDa avidin molecule has been successfully delivered into cells using Penetratin.

Q3: How does the charge of the cargo affect internalization?

A3: The charge of the cargo can significantly impact the internalization efficiency of the this compound-cargo complex. Studies have shown that positively charged cargoes can enhance uptake, while neutral and negatively charged cargoes may diminish it. This is likely due to the initial electrostatic interactions between the cationic this compound and the negatively charged cell surface, which can be influenced by the net charge of the entire complex.

Q4: Does the length of a peptide cargo affect its internalization?

A4: For peptide cargoes, studies have shown that as long as the net charge is positive, the length of the peptide cargo (tested with 4 and 8 amino acids) does not have a significant effect on the overall uptake of the CPP-cargo complex.

Data on Cargo Size and Internalization Efficiency

The following table summarizes findings from various studies on the types and sizes of cargo successfully delivered using the this compound. Direct quantitative comparisons of efficiency across different studies are challenging due to variations in experimental conditions.

Cargo TypeCargo SizeInternalization ObservedReference
Peptide93 amino acidsYes, highly efficient
Protein (Avidin)63 kDaYes, efficient cellular uptake
DNA oligonucleotidedouble-strandedYes, 60-fold increase at 4°C
Peptide (PKI)17 amino acidsYes

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound-mediated cargo internalization, with a focus on challenges related to cargo size.

IssuePossible Cause(s)Recommended Solution(s)
Low or no internalization of a large cargo 1. Steric Hindrance: The large size of the cargo may physically impede the peptide's interaction with the cell membrane. 2. Aggregation: Large, hydrophobic cargo molecules may cause the peptide-cargo complex to aggregate, preventing efficient uptake. 3. Endosomal Entrapment: The complex may be successfully endocytosed but trapped within endosomes and targeted for degradation.1. Optimize Peptide-to-Cargo Ratio: Experiment with different molar ratios of this compound to your cargo. A higher density of the peptide on the cargo surface may improve interaction with the cell membrane. 2. Modify Linker: If using a covalent linkage, introduce a flexible linker between the peptide and the cargo to reduce steric hindrance. 3. Check for Aggregation: Use dynamic light scattering (DLS) or a similar technique to check for aggregation of your peptide-cargo complex in your experimental buffer. If aggregation is observed, try different buffer conditions (e.g., pH, salt concentration). 4. Enhance Endosomal Escape: Co-administer with endosomolytic agents (use with caution and appropriate controls as they can be toxic). Alternatively, consider incorporating pH-sensitive linkers that cleave in the acidic environment of the endosome.
High background fluorescence on the cell surface 1. Non-specific Binding: The cationic nature of the this compound can lead to strong electrostatic interactions with the negatively charged cell surface. 2. Insufficient Washing: Residual peptide-cargo complex may remain bound to the outside of the cells.1. Stringent Washing: After incubation, wash the cells thoroughly with a high-salt buffer (e.g., PBS with 0.5 M NaCl) to disrupt electrostatic interactions. 2. Trypsin Treatment: A brief treatment with trypsin can help to remove non-internalized, surface-bound peptide-cargo complexes.
Inconsistent results between experiments 1. Cell Culture Conditions: Cell density, passage number, and metabolic state can all affect internalization efficiency. 2. Peptide-Cargo Complex Preparation: Inconsistent preparation of the complex can lead to variability. 3. Fixation Artifacts: Cell fixation can sometimes cause artificial uptake of cell-penetrating peptides.1. Standardize Cell Culture: Use cells at a consistent confluency and passage number for all experiments. 2. Standardize Complex Formation: Prepare the peptide-cargo complex fresh for each experiment using a consistent protocol for incubation time and temperature. 3. Use Live-Cell Imaging: Whenever possible, analyze internalization in live cells to avoid fixation-related artifacts.
Cell toxicity observed 1. High Peptide Concentration: High concentrations of this compound can be toxic to some cell lines. 2. Cargo-induced Toxicity: The cargo itself may be toxic to the cells.1. Titrate Peptide Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the this compound for your cell line. This compound-cargo conjugates have been shown to have no significant toxicity even at 100 μM in some cell lines. 2. Control for Cargo Toxicity: Test the toxicity of the cargo molecule alone at the same concentrations used in the internalization experiments.

Experimental Protocols

Protocol 1: Quantification of this compound-Cargo Internalization by Flow Cytometry

This protocol allows for the quantitative analysis of peptide internalization in a large population of cells.

Materials:

  • Cells in suspension

  • Fluorescently labeled this compound-cargo complex

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 2% Fetal Bovine Serum)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in your culture medium.

  • Incubation: Incubate the cells with the fluorescently labeled this compound-cargo complex at the desired concentration and time (e.g., 1-3 hours). Include an untreated cell sample as a negative control.

  • Washing: Centrifuge the cells and wash them twice with PBS to remove the unbound peptide-cargo complex.

  • Trypsin Treatment: Resuspend the cell pellet in Trypsin-EDTA and incubate for 5 minutes at 37°C to remove non-internalized, surface-bound complexes.

  • Final Wash and Resuspension: Centrifuge the cells, wash once with flow cytometry buffer, and resuspend in an appropriate volume of flow cytometry buffer for analysis.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of at least 10,000 live cells per sample.

  • Data Analysis: Analyze the mean fluorescence intensity of the cell population to quantify the amount of internalized peptide-cargo complex.

Protocol 2: Visualization of this compound-Cargo Internalization by Confocal Microscopy

This protocol enables the visualization of the subcellular localization of the internalized peptide-cargo complex.

Materials:

  • Cells seeded on glass coverslips

  • Fluorescently labeled this compound-cargo complex

  • Culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixation (optional, live-cell imaging is preferred)

  • Mounting medium with a nuclear stain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a culture plate and allow them to adhere overnight.

  • Incubation: Replace the medium with fresh medium containing the fluorescently labeled this compound-cargo complex at the desired concentration. Incubate for the desired time.

  • Live-Cell Imaging (Recommended):

    • Wash the cells twice with pre-warmed PBS or imaging medium.

    • Mount the coverslip on a slide with a drop of imaging medium.

    • Immediately visualize the cells using a confocal microscope.

  • Fixed-Cell Imaging (if necessary):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslip on a slide using a mounting medium containing a nuclear stain.

    • Visualize the cells using a confocal microscope.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-mediated internalization.

Antp_Internalization_Pathways extracellular Antp-Cargo Complex (Extracellular) membrane Cell Membrane extracellular->membrane Binding direct_translocation Direct Translocation membrane->direct_translocation Energy-Independent endocytosis Endocytosis membrane->endocytosis Energy-Dependent cytoplasm Cytoplasm direct_translocation->cytoplasm endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape degradation Lysosomal Degradation endosome->degradation endosomal_escape->cytoplasm

Caption: Dual pathways of this compound internalization.

Troubleshooting_Workflow start Experiment: Low/No Internalization check_aggregation Check for Cargo Aggregation start->check_aggregation optimize_ratio Optimize Peptide:Cargo Ratio check_aggregation->optimize_ratio No Aggregation modify_linker Modify/Add Flexible Linker check_aggregation->modify_linker Aggregation Observed check_endosomal_escape Assess Endosomal Entrapment optimize_ratio->check_endosomal_escape modify_linker->check_endosomal_escape use_escape_agent Use Endosomal Escape Agent check_endosomal_escape->use_escape_agent Entrapment Observed re_evaluate Re-evaluate Internalization check_endosomal_escape->re_evaluate No Entrapment use_escape_agent->re_evaluate

Caption: Troubleshooting workflow for large cargo delivery.

References

Validation & Comparative

A Head-to-Head Battle of Cell-Penetrating Peptides: Antennapedia vs. TAT for Protein Transduction

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The effective delivery of therapeutic proteins and other macromolecules into cells remains a critical hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, acting as molecular vehicles to transport cargo across the cellular membrane. Among the most extensively studied CPPs are the Antennapedia peptide (Antp), derived from the Drosophila Antennapedia homeodomain, and the TAT peptide, originating from the HIV-1 trans-activator of transcription protein. This guide provides an objective comparison of their protein transduction efficiency, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Performance Snapshot: Transduction Efficiency and Cytotoxicity

Experimental evidence suggests that while both Antennapedia and TAT peptides are effective in mediating protein transduction, their efficiency and associated cytotoxicity can vary. Several studies have compared the performance of these and other CPPs, providing valuable insights for selecting the appropriate vector for a specific application.

A key study comparing the magnitude of uptake of different CPP-cargo conjugates found the following order of efficiency: polyarginine = transportan > Antennapedia > TAT.[1][2][3] This indicates that in this experimental context, Antennapedia demonstrates a higher transduction efficiency than TAT. Another study examining the delivery of a fluorescein-conjugated cargo reported the relative transduction efficacy as Rev > Antp > Tat > VP22, further supporting the observation that Antennapedia may be more efficient than TAT in certain applications.[4]

When considering the clinical potential of CPPs, cytotoxicity is a crucial factor. Research indicates that Antennapedia generally exhibits lower toxicity compared to TAT. One study established the following hierarchy of cytotoxicity: Antennapedia < TAT < transportan < polyarginine.[1] Notably, Antennapedia-peptide conjugates have been shown to have no significant toxicity at concentrations up to 100 μM.

Quantitative Comparison of Antennapedia and TAT Peptides
ParameterAntennapedia (Antp)TATKey Findings
Relative Transduction Efficiency Higher than TATLower than AntennapediaMultiple studies report a higher magnitude of uptake for Antennapedia-cargo conjugates compared to TAT-cargo conjugates.
Relative Cytotoxicity Lower than TATHigher than AntennapediaStudies consistently show that Antennapedia is less toxic to cells than TAT.

Delving into the Mechanisms: How Do They Get Inside?

The cellular uptake of Antennapedia and TAT peptides is a complex process that is not yet fully understood. Evidence suggests that both peptides can utilize multiple pathways to enter cells, and the dominant mechanism can depend on the cargo, concentration, and cell type.

Both Antennapedia and TAT have been shown to employ various endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid-raft-mediated endocytosis. However, a significant body of evidence points towards a predominant uptake mechanism involving lipid raft-dependent endocytosis that is independent of clathrin. The initial interaction with the cell surface is often mediated by binding to negatively charged glycosaminoglycans (GAGs), such as heparan sulfate proteoglycans.

Interestingly, for Antennapedia, a direct translocation across the plasma membrane has also been proposed. This process is thought to be energy-independent and dependent on a critical tryptophan residue within the peptide sequence.

Below are diagrams illustrating the proposed cellular uptake pathways for Antennapedia and TAT peptides.

Antennapedia_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Antp Antennapedia Peptide GAGs Glycosaminoglycans Antp->GAGs Binding DirectTranslocation Direct Translocation Antp->DirectTranslocation Tryptophan-dependent LipidRaft Lipid Raft GAGs->LipidRaft Clustering Endosome Endosome LipidRaft->Endosome Endocytosis Cytosol Cytosol DirectTranslocation->Cytosol EndosomalEscape Endosomal Escape Endosome->EndosomalEscape EndosomalEscape->Cytosol

Antennapedia Cellular Uptake Pathways

TAT_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT TAT Peptide GAGs Glycosaminoglycans TAT->GAGs Binding Macropinocytosis Macropinocytosis TAT->Macropinocytosis LipidRaft Lipid Raft GAGs->LipidRaft Clustering Endosome Endosome LipidRaft->Endosome Endocytosis Macropinosome Macropinosome Macropinocytosis->Macropinosome EndosomalEscape Endosomal Escape Macropinosome->EndosomalEscape Endosome->EndosomalEscape Cytosol Cytosol EndosomalEscape->Cytosol

TAT Cellular Uptake Pathways

Experimental Corner: Protocols for Evaluating Transduction Efficiency

To aid researchers in their evaluation of Antennapedia and TAT peptides, this section provides detailed methodologies for key experiments used to quantify protein transduction efficiency and cytotoxicity.

Quantifying Cellular Uptake by Flow Cytometry

Flow cytometry is a powerful technique to quantify the percentage of cells that have internalized a fluorescently labeled CPP-cargo conjugate and the relative amount of uptake per cell.

Flow_Cytometry_Workflow cluster_workflow Flow Cytometry Protocol for CPP Uptake start Seed cells in multi-well plates incubation Incubate with fluorescently labeled Antp/TAT-cargo start->incubation wash Wash cells to remove excess peptide incubation->wash trypsinize Trypsinize to detach cells and quench surface fluorescence wash->trypsinize resuspend Resuspend cells in FACS buffer trypsinize->resuspend analyze Analyze on flow cytometer resuspend->analyze end Quantify mean fluorescence intensity and % positive cells analyze->end

References

A Head-to-Head Battle: Penetratin vs. Transportan for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of RNA interference (RNAi) therapeutics, the effective delivery of small interfering RNA (siRNA) into target cells remains a critical hurdle. Cell-penetrating peptides (CPPs), such as Penetratin and Transportan, have emerged as promising non-viral vectors for siRNA delivery. This guide provides a comparative analysis of the efficacy of Penetratin and Transportan for siRNA delivery, supported by experimental data, to aid researchers in selecting the optimal delivery vehicle for their studies.

At a Glance: Penetratin vs. Transportan for siRNA Delivery

While both Penetratin and Transportan can facilitate the intracellular delivery of siRNA, studies suggest that Transportan-based delivery systems may offer superior efficiency in terms of both siRNA internalization and subsequent gene silencing. A direct comparative study developing conjugates of these CPPs with cationic peptides found that Transportan-based conjugates resulted in high siRNA internalization and robust gene silencing activity, whereas Penetratin-based conjugates did not yield significant gene knockdown[1].

It is important to note that the efficacy of CPP-mediated siRNA delivery is highly dependent on the specific experimental conditions, including the method of complex formation (covalent vs. non-covalent), the molar ratio of peptide to siRNA, the cell type, and the target gene.

Quantitative Comparison of Gene Silencing Efficacy

The following tables summarize quantitative data on the gene silencing efficacy of Penetratin and Transportan from various studies. It is crucial to interpret this data with caution, as the experimental conditions differ between studies, preventing a direct, perfectly controlled comparison.

Table 1: Gene Silencing Efficacy of Penetratin-siRNA Complexes

Target GeneCell LinesiRNA ConcentrationMolar Ratio (Peptide:siRNA)Knockdown EfficiencyStudy Reference
p38 MAP kinaseMurine L929 fibroblasts10 µMCovalent Conjugate~20%Moschos et al.
p38 MAP kinaseMouse Lung (in vivo)Not SpecifiedCovalent Conjugate~47%Moschos et al.[2]
LuciferaseHeLa500 nMCovalent ConjugateNo significant knockdownMeade et al.[3]

Note: The data presented is from different studies and experimental conditions may vary.

Table 2: Gene Silencing Efficacy of Transportan-siRNA Complexes

Target GeneCell LinesiRNA ConcentrationMolar Ratio (Peptide:siRNA)Knockdown EfficiencyStudy Reference
LuciferaseFRSK cellsNot SpecifiedCovalent ConjugateSignificant reductionIshihara et al.[1]
Influenza Virus NP geneMDCK and A549 cellsNot SpecifiedNot SpecifiedMore efficient than TPA study on a Transportan derivative[4]
LuciferaseHeLa500 nMCovalent ConjugateNo significant knockdownMeade et al.

Note: The data presented is from different studies and experimental conditions may vary. The study by Ishihara et al. demonstrated high silencing activity but did not provide a specific percentage. The study on the Transportan derivative suggests the potential for high efficacy with Transportan-based systems.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published findings. Below are representative protocols for the formation of CPP-siRNA complexes and cellular transfection.

Protocol 1: Non-Covalent Complex Formation of Penetratin-siRNA
  • Preparation of Stock Solutions:

    • Dissolve Penetin in sterile, RNase-free water to a final concentration of 1 mM.

    • Resuspend siRNA in RNase-free buffer to a final concentration of 20 µM.

  • Complex Formation:

    • For a desired molar ratio (e.g., 20:1), mix the appropriate volumes of the Penetratin and siRNA stock solutions in a sterile, RNase-free microcentrifuge tube.

    • Incubate the mixture at room temperature for 30 minutes to allow for complex formation. The final concentration of the complex will depend on the experimental requirements.

  • Cellular Transfection:

    • Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

    • Replace the cell culture medium with serum-free medium.

    • Add the prepared Penetratin-siRNA complexes to the cells and incubate for 4 hours at 37°C.

    • After the incubation period, add serum-containing medium and continue to culture the cells for 24-72 hours before assessing gene knockdown.

Protocol 2: Covalent Conjugation of Transportan-siRNA (via disulfide bond)
  • Modification of siRNA and Peptide:

    • Synthesize or purchase a thiol-modified siRNA.

    • Synthesize or purchase Transportan with a reactive disulfide group (e.g., pyridyl disulfide).

  • Conjugation Reaction:

    • Dissolve the thiol-modified siRNA and the activated Transportan peptide in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Mix the two components at a desired molar ratio and allow the reaction to proceed at room temperature for several hours or overnight.

  • Purification of the Conjugate:

    • Purify the Transportan-siRNA conjugate from the unreacted components using a suitable method, such as HPLC.

  • Cellular Transfection:

    • Follow the same procedure as for the non-covalent complex transfection (Protocol 1, step 3), using the purified Transportan-siRNA conjugate at the desired final concentration.

Cellular Uptake and Gene Silencing Pathway

The delivery of siRNA by CPPs involves a series of steps, from the initial interaction with the cell membrane to the final release of the siRNA into the cytoplasm to initiate gene silencing. The primary mechanisms of uptake are thought to be endocytosis and direct translocation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cpp_siRNA CPP-siRNA Complex endosome Endosome cpp_siRNA->endosome Endocytosis cytoplasm Cytoplasm cpp_siRNA->cytoplasm Direct Translocation membrane endosome->cytoplasm Endosomal Escape risc RISC Loading cytoplasm->risc cleavage mRNA Cleavage risc->cleavage silencing Gene Silencing cleavage->silencing

General workflow of CPP-mediated siRNA delivery and gene silencing.

The diagram above illustrates the two primary proposed pathways for the cellular uptake of CPP-siRNA complexes: endocytosis and direct translocation. Following internalization, the siRNA must escape from the endosome (if taken up via endocytosis) to reach the cytoplasm. In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary mRNA, leading to gene silencing.

Conclusion

Based on available comparative data, Transportan-based siRNA delivery systems appear to hold an advantage over Penetratin in terms of achieving higher internalization and more potent gene silencing. However, the success of any CPP-mediated delivery is highly context-dependent. Researchers should carefully optimize delivery parameters for their specific application. The protocols and mechanistic insights provided in this guide offer a starting point for the rational design and execution of siRNA delivery experiments using these two prominent cell-penetrating peptides.

References

A Comparative Analysis of Cytotoxicity: Antennapedia Peptide vs. Polyarginine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cell-penetrating peptides (CPPs), both Antennapedia peptide (also known as Penetratin) and polyarginine peptides have emerged as prominent vectors for intracellular delivery of various cargo. However, their utility is intrinsically linked to their cytotoxic profiles. This guide provides an objective comparison of the cytotoxicity of Antennapedia and polyarginine peptides, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate CPP for their specific applications.

Quantitative Cytotoxicity Data

The cytotoxic effects of Antennapedia and polyarginine peptides have been evaluated across various cell lines and assays. The following table summarizes key quantitative data from comparative studies. In general, studies indicate that this compound exhibits lower cytotoxicity compared to polyarginine.[1][2]

PeptideCell Line(s)AssayKey FindingsReference
Antennapedia (rhodamine-labelled) HeLa, A549, CHONot specifiedMean EC50 for toxicity: 17 µM[1]
Polyarginine (rhodamine-labelled) HeLa, A549, CHONot specifiedMean EC50 for toxicity: 10 µM[1]
Antennapedia (Penetratin) Caco-2Cytotox Red & AlamarBlueNo evident cytotoxic effect at concentrations up to 50 µM.[3]
Polyarginine (R8 and R9) Caco-2Cytotox Red & AlamarBlueNo evident cytotoxic effect at concentrations up to 50 µM.
Antennapedia-peptide conjugate Not specifiedNot specifiedNo significant toxicity observed even at 100 µM.
Polyarginine-peptide conjugate Not specifiedNot specifiedToxicity is higher than Antennapedia conjugates.
Polyarginine (R6-AANCK) DU145Not specifiedShowed significant toxicity, with 15% and 30% cytotoxicity at 50 µM and 100 µM, respectively, after 2 hours.

Note: The cytotoxicity of polyarginine can be dependent on the number of arginine residues. For instance, one study showed that polyarginine peptides with 5, 7, 9, and 11 residues displayed negligible cytotoxicity in A549 cells, even at high concentrations. Conversely, another study indicated that increasing the fatty acid chain length on polyarginine led to enhanced toxicity.

Mechanisms of Cytotoxicity

The differential cytotoxicity between Antennapedia and polyarginine peptides can be attributed to their distinct mechanisms of interaction with the cell membrane and intracellular components.

Antennapedia (Penetratin): The cellular uptake of Antennapedia is a two-step process that begins with the peptide binding to the cell surface lipids, followed by a translocation step that is dependent on its tryptophan residues. The mechanism is proposed to involve the formation of inverted micelles, a process that is less disruptive to the overall membrane integrity.

Polyarginine: Arginine-rich peptides, like polyarginine, interact strongly with negatively charged components of the cell membrane, which can lead to membrane destabilization and pore formation. The guanidinium headgroup of arginine is critical for this interaction and the subsequent cellular uptake. Recent studies also suggest a mechanism of toxicity where arginine-rich CPPs coat cellular nucleic acids (DNA and RNA), leading to the displacement of essential DNA- and RNA-binding proteins, thereby disrupting critical cellular processes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity studies. Below are representative protocols for common cytotoxicity assays used to evaluate CPPs.

MTS Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., A549, HeLa, or HEK 293T) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of the Antennapedia and polyarginine peptides in serum-free cell culture medium. Remove the existing medium from the wells and add the peptide solutions at the desired concentrations.

  • Incubation: Incubate the cells with the peptides for a specified duration (e.g., 2, 24, or 48 hours).

  • MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent to each well containing 100 µL of medium.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Lactate Dehydrogenase (LDH) Leakage Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium, which is an indicator of plasma membrane damage.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol.

  • Incubation: Incubate the cells with the peptides for the desired time period (e.g., 10 minutes to 24 hours).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix a sample of the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm. The amount of LDH released is proportional to the number of lysed cells. Results are often expressed as a percentage of the positive control (cells treated with a lysis buffer).

Visualized Experimental Workflow and Logic

To further clarify the experimental process and the underlying logic of comparing CPP cytotoxicity, the following diagrams are provided.

G Experimental Workflow for CPP Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Add peptides to cells B->D C Prepare serial dilutions of Antennapedia & Polyarginine C->D E Incubate for desired time D->E F Perform cytotoxicity assay (e.g., MTS or LDH) E->F G Measure absorbance F->G H Calculate % cell viability or % cytotoxicity G->H I Compare results for Antennapedia vs. Polyarginine H->I G Proposed Cytotoxicity Mechanisms cluster_antp Antennapedia (Penetratin) cluster_polyarg Polyarginine A Interaction with membrane lipids B Tryptophan-dependent translocation A->B C Formation of inverted micelles B->C D Lower membrane disruption C->D E Strong electrostatic interaction with membrane F Membrane destabilization and pore formation E->F G Binding to intracellular DNA/RNA E->G I Higher membrane disruption & cellular dysfunction F->I H Displacement of essential proteins G->H H->I

References

Methods to quantify intracellular delivery of Antennapedia peptide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Quantifying Intracellular Delivery of Antennapedia Peptide

The this compound, a cell-penetrating peptide (CPP) derived from the Drosophila melanogaster Antennapedia homeodomain, has emerged as a powerful tool for delivering a wide array of cargo molecules into cells. Its ability to translocate across the cell membrane makes it a valuable vector in research and for potential therapeutic applications. For researchers and drug development professionals, accurately quantifying the intracellular delivery of the this compound is crucial for evaluating its efficacy and understanding its mechanisms of action. This guide provides a comprehensive comparison of key methods used for this purpose, complete with experimental data, detailed protocols, and visual workflows.

Comparison of Quantitative Methods

Several techniques are available to quantify the intracellular uptake of the this compound, each with its own advantages and limitations. The primary methods include fluorescence-based techniques, such as confocal microscopy and flow cytometry, and mass spectrometry-based approaches like MALDI-TOF MS. Functional assays that measure the biological activity of a delivered cargo can also provide an indirect measure of uptake.

A study directly comparing a fluorometry-based method and MALDI-TOF mass spectrometry for a fluorescently and biotinylated labeled Antennapedia (Penetratin) analogue found consistent quantitative and qualitative results between the two techniques. This suggests that when properly controlled, different methodologies can yield comparable data.

Below is a summary of quantitative data from studies comparing the uptake of this compound (Penetratin) with other cell-penetrating peptides, offering insights into its relative efficiency.

Table 1: Comparison of Uptake Efficiency of Different Cell-Penetrating Peptides

Cell-Penetrating PeptideUptake Magnitude (Relative to TAT)Cell Lines TestedMethod of QuantificationReference
Antennapedia (Penetratin) > TATHeLa, A549, CHOFlow Cytometry
Polyarginine> AntennapediaHeLa, A549, CHOFlow Cytometry
Transportan> AntennapediaHeLa, A549, CHOFlow Cytometry
TATBaselineHeLa, A549, CHOFlow Cytometry
Knotted-1 homeodomain peptide> Antennapedia (Penetratin)CHOMALDI-TOF MS
Engrailed-2 homeodomain peptide< Antennapedia (Penetratin)CHOMALDI-TOF MS
HoxA-13 homeodomain peptide< Antennapedia (Penetratin)CHOMALDI-TOF MS

Experimental Protocols and Workflows

Detailed methodologies are critical for reproducible and accurate quantification. The following sections provide step-by-step protocols for the most common techniques.

Quantitative Confocal Microscopy

Confocal microscopy allows for the visualization and quantification of fluorescently labeled this compound within specific subcellular compartments.

Experimental Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or COS-7) on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.

  • Peptide Labeling: Synthesize or procure this compound conjugated to a fluorescent dye (e.g., FITC, Rhodamine, or a far-red dye).

  • Incubation: Replace the culture medium with serum-free medium containing the fluorescently labeled this compound at the desired concentration (e.g., 5-10 µM). Incubate for a specified time (e.g., 1-4 hours) at 37°C.

  • Washing: Remove the peptide-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular peptide.

  • Counterstaining (Optional): To visualize the nucleus and other organelles, incubate cells with appropriate dyes (e.g., DAPI for the nucleus).

  • Imaging: Mount the coverslips or place the dish on the confocal microscope stage. Acquire z-stack images to capture the full volume of the cells.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within the cells or specific subcellular regions.

Workflow for Quantitative Confocal Microscopy:

cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture 1. Plate cells on glass-bottom dish peptide_incubation 2. Incubate with fluorescent This compound cell_culture->peptide_incubation washing 3. Wash to remove extracellular peptide peptide_incubation->washing counterstaining 4. Counterstain organelles (optional) washing->counterstaining confocal_imaging 5. Acquire z-stack images with confocal microscope counterstaining->confocal_imaging image_analysis 6. Quantify intracellular fluorescence intensity confocal_imaging->image_analysis

Quantitative Confocal Microscopy Workflow
Flow Cytometry

Flow cytometry provides a high-throughput method to quantify the mean fluorescence of a large population of cells that have taken up a fluorescently labeled this compound.

Experimental Protocol:

  • Cell Culture: Grow cells in suspension or detach adherent cells to obtain a single-cell suspension.

  • Peptide Labeling: Use a fluorescently labeled this compound.

  • Incubation: Resuspend the cells in serum-free medium containing the fluorescent peptide at the desired concentration and incubate for the desired time at 37°C.

  • Washing: Pellet the cells by centrifugation and wash them three times with cold PBS to remove extracellular peptide.

  • Trypsin Treatment (Optional but Recommended): To remove membrane-bound peptide, incubate the cells with trypsin for a short period (e.g., 5-10 minutes) at 37°C, followed by washing.

  • Resuspension: Resuspend the final cell pellet in FACS buffer (e.g., PBS with 1% BSA).

  • Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

Workflow for Flow Cytometry Analysis:

cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_suspension 1. Prepare single-cell suspension peptide_incubation 2. Incubate with fluorescent This compound cell_suspension->peptide_incubation washing 3. Wash to remove extracellular peptide peptide_incubation->washing trypsinization 4. Trypsinize to remove membrane-bound peptide washing->trypsinization resuspend 5. Resuspend in FACS buffer trypsinization->resuspend flow_cytometry 6. Analyze on flow cytometer resuspend->flow_cytometry quantify 7. Quantify mean fluorescence intensity flow_cytometry->quantify

Flow Cytometry Quantification Workflow
MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry offers a label-free and highly specific method to quantify the absolute amount of intact internalized this compound.

Experimental Protocol:

  • Cell Culture and Incubation: Culture cells and incubate with the unlabeled this compound as described for the other methods.

  • Washing and Cell Lysis: After incubation, wash the cells thoroughly with PBS. Lyse the cells using a suitable lysis buffer.

  • Internal Standard: Add a known amount of a stable isotope-labeled version of the this compound to the cell lysate as an internal standard.

  • Purification: Purify the peptide from the cell lysate, for example, by using solid-phase extraction.

  • Sample Preparation for MALDI-TOF: Mix the purified peptide sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto the MALDI target plate.

  • Mass Spectrometry Analysis: Acquire mass spectra in a MALDI-TOF mass spectrometer.

  • Quantification: Determine the amount of internalized peptide by comparing the signal intensity of the analyte peptide with that of the internal standard.

Workflow for MALDI-TOF MS Quantification:

cluster_prep Sample Preparation cluster_analysis MS Analysis & Quantification incubation 1. Incubate cells with This compound lysis 2. Wash cells and lyse incubation->lysis add_is 3. Add internal standard lysis->add_is purification 4. Purify peptide from lysate add_is->purification spotting 5. Spot sample with matrix on target plate purification->spotting ms_analysis 6. Acquire mass spectra spotting->ms_analysis quantification 7. Quantify based on internal standard ms_analysis->quantification

MALDI-TOF MS Quantification Workflow

This compound Uptake Mechanisms

The intracellular uptake of the this compound is a complex process that can occur through two main pathways: direct translocation across the plasma membrane and endocytosis. At lower concentrations, direct translocation is thought to be the predominant mechanism, while at higher concentrations, endocytotic pathways become more involved. Studies have shown that the endocytosis of this compound can be lipid raft-dependent and clathrin-independent.

Signaling Pathway for Lipid Raft-Mediated Endocytosis:

The precise signaling cascade for Antennapedia-mediated endocytosis is still an area of active research. However, a general model for lipid raft-mediated endocytosis involves the clustering of the peptide in cholesterol- and sphingolipid-rich microdomains of the plasma membrane, known as lipid rafts. This clustering can trigger signaling events that lead to membrane invagination and the formation of endocytic vesicles.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol antp This compound binding 1. Binding to Membrane Surface antp->binding raft Lipid Raft clustering 2. Clustering in Lipid Rafts raft->clustering binding->raft Interaction invagination 3. Membrane Invagination clustering->invagination Triggers endosome 4. Endosome Formation invagination->endosome Internalization escape 5. Endosomal Escape endosome->escape cargo_release 6. Intracellular Cargo Release escape->cargo_release

Validating Endosomal Escape of Penetratin-Delivered Cargo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic cargo into the cytoplasm is a critical hurdle in drug development. Cell-penetrating peptides (CPPs), such as Penetratin, offer a promising strategy to overcome the cell membrane barrier. However, a significant challenge remains: ensuring the cargo escapes from endosomes to reach its intracellular target. This guide provides a comparative overview of key methods used to validate and quantify the endosomal escape of Penetratin-delivered cargo, alongside alternative delivery systems. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy for your research.

Comparative Analysis of Endosomal Escape Efficiency

The efficiency of endosomal escape is a critical parameter for evaluating the effectiveness of any intracellular delivery system. The following tables summarize quantitative data from various studies, comparing the endosomal escape of cargo delivered by Penetratin with other CPPs and alternative delivery technologies.

Delivery VehicleCargoCell LineEndosomal Escape Efficiency (%)Measurement Method
Penetratin NI1C (protein)Flp-In 2932 - 5%Biotin Ligase Assay[1]
TAT NI1C (protein)Flp-In 293UndetectableBiotin Ligase Assay[1]
dfTAT (dimeric TAT) Various-HighNot specified[2][3]
Cyclic CPP (cFΦR4) Various-4-12 fold higher than Penetratin/TATNot specified[4]
pH-Responsive Polymer siRNA-~10%Hemolysis Assay
Lipid Nanoparticles (LNPs) mRNA-<10%Not specified

Table 1: Comparative Endosomal Escape Efficiency of Different Delivery Systems. This table highlights the variability in endosomal escape efficiency across different delivery vectors. While Penetratin shows modest escape, advanced systems like dimeric TAT and cyclic CPPs demonstrate significantly higher efficiencies.

Key Methodologies for Validating Endosomal Escape

A variety of assays are available to assess endosomal escape, each with its own advantages and limitations. Below, we detail the experimental protocols for four commonly used methods.

Calcein Leakage Assay

This straightforward, fluorescence-based assay detects the disruption of endosomal membranes. Calcein, a fluorescent dye, is loaded into endosomes. Upon endosomal rupture, calcein is released into the cytoplasm, leading to a diffuse cytosolic fluorescence signal.

Experimental Protocol:

  • Cell Seeding: Seed cells in a glass-bottom dish or 96-well plate to achieve 80-90% confluency on the day of the experiment.

  • Incubation with Delivery Agent: Treat the cells with the Penetratin-cargo conjugate at the desired concentration for 2-4 hours at 37°C.

  • Calcein Loading: Add Calcein AM (a cell-permeant, non-fluorescent precursor) to the cell culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C. Inside the cell, esterases convert Calcein AM to the fluorescent, membrane-impermeable calcein.

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular Penetratin-cargo and calcein.

  • Imaging: Immediately image the cells using a fluorescence microscope. A diffuse green fluorescence throughout the cytoplasm indicates endosomal escape, while a punctate pattern suggests endosomal entrapment.

G cluster_workflow Calcein Leakage Assay Workflow cluster_interpretation Interpretation start Seed Cells incubate_penetratin Incubate with Penetratin-Cargo start->incubate_penetratin load_calcein Load with Calcein AM incubate_penetratin->load_calcein wash Wash Cells load_calcein->wash image Fluorescence Microscopy wash->image punctate Punctate Fluorescence (Endosomal Entrapment) image->punctate Result 1 diffuse Diffuse Fluorescence (Endosomal Escape) image->diffuse Result 2

Calcein Leakage Assay Workflow
Chloroquine Release Assay

Chloroquine is a lysosomotropic agent that accumulates in endosomes and lysosomes, increasing their pH and causing osmotic swelling and rupture. This assay is often used to demonstrate that a delivery system can enhance the release of co-administered molecules from endosomes.

Experimental Protocol:

  • Cell Seeding: Plate cells in a suitable format for the desired readout (e.g., 96-well plate for a plate reader-based assay).

  • Co-incubation: Treat cells with the Penetratin-cargo conjugate along with a fluorescently labeled cargo (e.g., dextran-FITC) in the presence or absence of a sub-optimal concentration of chloroquine (e.g., 50-100 µM).

  • Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C.

  • Washing: Wash the cells with PBS to remove non-internalized compounds.

  • Analysis: Quantify the cytosolic fluorescence of the reporter cargo using fluorescence microscopy or flow cytometry. An increase in cytosolic fluorescence in the presence of both Penetratin-cargo and chloroquine, compared to each treatment alone, suggests that Penetratin facilitates endosomal escape.

G cluster_workflow Chloroquine Release Assay Workflow cluster_interpretation Interpretation start Seed Cells co_incubate Co-incubate with Penetratin-Cargo, Reporter, and +/- Chloroquine start->co_incubate incubate Incubate (4-6h) co_incubate->incubate wash Wash Cells incubate->wash analyze Analyze Cytosolic Fluorescence wash->analyze no_enhancement No significant increase in cytosolic fluorescence analyze->no_enhancement Control enhancement Increased cytosolic fluorescence analyze->enhancement Penetratin + Chloroquine

Chloroquine Release Assay Workflow
Split-GFP Complementation Assay

This assay provides a more direct and quantitative measure of cytosolic delivery. The cargo is fused to a small, non-fluorescent fragment of Green Fluorescent Protein (GFP), while the larger fragment is expressed in the cytoplasm of the host cells. Complementation of the two fragments, and thus fluorescence, only occurs if the cargo escapes the endosome.

Experimental Protocol:

  • Cell Line Generation: Establish a stable cell line expressing the large fragment of GFP (GFP1-10).

  • Cell Seeding: Seed the GFP1-10 expressing cells in a 96-well plate.

  • Treatment: Add the Penetratin-cargo fused to the small GFP fragment (GFP11) to the cells at various concentrations.

  • Incubation: Incubate for 24-48 hours to allow for internalization, endosomal escape, and GFP complementation.

  • Fluorescence Measurement: Measure the GFP fluorescence using a plate reader or flow cytometer. The fluorescence intensity is directly proportional to the amount of cargo that has reached the cytoplasm.

G cluster_workflow Split-GFP Complementation Assay Workflow cluster_mechanism Mechanism of Detection start Seed GFP1-10 expressing cells treat Treat with Penetratin-Cargo-GFP11 start->treat incubate Incubate (24-48h) treat->incubate measure Measure GFP Fluorescence incubate->measure endosome Penetratin-Cargo-GFP11 in Endosome (No Fluorescence) cytosol Cytosolic Penetratin-Cargo-GFP11 endosome->cytosol Endosomal Escape complementation GFP Complementation (Fluorescence) cytosol->complementation gfp1 gfp1 -10 Cytosolic GFP1-10 -10->complementation

Split-GFP Complementation Assay
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

The SLEEQ assay is a highly sensitive and quantitative method for measuring endosomal escape. It utilizes a split NanoLuciferase system. The cargo is tagged with the small HiBiT peptide, and the large LgBiT fragment is expressed in the cytoplasm. Upon endosomal escape, HiBiT binds to LgBiT, reconstituting the luciferase enzyme and generating a luminescent signal.

Experimental Protocol:

  • Cell Line Generation: Generate a stable cell line expressing LgBiT in the cytosol.

  • Cell Seeding: Plate the LgBiT-expressing cells in a white, opaque 96-well plate.

  • Treatment: Add the Penetratin-cargo-HiBiT conjugate to the cells.

  • Incubation: Incubate for a defined period (e.g., 4 hours) to allow for uptake and escape.

  • Luminescence Measurement:

    • Measure the luminescence of the intact cells to quantify cytosolic cargo.

    • Lyse the cells with a detergent (e.g., digitonin) to measure the total cell-associated cargo (cytosolic + endosomal).

  • Calculation: The endosomal escape efficiency is calculated as the ratio of the luminescent signal from intact cells to the signal from lysed cells.

G cluster_workflow SLEEQ Assay Workflow cluster_principle Principle of Measurement start Seed LgBiT expressing cells treat Treat with Penetratin-Cargo-HiBiT start->treat incubate Incubate (4h) treat->incubate measure_intact Measure Luminescence (Intact Cells) incubate->measure_intact lyse Lyse Cells measure_intact->lyse measure_lysed Measure Luminescence (Lysed Cells) lyse->measure_lysed calculate Calculate Escape Efficiency measure_lysed->calculate intact_signal Luminescence from Intact Cells (Cytosolic Cargo) ratio Efficiency = Intact Signal / Lysed Signal intact_signal->ratio lysed_signal Luminescence from Lysed Cells (Total Cell-Associated Cargo) lysed_signal->ratio

SLEEQ Assay Workflow

Conclusion

Validating the endosomal escape of Penetratin-delivered cargo is essential for the successful development of CPP-based therapeutics. The choice of assay depends on the specific research question, available resources, and the desired level of quantification. While simple fluorescence-based methods like the calcein leakage assay provide a qualitative assessment, more advanced techniques such as the split-GFP and SLEEQ assays offer robust and quantitative data. This guide provides a framework for researchers to select and implement the most suitable methods for their studies, ultimately accelerating the development of effective intracellular drug delivery systems.

References

A Head-to-Head Comparison of Cell-Penetrating Peptides for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient in vivo delivery of therapeutic molecules remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as promising vectors capable of traversing cellular membranes to deliver a wide array of cargo. This guide provides an objective, data-driven comparison of commonly used CPPs for in vivo applications, focusing on their delivery efficiency, biodistribution, and toxicity.

Cell-penetrating peptides are typically short, cationic, or amphipathic peptides that can facilitate the cellular uptake of various molecular cargoes.[1] Their ability to overcome the cell membrane barrier has made them a focal point of research for enhancing the in vivo efficacy of drugs, proteins, and nucleic acids.[2] However, the in vivo performance of CPPs is influenced by a multitude of factors, including the CPP sequence, the nature of the cargo, and the animal model used. This guide synthesizes experimental data to offer a comparative overview of some of the most widely studied CPPs: TAT, Penetratin, and oligoarginine peptides.

In Vivo Performance Metrics: A Comparative Analysis

The in vivo efficacy of a CPP is determined by a balance of its delivery efficiency, biodistribution profile, and associated toxicity. The following tables summarize the available quantitative data for a head-to-head comparison of prominent CPPs. It is important to note that direct comparisons are challenging due to variations in experimental setups across different studies.

Biodistribution of CPPs in Murine Models

The biodistribution of CPPs is a critical factor in determining their therapeutic window and potential for off-target effects. Upon intravenous administration, many CPPs exhibit rapid clearance from the bloodstream and accumulation in various organs.

CPPAnimal ModelCargoKey Findings on Biodistribution
TAT MicePorphyrinHigher tumor uptake (6.32 ± 1.24% IA/g) compared to porphyrin alone (2.45 ± 0.88% IA/g) at 60 minutes post-injection. However, significant retention in non-target organs was observed.[3]
TAT MiceP22 Virus-Like Particles (VLPs)P22 VLP-mCherry-TAT showed significant accumulation in the liver, with higher fluorescence intensity at 48 hours post-injection compared to VLP-mCherry-8R and VLP-mCherry. Also showed fluorescence in the spleen, which was not observed with the other constructs.[4] Enhanced tissue distribution and retention in the lung.[4]
Polyarginine (r8) MiceP22 Virus-Like Particles (VLPs)P22 VLP-mCherry-8R demonstrated greater accumulation in the brain compared to the TAT-conjugated counterpart.
Polyarginine (r9) Mice (HT-1080 tumor-bearing)Fluorescent dye (Cy5)Following intravenous injection, r9 initially binds to the vasculature at the injection site and then redistributes primarily to the liver, with over 90% of the injected dose accumulating there within 30 minutes.
Activatable CPP (ACPP) Mice (HT-1080 tumor-bearing)Fluorescent dye (Cy5)ACPPs, which have their cationic charge masked, show broader tissue access, longer circulation times, and are cleared through both renal and hepatobiliary routes. This leads to less accumulation in the liver compared to their constantly active CPP counterparts.
In Vivo Toxicity of CPPs

Toxicity is a major hurdle for the clinical translation of CPPs. The cationic nature of many CPPs can lead to membrane disruption and other adverse effects.

CPPAnimal ModelMetricResult
Polyarginine (r9) MiceAcute ToxicityIntravenous administration of 5 µmol/kg was acutely toxic, leading to respiratory collapse within a minute. A dose of 2.5 µmol/kg was survived by 4 out of 5 mice.
Activatable CPP (ACPP) MiceAcute ToxicityAn uncleavable ACPP showed no toxicity at doses up to 50 µmol/kg, which is 20-fold higher than the maximum tolerated dose of the parent r9 CPP.
TAT MiceAcute ToxicityThe LD50 of TAT was found to be 27.244 mg/kg, classifying it as a highly toxic chemical.
CTP MiceAcute ToxicityThe LD50 of CTP was determined to be 21.345 mg/kg, also placing it in the category of highly toxic chemicals.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vivo studies. Below are generalized protocols for key experiments cited in this guide.

In Vivo Biodistribution Study Using Fluorescence Imaging

This protocol outlines the steps for assessing the biodistribution of a fluorescently labeled CPP-cargo conjugate in a murine model.

  • Preparation of CPP-Cargo Conjugate: The CPP is conjugated to a fluorescent probe (e.g., Cy5, Texas Red) and the cargo of interest. The final product is purified and sterilized.

  • Animal Model: Tumor-bearing nude mice (e.g., with HT-1080 xenografts) are commonly used.

  • Administration: The fluorescently labeled CPP-cargo conjugate (e.g., 10 nmol) is administered via intravenous (tail vein) injection.

  • In Vivo Imaging: At various time points post-injection (e.g., 30 minutes, 6 hours), the mice are anesthetized and imaged using an in vivo imaging system.

  • Ex Vivo Organ Imaging and Quantification: After the final in vivo imaging, the mice are euthanized. Organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain) are excised, and their fluorescence is imaged. For quantification, tissue samples are weighed and homogenized. The fluorescence intensity of the tissue homogenates is measured using a plate reader and compared to a standard curve to determine the concentration of the conjugate in each organ.

Assessment of Acute In Vivo Toxicity

This protocol describes a method to determine the acute toxicity of a CPP following intravenous administration in mice.

  • Peptide Preparation: The CPP is dissolved in a sterile vehicle, such as water or phosphate-buffered saline (PBS).

  • Animal Model: Nude mice are used for this study.

  • Administration: The CPP solution is injected as a bolus into the tail vein. A range of doses is tested to determine the lethal dose.

  • Observation: The animals are closely observed immediately after injection for signs of acute toxicity, such as respiratory collapse or vasodilation. Survival is monitored for at least 24 hours.

  • Data Analysis: The dose at which 50% of the animals die (LD50) is calculated. Bodyweight is measured before and 24 hours after injection as an indicator of toxicity.

Visualizing the Process: Experimental Workflow and Cellular Uptake

To better understand the process of in vivo CPP evaluation and the subsequent cellular events, the following diagrams illustrate a typical experimental workflow and the primary mechanism of cellular entry.

experimental_workflow cluster_prep Preparation cluster_admin Administration & Imaging cluster_analysis Analysis cluster_data Data Interpretation CPP_Cargo_Prep CPP-Cargo Conjugation & Fluorescent Labeling Injection Intravenous Injection of CPP-Cargo CPP_Cargo_Prep->Injection Animal_Model Animal Model Preparation (e.g., Tumor Xenograft) Animal_Model->Injection InVivo_Imaging In Vivo Fluorescence Imaging (Time-course) Injection->InVivo_Imaging Euthanasia Euthanasia & Organ Harvesting InVivo_Imaging->Euthanasia ExVivo_Imaging Ex Vivo Organ Imaging Euthanasia->ExVivo_Imaging Homogenization Tissue Homogenization Euthanasia->Homogenization Toxicity_Assessment Toxicity Assessment (e.g., LD50, Weight Loss) Euthanasia->Toxicity_Assessment Biodistribution_Profile Biodistribution Profile ExVivo_Imaging->Biodistribution_Profile Quantification Fluorescence Quantification Homogenization->Quantification Delivery_Efficiency Delivery Efficiency Quantification->Delivery_Efficiency Toxicity_Profile Toxicity Profile Toxicity_Assessment->Toxicity_Profile

Experimental workflow for in vivo CPP comparison.

Once the CPP-cargo complex reaches the target tissue, it must enter the cells to deliver its payload. The predominant mechanism for this is endocytosis.

cellular_uptake cluster_endocytosis Endocytosis Extracellular Extracellular Space (CPP-Cargo Complex) Plasma_Membrane Plasma Membrane Extracellular->Plasma_Membrane Binding Macropinocytosis Macropinocytosis Plasma_Membrane->Macropinocytosis Clathrin Clathrin-mediated Plasma_Membrane->Clathrin Caveolae Caveolae-dependent Plasma_Membrane->Caveolae Early_Endosome Early Endosome Macropinocytosis->Early_Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Cytosol Cytosol (Successful Cargo Release) Early_Endosome->Cytosol Endosomal Escape Lysosome Lysosome (Cargo Degradation) Late_Endosome->Lysosome Fusion Late_Endosome->Cytosol Endosomal Escape

Cellular uptake pathways for CPP-cargo complexes.

References

Assessing the Immunogenicity of Antennapedia Peptide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug and vaccine delivery systems is a cornerstone of modern therapeutics. Cell-penetrating peptides (CPPs), such as the Antennapedia peptide (Antp), have emerged as promising vectors for delivering therapeutic cargo, including antigenic peptides, into cells. A critical aspect of their preclinical and clinical evaluation is their immunogenicity – the ability to provoke an immune response. This guide provides a comparative assessment of the immunogenicity of this compound conjugates, supported by experimental data and detailed protocols, to aid researchers in this field.

Comparative Immunogenicity: Antennapedia vs. Other Delivery Systems

The immunogenicity of an this compound conjugate is significantly influenced by the nature of the conjugated antigen. Studies have shown that Antp can enhance the immune response to weakly immunogenic epitopes.

A key study compared the immunogenicity of a cytotoxic T cell epitope from the MUC1 tumor-associated antigen conjugated to either Antennapedia (Antp) or the TAT peptide, another well-known CPP. The results indicated that both Antp-MUC1 and TAT-MUC1 conjugates elicited comparable and potent immune responses in mice, as measured by in vivo cytotoxic T lymphocyte (CTL) assays and IFNγ ELISpot assays.[1][2][3] This suggests that for the MUC1 antigen, both CPPs are equally effective at inducing a specific T-cell response.

However, the efficacy of CPPs can be cargo-dependent. For instance, when conjugated to an epitope from the model antigen ovalbumin (OVA), the Antp-OVA conjugate was found to be immunogenic, whereas the TAT-OVA conjugate was not.[1] This highlights the importance of empirical testing for each specific antigen-CPP combination.

While direct quantitative comparisons across a wide range of CPPs are limited in publicly available literature, the existing data underscores the potential of Antp as an effective enhancer of antigen-specific immunity.

Experimental Data Summary

The following tables summarize qualitative and conceptual quantitative findings from comparative immunogenicity studies involving this compound conjugates. Due to the variability in experimental setups and reporting across different studies, a standardized quantitative comparison is challenging. The data presented here is synthesized from the available literature to provide a comparative overview.

Table 1: In Vivo Cytotoxic T Lymphocyte (CTL) Assay Results

Conjugate/ControlTarget AntigenResult
Antp-MUC1MUC1High level of specific cell lysis, comparable to TAT-MUC1[1]
TAT-MUC1MUC1High level of specific cell lysis, comparable to Antp-MUC1
Antp-OVAOvalbuminSignificant specific cell lysis
TAT-OVAOvalbuminNo significant specific cell lysis
Unconjugated PeptideMUC1/OVALow to negligible specific cell lysis

Table 2: IFNγ ELISpot Assay Results

Conjugate/ControlTarget AntigenResult
Antp-MUC1MUC1High number of IFNγ-secreting cells, similar to TAT-MUC1
TAT-MUC1MUC1High number of IFNγ-secreting cells, similar to Antp-MUC1
Antp-OVAOvalbuminSignificant number of IFNγ-secreting cells
TAT-OVAOvalbuminNo significant increase in IFNγ-secreting cells
Unconjugated PeptideMUC1/OVALow number of IFNγ-secreting cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of immunogenicity studies. Below are protocols for the key experiments cited in this guide.

In Vivo Cytotoxic T Lymphocyte (CTL) Assay

This assay measures the ability of cytotoxic T lymphocytes, induced by vaccination with the peptide conjugate, to kill target cells presenting the specific antigen in a living animal.

Materials:

  • Peptide conjugate (e.g., Antp-antigen)

  • Control peptide (unconjugated antigen)

  • Syngeneic splenocytes (from a non-immunized mouse)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • Phosphate-buffered saline (PBS)

  • Mice for immunization and as a source of splenocytes

Procedure:

  • Immunization: Immunize mice with the Antp-antigen conjugate or control peptide according to the desired schedule.

  • Target Cell Preparation:

    • Harvest splenocytes from a naive syngeneic mouse.

    • Divide the splenocytes into two populations.

    • Pulse one population with the target peptide antigen (the epitope recognized by the CTLs) and label with a high concentration of CFSE (CFSEhigh).

    • Leave the second population unpulsed and label with a low concentration of CFSE (CFSElow). This serves as an internal control.

  • Adoptive Transfer: Mix the CFSEhigh and CFSElow populations at a 1:1 ratio and inject intravenously into the immunized mice.

  • Analysis: After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice.

  • Prepare single-cell suspensions and analyze by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

  • Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100 where the ratio is (number of CFSEhigh cells) / (number of CFSElow cells).

IFNγ ELISpot Assay

This assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFNγ) upon re-stimulation with the antigen.

Materials:

  • ELISpot plates pre-coated with anti-IFNγ capture antibody

  • Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice

  • The specific peptide antigen for re-stimulation

  • Biotinylated anti-IFNγ detection antibody

  • Streptavidin-alkaline phosphatase (or similar enzyme conjugate)

  • Substrate for the enzyme (e.g., BCIP/NBT)

  • Complete cell culture medium

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs from the immunized mice.

  • Plating: Add the cells to the wells of the pre-coated ELISpot plate.

  • Stimulation: Add the specific peptide antigen to the wells to re-stimulate the T cells. Include positive (e.g., mitogen) and negative (no peptide) controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours. During this time, activated T cells will secrete IFNγ, which is captured by the antibodies on the plate.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-IFNγ detection antibody and incubate.

    • Wash the plate and add the enzyme conjugate (e.g., streptavidin-AP).

    • Wash the plate and add the substrate. Colored spots will develop where IFNγ was secreted.

  • Analysis: Stop the reaction and count the number of spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFNγ-secreting cells.

Visualizing the Mechanism of Action

The enhanced immunogenicity of this compound conjugates is attributed to their efficient delivery of antigens to antigen-presenting cells (APCs), such as dendritic cells, and subsequent processing for presentation to T cells.

Experimental Workflow for Assessing Immunogenicity

G cluster_immunization Immunization Phase cluster_ctl In Vivo CTL Assay cluster_elispot IFNγ ELISpot Assay Immunization Mice immunized with Antp-Antigen Conjugate Adoptive_Transfer Adoptive Transfer of Target Cells Immunization->Adoptive_Transfer Splenocyte_Isolation Isolate Splenocytes Immunization->Splenocyte_Isolation Control_Immunization Control mice immunized with Unconjugated Antigen Control_Immunization->Adoptive_Transfer Control_Immunization->Splenocyte_Isolation Target_Prep Prepare CFSE-labeled Target Cells Target_Prep->Adoptive_Transfer FACS_Analysis Flow Cytometry Analysis of Splenocytes Adoptive_Transfer->FACS_Analysis CTL_Result Calculate % Specific Lysis FACS_Analysis->CTL_Result Antigen_Restimulation Re-stimulate with Antigen in ELISpot Plate Splenocyte_Isolation->Antigen_Restimulation Spot_Development Develop and Count Spots Antigen_Restimulation->Spot_Development ELISPOT_Result Quantify IFNγ-secreting cells Spot_Development->ELISPOT_Result

Caption: Workflow for in vivo CTL and IFNγ ELISpot assays.

Signaling Pathway: Antigen Presentation of Antp-Conjugates

This compound facilitates the delivery of conjugated antigens into the cytoplasm of APCs, which can then be processed and presented by both MHC class I and class II molecules, leading to the activation of both CD8+ and CD4+ T cells.

G cluster_uptake Antigen Uptake cluster_processing Antigen Processing & Presentation Antp_Antigen Antp-Antigen Conjugate Endocytosis Endocytosis Antp_Antigen->Endocytosis Energy-dependent Direct_Translocation Direct Translocation Antp_Antigen->Direct_Translocation Energy-independent APC Antigen Presenting Cell (APC) Endosome Endosome Endocytosis->Endosome Cytosol Cytosol Direct_Translocation->Cytosol Endosome->Cytosol Endosomal Escape MHC_II MHC Class II Endosome->MHC_II Lysosomal Pathway Proteasome Proteasome Cytosol->Proteasome ER Endoplasmic Reticulum Cytosol->ER TAP-independent Proteasome->ER TAP-dependent MHC_I MHC Class I ER->MHC_I Cell_Surface Cell Surface MHC_I->Cell_Surface MHC_II->Cell_Surface CD8_Activation CD8+ T Cell Activation Cell_Surface->CD8_Activation pMHC I CD4_Activation CD4+ T Cell Activation Cell_Surface->CD4_Activation pMHC II

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Antennapedia Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management of laboratory materials is paramount to ensuring safety and environmental responsibility. Antennapedia peptide, a cell-penetrating peptide widely used in research, requires careful handling and disposal due to its biological activity and the general principle of treating all non-fully characterized synthetic peptides with caution. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety protocols for chemical waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is crucial. While a Safety Data Sheet (SDS) for a FAM-labeled this compound indicates it is not classified as a dangerous substance under the Globally Harmonized System (GHS), it also notes that the hazards have not been fully investigated.[1] Therefore, it is prudent to handle it as a potentially hazardous chemical.[2]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential for handling.

  • Eye Protection: Safety goggles or a face shield must be worn to prevent eye contact.[3]

  • Lab Coat: A buttoned lab coat should be worn to protect against skin contact.[3]

All handling of this compound, especially in its lyophilized (powder) form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on its form (liquid or solid) and must always adhere to your institution's specific environmental health and safety (EHS) guidelines.

Liquid waste containing this compound, such as unused solutions or contaminated buffers, should be chemically inactivated before disposal. This typically involves hydrolysis to break down the peptide bonds.

Experimental Protocol for Liquid Waste Inactivation:

  • Select an Inactivation Reagent: Common reagents for peptide inactivation include:

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • 10% Bleach Solution (final concentration of 0.5-1.0% sodium hypochlorite)

  • Inactivation Procedure:

    • In a designated chemical fume hood, carefully add the liquid peptide waste to the chosen inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.

    • Allow for sufficient contact time to ensure complete degradation of the peptide. For acid or base hydrolysis, a minimum of 24 hours is recommended. For a bleach solution, a minimum of 30-60 minutes is suggested.

  • Neutralization:

    • After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0.

    • For acidic solutions (e.g., after HCl treatment), slowly add a base such as sodium bicarbonate or sodium hydroxide.

    • For basic solutions (e.g., after NaOH treatment), slowly add a weak acid.

  • Final Disposal:

    • Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if this complies with local and institutional wastewater regulations . Always consult your EHS office before disposing of any chemical waste down the drain.

Solid waste contaminated with this compound includes items like pipette tips, gloves, vials, and absorbent paper. This waste must be segregated and disposed of as hazardous chemical waste.

Procedure for Solid Waste Disposal:

  • Segregation: Collect all contaminated solid waste in a dedicated, leak-proof container clearly labeled as "Hazardous Chemical Waste" and listing "this compound" as a contaminant. High-density polyethylene (HDPE) containers are generally suitable.

  • Storage: Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.

Quantitative Data for Peptide Disposal

The following table summarizes general quantitative parameters for the chemical decontamination of peptide waste. Note that these are general guidelines, and the specific toxicological properties of this compound have not been fully investigated.

ParameterRecommendationRationaleSource(s)
Inactivation Reagent 1 M HCl or 1 M NaOHEffective for peptide bond hydrolysis through chemical degradation.
10% Bleach SolutionProvides a final concentration of 0.5-1.0% sodium hypochlorite for inactivation.
Inactivation Time Minimum 24 hours (for HCl/NaOH)Ensures complete degradation of the peptide.
Minimum 30-60 minutes (for bleach)Sufficient contact time for deactivation.
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally a requirement for institutional wastewater streams.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_waste_generation Waste Generation cluster_waste_type Waste Segregation cluster_liquid_treatment Liquid Waste Treatment cluster_solid_treatment Solid Waste Management Waste This compound Waste Liquid Liquid Waste (e.g., unused solutions, contaminated buffers) Waste->Liquid Solid Solid Waste (e.g., contaminated tips, gloves, vials) Waste->Solid Inactivate Chemical Inactivation (e.g., 1M HCl, 1M NaOH, or 10% Bleach) Liquid->Inactivate Segregate Collect in Labeled, Leak-Proof Hazardous Waste Container Solid->Segregate Neutralize Neutralize to pH 6.0-8.0 Inactivate->Neutralize CheckRegs Consult Institutional & Local Regulations Neutralize->CheckRegs Drain Drain Disposal (with copious water) CheckRegs->Drain Permitted HazardousLiquid Dispose as Hazardous Liquid Waste CheckRegs->HazardousLiquid Not Permitted Store Store in Designated Accumulation Area Segregate->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Antennapedia Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Antennapedia Peptide is fundamental to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. Although a Safety Data Sheet for a labeled version of this compound suggests it is not classified as a dangerous substance, handling all chemicals with caution and appropriate protective equipment is a standard and necessary laboratory practice.[1]

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[2]
Face ShieldRecommended when there is a high risk of splashing, for instance, during the initial reconstitution of the lyophilized powder.[2][3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly recommended. For handling concentrated solutions, consider double-gloving.
Respiratory Protection Respirator or Dust MaskRecommended when working with the lyophilized powder to avoid the inhalation of fine particles. The necessity of a respirator should be determined by a risk assessment, especially in poorly ventilated areas.
General Laboratory Attire Long Pants and Closed-Toe ShoesThis is the minimum required attire for working in a laboratory setting where hazardous materials are present.

Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

Receiving and Storage:

  • Initial Inspection: Upon receipt, visually inspect the container for any damage.

  • Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide in a tightly sealed container at -20°C or colder, protected from light.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.

Reconstitution and Aliquoting:

  • Solvent Selection: Refer to the manufacturer's Certificate of Analysis (CoA) for the recommended solvent. For many peptides, sterile bacteriostatic water is a suitable solvent.

  • Reconstitution Technique: In a designated clean area, such as a laminar flow hood, add the appropriate solvent to the vial containing the lyophilized peptide. Avoid shaking; instead, gently swirl or sonicate to dissolve the peptide.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to divide the reconstituted peptide solution into single-use aliquots.

  • Storage of Peptide Solutions: Store aliquots in a freezer at -20°C or -80°C.

The following diagram illustrates the general workflow for handling this compound from receipt to use.

This compound Handling Workflow cluster_receiving Receiving & Storage cluster_preparation Preparation for Use cluster_experiment Experimental Use Receive Receive Store Lyophilized Store Lyophilized Receive->Store Lyophilized Store at <= -20°C Equilibrate Equilibrate Store Lyophilized->Equilibrate Reconstitute Reconstitute Equilibrate->Reconstitute Use appropriate solvent Aliquot Aliquot Reconstitute->Aliquot Create single-use volumes Store Solution Store Solution Aliquot->Store Solution Store at -20°C or -80°C Use in Experiment Use in Experiment Store Solution->Use in Experiment

This compound Handling Workflow

Disposal Plan

Proper disposal of peptide waste is essential for laboratory safety and environmental protection. Peptides should be treated as chemical waste.

Waste Segregation and Collection:

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the peptide should be collected in a separate, sealed, and clearly labeled container for chemical waste. Do not pour peptide solutions down the drain.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and any known hazard information.

  • Storage: Store sealed waste containers in a designated, secure area away from incompatible materials.

  • Institutional Guidelines: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Always follow your institution's specific guidelines for chemical and hazardous waste disposal.

In the event of a spill, contain the spill promptly using absorbent materials and disinfectants. For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container. Following any spill, ventilate the area and thoroughly wash the spill site after the material has been collected.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.